molecular formula C10H12INO B8666445 3-iodo-N,N,4-trimethylbenzamide

3-iodo-N,N,4-trimethylbenzamide

Numéro de catalogue: B8666445
Poids moléculaire: 289.11 g/mol
Clé InChI: ULQOTJJATJHDAS-UHFFFAOYSA-N
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Description

3-iodo-N,N,4-trimethylbenzamide is a useful research compound. Its molecular formula is C10H12INO and its molecular weight is 289.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-iodo-N,N,4-trimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-iodo-N,N,4-trimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C10H12INO

Poids moléculaire

289.11 g/mol

Nom IUPAC

3-iodo-N,N,4-trimethylbenzamide

InChI

InChI=1S/C10H12INO/c1-7-4-5-8(6-9(7)11)10(13)12(2)3/h4-6H,1-3H3

Clé InChI

ULQOTJJATJHDAS-UHFFFAOYSA-N

SMILES canonique

CC1=C(C=C(C=C1)C(=O)N(C)C)I

Origine du produit

United States
Foundational & Exploratory

3-iodo-N,N,4-trimethylbenzamide chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 3-iodo-N,N,4-trimethylbenzamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-iodo-N,N,4-trimethylbenzamide. As a member of the substituted benzamide family, this compound holds potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs to provide a robust predictive framework for researchers, scientists, and drug development professionals. The methodologies and theoretical discussions are grounded in established principles of organic chemistry, with a focus on practical application and experimental design.

Introduction: The Significance of the Benzamide Scaffold

Benzamides are a cornerstone structural motif in the landscape of drug discovery and organic synthesis.[1] Derivatives of this scaffold exhibit a vast array of pharmacological activities, including antiemetic, antipsychotic, and anticancer properties.[1][2] The amide bond, a defining feature of benzamides, is one of the most prevalent functional groups in medicinal chemistry.[1] The strategic placement of various substituents on the aromatic ring and the nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The subject of this guide, 3-iodo-N,N,4-trimethylbenzamide, incorporates several key features: an N,N-dimethylamide group, a tolyl moiety (a methyl group on the benzene ring), and an iodine atom. The tertiary amide is a powerful directed metalation group (DMG), facilitating regioselective functionalization of the aromatic ring.[3] The iodine atom provides a reactive handle for cross-coupling reactions, and the methyl groups can influence solubility and steric interactions. While comprehensive data on 3-iodo-N,N,4-trimethylbenzamide is sparse, its structural components suggest significant potential as a synthetic intermediate.[4]

Physicochemical Properties

Table 1: Chemical Identification
PropertyValueSource
IUPAC Name 3-iodo-N,N,4-trimethylbenzamide-
Molecular Formula C₁₀H₁₂INO[5]
Molecular Weight 289.11 g/mol [5]
CAS Number Not available-
SMILES CN(C)C(=O)c1cc(I)c(C)cc1-
Table 2: Predicted Physicochemical Data
PropertyPredicted ValueNotes and Comparative DataSource
Melting Point (°C) Likely a solid at room temperature.N,N-dimethylbenzamide: 43-45 °C. 3-Iodobenzamide: Not available.[6][7]
Boiling Point (°C) > 200 °C at atmospheric pressure.N,N-dimethylbenzamide: 132-133 °C at 15 mmHg.[6]
Solubility Predicted to be insoluble in water. Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.N,N,4-trimethylbenzamide is predicted to be insoluble in water.[8]
Table 3: Spectroscopic Data for a Structurally Related Compound: N,N,4-trimethylbenzamide
SpectroscopyDataSource
¹H NMR (DMSO-d₆) 7.29 (d, J = 7.9 Hz, 2H), 7.22 (d, J = 7.9 Hz, 2H), 2.93 (d, J = 17.3 Hz, 6H), 2.34 (d, J = 14.4 Hz, 3H)[8]
¹³C NMR (DMSO-d₆) 170.17, 138.92, 133.55, 128.71, 127.05, 39.72, 34.76, 20.90[9]
Mass Spectrometry (MS) For the related N,N-dimethylbenzamide, common fragments include the molecular ion peak (m/z 149), the benzoyl cation (m/z 105), and the phenyl cation (m/z 77).[8]

Synthesis of Substituted Benzamides: A Practical Guide

The synthesis of N,N-disubstituted benzamides can be reliably achieved through several well-established methodologies. The two most common and versatile approaches are the acylation of an amine with a benzoyl chloride and the direct coupling of a carboxylic acid with an amine using a coupling reagent.[1][2]

Method 1: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)

This robust method involves the reaction of a primary or secondary amine with a highly reactive benzoyl chloride. A base is utilized to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[1]

  • Materials:

    • 3-iodo-4-methylbenzoyl chloride (1.0 eq)

    • Dimethylamine (in THF or as a gas) (1.0-1.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.5 eq)[1]

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

    • Deionized Water

    • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve dimethylamine and the base in the anhydrous solvent.[1]

    • Cooling: Cool the reaction mixture to 0 °C in an ice bath.[1]

    • Addition of Benzoyl Chloride: Dissolve 3-iodo-4-methylbenzoyl chloride in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.[2]

    • Reaction: Allow the mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

    • Quenching: Once the reaction is complete, quench it by adding deionized water.[10]

    • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[10]

    • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-iodo-N,N,4-trimethylbenzamide.

    • Purification: Purify the crude product by flash column chromatography or recrystallization.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Dissolve Dimethylamine & Base in Anhydrous Solvent B Cool to 0 °C A->B C Add 3-iodo-4-methylbenzoyl chloride B->C D Warm to RT & Stir (1-16h) C->D E Monitor by TLC/LC-MS D->E F Quench with Water E->F G Wash with NaHCO3 & Brine F->G H Dry Organic Layer G->H I Concentrate H->I J Purify I->J

Caption: Workflow for Benzamide Synthesis via Acyl Chlorides.

Method 2: Amide Coupling Agent-Mediated Synthesis

Direct coupling of a carboxylic acid with an amine using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) is another common strategy.[2]

  • Materials:

    • 3-iodo-4-methylbenzoic acid (1.0 eq)

    • Dimethylamine (1.2 eq)

    • EDC (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (optional, 0.5 eq)

    • DIPEA or TEA (2.0 eq)

    • Anhydrous DCM or DMF

  • Procedure:

    • Reaction Setup: In a dry round-bottom flask, dissolve 3-iodo-4-methylbenzoic acid, dimethylamine, and HOBt (if used) in the anhydrous solvent.

    • Addition of Reagents: Add the base (DIPEA or TEA) followed by the coupling agent (EDC).

    • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.[10]

    • Work-up: Dilute the reaction mixture with an organic solvent like Ethyl Acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[10]

    • Isolation and Purification: Dry the organic layer, concentrate it, and purify the crude product as described in Method 1.

Potential Applications and Future Research Directions

While specific applications for 3-iodo-N,N,4-trimethylbenzamide have not been documented, its structure suggests several promising avenues for research.

Intermediate in Organic Synthesis

The N,N-dimethylamide group is a potent directed metalation group (DMG), enabling regioselective ortho-lithiation.[3] This allows for the introduction of a wide range of electrophiles at the position adjacent to the amide, providing a pathway to highly substituted aromatic compounds.[3]

G A 3-iodo-N,N,4-trimethylbenzamide B ortho-Lithiation (DoM) A->B C Aryllithium Intermediate B->C D Quench with Electrophile (E+) C->D E ortho-Functionalized Benzamide D->E F Further Transformations E->F G Complex Molecular Architectures F->G G A 3-iodo-N,N,4-trimethylbenzamide B Suzuki Coupling (Aryl Boronic Acid) A->B C Heck Coupling (Alkene) A->C D Sonogashira Coupling (Terminal Alkyne) A->D E Biaryl Compounds B->E F Styrenyl Compounds C->F G Aryl Alkynes D->G H Lead Compounds for Drug Discovery E->H F->H G->H

Caption: Cross-Coupling Reactions of an Aryl Iodide.

Conclusion

3-iodo-N,N,4-trimethylbenzamide is a sparsely characterized compound with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Although direct experimental data is limited, a comprehensive understanding of its chemical properties and reactivity can be inferred from structurally related analogs. The synthetic protocols outlined in this guide provide a reliable foundation for its preparation. Future research should focus on the full experimental characterization of this molecule and the exploration of its utility in directed ortho-metalation and cross-coupling reactions to generate novel and potentially bioactive compounds.

References

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Structure Elucidation of 3-iodo-N,N,4-trimethylbenzamide: A Multi-Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of modern drug discovery and development. This technical guide provides a comprehensive, field-proven methodology for the structural elucidation of 3-iodo-N,N,4-trimethylbenzamide, a substituted aromatic amide. By integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Single Crystal X-ray Diffraction, we present a self-validating workflow that ensures the highest degree of confidence in structural assignment. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind the selection and sequencing of analytical techniques, thereby empowering a deeper understanding of the elucidation process.

Introduction: The Imperative for Unambiguous Characterization

In pharmaceutical development, the precise atomic connectivity and three-dimensional arrangement of a molecule dictate its efficacy, safety, and intellectual property value. 3-iodo-N,N,4-trimethylbenzamide incorporates several key functional groups: a trisubstituted benzene ring, a tertiary amide, and a halogen substituent. Each of these features presents unique spectroscopic signatures. The challenge—and the purpose of this guide—is to systematically collect and interpret these signatures to build an unshakeable structural proof.

Our approach is rooted in the principle of orthogonal verification, where each analytical technique provides a unique and complementary piece of the structural puzzle. This integrated workflow minimizes ambiguity and builds a robust, self-validating data package.

G cluster_start Phase 1: Foundational Analysis cluster_nmr Phase 2: Detailed Connectivity cluster_confirm Phase 3: Definitive Confirmation cluster_end Phase 4: Final Elucidation Sample Purified Sample of 3-iodo-N,N,4-trimethylbenzamide MS Mass Spectrometry (MS) Sample->MS Molecular Formula & Halogen Presence IR Infrared (IR) Spectroscopy Sample->IR Functional Group ID NMR_1D 1D NMR (¹H, ¹³C) Sample->NMR_1D Proton & Carbon Environment XRay Single Crystal X-ray Diffraction Sample->XRay Absolute 3D Structure (if crystallizable) Final Integrated Data Analysis & Final Structure Confirmation MS->Final IR->Final NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Establish Connectivity NMR_2D->Final XRay->Final

Caption: A systematic workflow for the structural elucidation of a novel chemical entity.

Mass Spectrometry: Establishing the Molecular Blueprint

Expertise & Causality: Mass spectrometry is the first logical step as it provides the most fundamental information: the molecular weight and elemental formula. For a halogenated compound, MS is particularly powerful. The choice of ionization technique is critical; a soft ionization method like Chemical Ionization (CI) is used to preserve the molecular ion and confirm the molecular weight, while a hard technique like Electron Ionization (EI) is employed to generate a reproducible fragmentation pattern that serves as a "molecular fingerprint" and aids in structural confirmation.[1]

Expected Mass Spectrometry Data
ParameterExpected ValueRationale & Interpretation
Molecular Formula C₁₀H₁₂INODerived from high-resolution mass spectrometry (HRMS).
Monoisotopic Mass 289.0015 g/mol Calculated for ¹²C₁₀¹H₁₂¹²⁷I¹⁴N¹⁶O. HRMS provides the accuracy needed to confirm this specific formula.
Ionization Mode EI / CIEI for fragmentation fingerprinting; CI to confirm the molecular ion peak with minimal fragmentation.[1]
Key Fragments (EI) M+•, [M-I]+, [M-N(CH₃)₂]+The molecular ion (M+•) will be observed. The C-I bond is the weakest, making the loss of an iodine radical (I•) a prominent fragmentation pathway.[1][2] Cleavage of the amide group is also expected.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the analyte in a volatile solvent like ethyl acetate.[3]

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with both EI and CI capabilities.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initiate at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C.[3]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak in the resulting mass spectrum. Analyze the fragmentation pattern to identify characteristic losses, particularly the loss of iodine (127 amu).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of a molecule in solution.[4][5] We begin with 1D experiments (¹H and ¹³C) to identify all unique proton and carbon environments. Subsequently, 2D NMR experiments (COSY, HSQC, HMBC) are employed to piece the puzzle together.[6][7]

  • ¹H NMR reveals the number of different proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR shows the number of unique carbon environments.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal to its directly attached carbon, simplifying assignments.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation) is the key to the puzzle, revealing 2- and 3-bond correlations between protons and carbons. This allows us to connect the molecular fragments and definitively place the substituents on the aromatic ring.[6]

A critical point of analysis for this molecule is the potential for non-equivalence of the two N-methyl groups due to restricted rotation around the amide C-N bond, which has partial double-bond character.[4] This would result in two separate signals for these methyl groups in both the ¹H and ¹³C spectra.

Predicted ¹H and ¹³C NMR Data (in CDCl₃, referenced to TMS)

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm) Multiplicity Integration Provisional Assignment
~ 7.8 - 8.2 Multiplet 1H Aromatic H (ortho to I)
~ 7.2 - 7.6 Multiplet 2H Aromatic H's
~ 2.9 - 3.2 Singlet (broad) 6H N(CH₃)₂

| ~ 2.4 | Singlet | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Provisional Assignment
~ 170 Carbonyl Carbon (C=O)
~ 140 - 145 Aromatic C-CH₃
~ 130 - 140 Aromatic C's
~ 92 - 95 Aromatic C-I
~ 35 - 40 N(CH₃)₂

| ~ 21 | Ar-CH₃ |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • For ¹H NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8][9]

    • For ¹³C NMR: Dissolve 50-100 mg of the compound in ~0.6 mL of the solvent to achieve a good signal-to-noise ratio.[8]

    • Add Tetramethylsilane (TMS) as an internal standard (0.00 ppm) if not already present in the solvent.[8]

  • Instrumentation: A 400 or 500 MHz NMR spectrometer.

  • Acquisition:

    • Acquire standard 1D ¹H and ¹³C{¹H} spectra.

    • Acquire 2D gCOSY, gHSQC, and gHMBC spectra using standard pulse programs.

  • Data Analysis:

    • Assign proton and carbon signals based on chemical shifts, integrations, and multiplicities.

    • Use the HSQC spectrum to link proton signals to their directly bonded carbons.

    • Systematically analyze the HMBC spectrum to establish long-range correlations and confirm the substitution pattern on the aromatic ring.

Caption: Key HMBC correlations for confirming the structure of 3-iodo-N,N,4-trimethylbenzamide.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups.[10] The energy of absorbed infrared radiation corresponds to the vibrational frequencies of specific bonds within the molecule. For our target compound, the most telling absorption will be the strong carbonyl (C=O) stretch of the tertiary amide, which is expected in a characteristic region of the spectrum.[11]

Expected IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeIntensity
~ 3100-3000Aromatic C-H StretchMedium
~ 2950-2850Aliphatic C-H StretchMedium
~ 1630-1660Amide C=O StretchStrong, Sharp
~ 1600, 1475Aromatic C=C StretchMedium
~ 1400C-N StretchMedium
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[9]

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of the amide and other functional groups.

Single Crystal X-ray Diffraction: The Definitive Structure

Expertise & Causality: While the combination of MS and NMR provides a highly confident structural assignment, single crystal X-ray diffraction is the unequivocal gold standard for determining the three-dimensional structure of a molecule in the solid state.[12] It provides precise measurements of bond lengths, bond angles, and the overall conformation of the molecule. Obtaining a diffraction-quality single crystal is often the rate-limiting step, but the resulting data is definitive.

Experimental Protocol: Single Crystal X-ray Diffraction
  • Crystallization: The primary challenge is to grow a suitable single crystal. This is often achieved by slow evaporation of a solvent from a saturated solution of the purified compound. A range of solvents and solvent mixtures (e.g., ethanol, ethyl acetate/hexane, dichloromethane) should be screened.

  • Crystal Mounting: A suitable crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam.

  • Structure Solution and Refinement: The diffraction pattern is collected and processed. The resulting electron density map is used to determine the positions of the atoms. The structural model is then refined to best fit the experimental data.[13]

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.[13]

The output is a 3D model of the molecule, confirming the atomic connectivity, the substitution pattern on the benzene ring, and providing valuable information on the molecule's solid-state conformation.

Integrated Analysis and Conclusion

The structural elucidation of 3-iodo-N,N,4-trimethylbenzamide is achieved not by a single experiment, but by the logical synthesis of data from multiple, complementary techniques.

  • Mass Spectrometry establishes the correct molecular formula, C₁₀H₁₂INO.

  • IR Spectroscopy confirms the presence of the critical amide C=O functional group.

  • 1D and 2D NMR Spectroscopy pieces together the molecular skeleton, confirms the 1,2,4-trisubstitution pattern on the aromatic ring, and assigns every proton and carbon to its specific position in the structure.

  • X-ray Crystallography , if successful, provides the final, unambiguous proof of the structure in the solid state.

This integrated, multi-spectroscopic approach represents a robust and trustworthy methodology for the structural characterization of novel chemical entities in a regulated drug development environment. It ensures that all structural claims are supported by a comprehensive and self-validating data package, forming a solid foundation for all subsequent research and development activities.

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  • Al-Hamdani, A. A. S., et al. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Molecules. Available from: [Link]

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An In-Depth Technical Guide to the Synthesis of 3-Iodo-N,N,4-trimethylbenzamide: Pathway, Causality, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-iodo-N,N,4-trimethylbenzamide (CAS: 435273-15-7) is a high-value pharmaceutical intermediate utilized extensively in modern drug discovery. Structurally, it features a highly stable N,N-dimethyl amide moiety and an iodine atom at the 3-position of the phenyl ring. This iodine acts as an orthogonal reactive handle, enabling downstream palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki couplings). This intermediate is instrumental in the synthesis of complex active pharmaceutical ingredients (APIs), including thiazole-based steroid C17,20-lyase inhibitors (1)[1] and multi-targeted tyrosine kinase inhibitors (TKIs) that abrogate mutant BCR-ABL and RAF kinase signaling pathways (2)[2].

Mechanistic Pathway & Chemical Logic

The synthesis is a self-validating, three-stage process designed for high atom economy and regioselectivity.

Stage 1: Electrophilic Aromatic Iodination

Starting from p-toluic acid, the first objective is to install an iodine atom at the 3-position. The chemical logic relies on the synergistic directing effects of the existing substituents. The methyl group is weakly activating and ortho/para-directing, while the carboxylic acid is deactivating and meta-directing. Because the para-position relative to the methyl group is blocked by the carboxyl moiety, both groups direct the incoming electrophile exclusively to the 3-position. Utilizing molecular iodine ( I2​ ) with an oxidant such as periodic acid ( H5​IO6​ ) ensures that I2​ is continuously oxidized to the active iodonium ion ( I+ ), maximizing atom efficiency (3)[3].

Stage 2: Carboxylic Acid Activation

The stable 3-iodo-4-methylbenzoic acid must be activated for amidation. This is achieved by converting it to 3-iodo-4-methylbenzoyl chloride using thionyl chloride ( SOCl2​ ). The addition of catalytic N,N-dimethylformamide (DMF) is a critical experiential choice: DMF reacts with SOCl2​ to generate the highly electrophilic Vilsmeier-Haack intermediate. This intermediate rapidly reacts with the carboxylic acid, accelerating the formation of the acyl chloride while off-gassing SO2​ and HCl , which drives the reaction to completion via Le Chatelier's principle.

Stage 3: Nucleophilic Acyl Substitution (Amidation)

The final step involves the reaction of the acyl chloride with dimethylamine. Because dimethylamine is a nucleophile, it attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to expel a chloride ion. Causality dictates the use of an auxiliary base (such as triethylamine, TEA) or an excess of dimethylamine. The base scavenges the generated HCl , preventing the protonation of the unreacted dimethylamine (which would render it non-nucleophilic) and driving the amidation to full conversion.

Experimental Protocols

Protocol A: Synthesis of 3-Iodo-4-methylbenzoic acid
  • Initiation : Charge a reaction vessel with p-toluic acid (1.0 eq), iodine (0.45 eq), and periodic acid (0.2 eq) in a solvent mixture of glacial acetic acid and catalytic concentrated sulfuric acid.

  • Execution : Heat the mixture to 80°C and stir for 6 hours. The periodic acid acts as an in-situ oxidant to regenerate the active I+ species.

  • Quench & Workup : Cool the mixture to room temperature and pour it into an ice-cold aqueous solution of sodium bisulfite ( NaHSO3​ ). Causality: The bisulfite quench is a self-validating step; it reduces any residual, deeply colored I2​ to colorless, water-soluble iodide ( I− ), instantly visually confirming the removal of the oxidant.

  • Isolation : Filter the resulting precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to afford 3-iodo-4-methylbenzoic acid.

Protocol B: Synthesis of 3-Iodo-4-methylbenzoyl chloride
  • Initiation : Suspend 3-iodo-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or use neat thionyl chloride (3.0 eq). Add a catalytic amount of DMF (0.05 eq).

  • Execution : Reflux the mixture for 2–3 hours. The reaction is complete when gas evolution ceases and the suspension becomes a clear solution, indicating full conversion to the soluble acyl chloride.

  • Isolation : Concentrate the mixture under reduced pressure to strip off the solvent and excess SOCl2​ . The resulting crude 3-iodo-4-methylbenzoyl chloride must be used immediately in the next step to prevent atmospheric hydrolysis.

Protocol C: Synthesis of 3-Iodo-N,N,4-trimethylbenzamide
  • Initiation : Dissolve the crude acyl chloride (1.0 eq) in anhydrous DCM and cool to 0°C under an inert atmosphere (nitrogen or argon) to control the exothermic nature of the amidation.

  • Execution : In a separate flask, prepare a solution of dimethylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in DCM. Add this amine solution dropwise to the acyl chloride. Causality: TEA liberates the free dimethylamine gas in situ and precipitates as TEA-HCl, providing a visual indicator of reaction progress while acting as an acid scavenger.

  • Workup : Allow the reaction to warm to room temperature over 2 hours. Quench with water. Separate the organic layer and wash sequentially with 1M HCl (to remove excess amines), saturated NaHCO3​ (to neutralize residual acid), and brine.

  • Isolation : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield the final product, 3-iodo-N,N,4-trimethylbenzamide.

Quantitative Data Summary

StageTransformationReagents & StoichiometryConditionsExpected YieldPurity (HPLC)
1 Iodinationp-Toluic acid (1 eq), I2​ (0.45 eq), H5​IO6​ (0.2 eq)AcOH/ H2​SO4​ , 80°C, 6h82–88%>98%
2 Activation3-Iodo-4-methylbenzoic acid (1 eq), SOCl2​ (3 eq), DMF (cat.)Reflux, 3hQuantitative (Crude)N/A (Reactive)
3 AmidationAcid chloride (1 eq), NH(CH3​)2​⋅HCl (1.5 eq), TEA (3 eq)DCM, 0°C to RT, 2h85–92%>99%

Visualizations

SynthesisWorkflow A p-Toluic Acid B 3-Iodo-4-methylbenzoic Acid A->B I2, H5IO6 80°C C 3-Iodo-4-methylbenzoyl Chloride B->C SOCl2, DMF Reflux D 3-Iodo-N,N,4-trimethylbenzamide C->D HN(CH3)2 DCM, 0°C

Synthetic workflow for 3-iodo-N,N,4-trimethylbenzamide from p-toluic acid.

ApplicationPathway API 3-Iodo-N,N,4-trimethylbenzamide Coupling Sonogashira Cross-Coupling API->Coupling Pd Catalyst TKI Tyrosine Kinase Inhibitor (e.g., Ponatinib) Coupling->TKI Alkyne Addition Target Mutant BCR-ABL / RAF Kinases TKI->Target ATP-Competitive Inhibition Outcome Apoptosis & Tumor Regression Target->Outcome Pathway Abrogation

Integration of the target intermediate into kinase inhibitor synthesis and signaling.

References

  • US 2015/0105377 A1 - Methods and Compositions for RAF Kinase Mediated Diseases Source: Google Patents / Googleapis URL:2

  • EP 1 348 706 B1 - Substituted Thiazole Derivatives Bearing 3-Pyridyl Groups Source: European Patent Office / Googleapis URL:1

  • What is the synthesis method of 3-Iodo-4-methylbenzoic acid? Source: Guidechem FAQ URL:3

Sources

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-iodo-N,N,4-trimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide presents a comprehensive overview of 3-iodo-N,N,4-trimethylbenzamide, a compound with limited direct characterization in scientific literature. In the absence of a documented discovery narrative, this guide provides a scientifically grounded, hypothetical pathway for its synthesis, leveraging established organic chemistry principles and methodologies for analogous compounds. Detailed protocols for its synthesis and purification, along with a systematic workflow for its analytical and spectroscopic characterization, are provided. Furthermore, this guide explores the potential biological activities and applications of 3-iodo-N,N,4-trimethylbenzamide by drawing parallels with structurally related iodinated and N,N-dialkylbenzamides. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the exploration of this and similar chemical entities.

Introduction: The Rationale for Investigation

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse array of therapeutic agents.[1] The introduction of an iodine atom to such a scaffold can confer unique properties, including the ability to act as a heavy atom for X-ray crystallography, a radioisotope for imaging studies, or to modulate biological activity through halogen bonding.[2] The N,N,4-trimethyl substitution pattern further influences the molecule's physicochemical properties, such as solubility and metabolic stability. While "3-iodo-N,N,4-trimethylbenzamide" itself is not extensively documented, its constituent parts suggest a molecule of significant interest for chemical and biological exploration. This guide, therefore, aims to provide a robust framework for its synthesis and to stimulate further investigation into its potential applications.

Proposed Synthesis of 3-iodo-N,N,4-trimethylbenzamide

A plausible and efficient synthesis of 3-iodo-N,N,4-trimethylbenzamide can be envisioned as a two-step process: first, the synthesis of the precursor N,N,4-trimethylbenzamide, followed by its regioselective iodination.

Step 1: Synthesis of N,N,4-trimethylbenzamide

The most direct method for the synthesis of N,N,4-trimethylbenzamide is the nucleophilic acyl substitution of 4-methylbenzoyl chloride with dimethylamine.[3][4]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylbenzoyl chloride (1 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.[4]

  • Addition of Amine: Slowly add triethylamine (1.1 equivalents) to the stirred solution. Following this, add a solution of dimethylamine (1.1 equivalents) in THF dropwise to the reaction mixture.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]

  • Purification: The crude N,N,4-trimethylbenzamide can be purified by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent, or by recrystallization from a hexane/ethyl acetate solvent system.[4]

Synthesis_Step1 4-Methylbenzoyl_Chloride 4-Methylbenzoyl Chloride Reaction_Vessel Reaction at 0°C to RT 4-Methylbenzoyl_Chloride->Reaction_Vessel Dimethylamine Dimethylamine Dimethylamine->Reaction_Vessel Triethylamine Triethylamine (Base) Triethylamine->Reaction_Vessel DCM DCM (Solvent) DCM->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Purification Purification Workup->Purification Product N,N,4-trimethylbenzamide Purification->Product

Caption: Workflow for the synthesis of N,N,4-trimethylbenzamide.

Step 2: Regioselective Iodination of N,N,4-trimethylbenzamide

The iodination of the aromatic ring of N,N,4-trimethylbenzamide is anticipated to occur at the position ortho to the methyl group and meta to the N,N-dimethylcarboxamide group (the 3-position). This is due to the ortho-para directing effect of the methyl group and the meta-directing effect of the amide group. For deactivated or moderately activated aromatic rings, potent iodinating agents are required. A suitable method is the use of N-iodosuccinimide (NIS) in concentrated sulfuric acid.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve N,N,4-trimethylbenzamide (1 equivalent) in concentrated sulfuric acid at 0°C.

  • Addition of Iodinating Agent: Slowly add N-iodosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C to room temperature for several hours, monitoring the progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with an appropriate organic solvent, such as ethyl acetate.

  • Neutralization and Washing: Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 3-iodo-N,N,4-trimethylbenzamide.

Synthesis_Step2 NN4_trimethylbenzamide N,N,4-trimethylbenzamide Reaction_Vessel Iodination Reaction NN4_trimethylbenzamide->Reaction_Vessel NIS N-Iodosuccinimide (NIS) NIS->Reaction_Vessel H2SO4 H₂SO₄ (Solvent/Activator) H2SO4->Reaction_Vessel Workup Quenching & Extraction Reaction_Vessel->Workup Purification Purification Workup->Purification Final_Product 3-iodo-N,N,4-trimethylbenzamide Purification->Final_Product Potential_Applications Compound 3-iodo-N,N,4-trimethylbenzamide Building_Block Medicinal Chemistry Building Block Compound->Building_Block Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, HDACs) Compound->Enzyme_Inhibition Receptor_Binding CNS Receptor Binding (e.g., Sigma Receptors) Compound->Receptor_Binding Antimicrobial Antimicrobial Activity Compound->Antimicrobial Antiallergic Antiallergic Activity Compound->Antiallergic

Sources

3-Iodo-N,N,4-trimethylbenzamide: Mechanistic Origins, Analytical Profiling, and Control Strategies in Ponatinib Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ponatinib is a potent, third-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML), particularly in patients harboring the highly resistant T315I mutation [1] [2]. The commercial synthesis of Ponatinib involves complex coupling strategies, making the active pharmaceutical ingredient (API) susceptible to process-related impurities. One such critical impurity is 3-iodo-N,N,4-trimethylbenzamide (CAS 435273-15-7) [3].

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic origins of this specific impurity, establish robust analytical detection methods, and provide self-validating protocols for its mitigation during API scale-up.

Chemical Identity and Physicochemical Data

Before addressing the mechanistic pathways, it is essential to establish the baseline chemical properties of the impurity and its precursor.

Table 1: Chemical Properties of the Target Impurity and Precursor

PropertyImpurity: 3-Iodo-N,N,4-trimethylbenzamidePrecursor: 3-Iodo-4-methylbenzoic acid
CAS Registry Number 435273-15-782998-57-0
Molecular Formula C10H12INOC8H7IO2
Molecular Weight 289.12 g/mol 262.04 g/mol
Role in Synthesis Process-related impurity [3]Key starting material / Intermediate [4]
Structural Feature N,N-dimethylamide groupCarboxylic acid group

Mechanistic Origins: The Causality of Impurity Formation

In the convergent synthesis of Ponatinib, the left-wing aryl fragment is constructed starting from 3-iodo-4-methylbenzoic acid [5]. The standard protocol involves activating this carboxylic acid to an acid chloride using oxalyl chloride or thionyl chloride, typically catalyzed by N,N-dimethylformamide (DMF).

The Causality: Why does an N,N-dimethylamide impurity form when no dimethylamine is explicitly added to the reactor?

The root cause lies in the degradation of the DMF catalyst. During the activation step, DMF reacts with the chlorinating agent to form a Vilsmeier-Haack-type intermediate (chloroiminium ion). Under prolonged reaction times, localized thermal spikes during scale-up, or in the presence of adventitious moisture, this intermediate can decompose to liberate dimethylamine (DMA) and carbon monoxide/dioxide [6].

DMA is a highly reactive, unhindered nucleophile. It aggressively competes with the intended aniline derivative in the subsequent coupling step, reacting directly with the 3-iodo-4-methylbenzoyl chloride intermediate to yield 3-iodo-N,N,4-trimethylbenzamide.

Mechanism A 3-Iodo-4-methylbenzoic Acid C 3-Iodo-4-methylbenzoyl Chloride A->C Activation B Oxalyl Chloride + DMF B->C Catalyst D DMF Degradation (Releases Dimethylamine) B->D Side Reaction E 3-Iodo-N,N,4-trimethylbenzamide (Target Impurity) C->E + Dimethylamine G Ponatinib Precursor C->G + F D->E F Aniline Coupling

Mechanistic pathway of 3-iodo-N,N,4-trimethylbenzamide formation via DMF degradation.

Analytical Profiling and Detection

To ensure the final API meets ICH Q3A guidelines (typically requiring unknown impurities to be <0.10%), a highly sensitive Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV or MS detection is required.

Table 2: Optimized HPLC Parameters for Impurity Quantification

ParameterSpecification
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (UV) and MS (m/z 290.0 [M+H]+)
Column Temperature 30°C

Mitigation and Control Strategies

To suppress the formation of this impurity, the process must be engineered to either eliminate the source of DMA or kinetically favor the desired coupling.

  • Catalyst Substitution: Replace DMF with a less degradable formamide, or utilize alternative coupling reagents (e.g., HATU/DIPEA) that bypass the acid chloride intermediate entirely [6].

  • Thermal Control: Maintain the acid chloride formation strictly below 15°C. Elevated temperatures exponentially increase the rate of DMF degradation.

  • Stoichiometric Optimization: Limit DMF to strictly catalytic amounts (<0.05 equivalents) rather than using it as a co-solvent.

Workflow Step1 API Synthesis Optimization Step2A Limit DMF Catalyst (<0.05 eq) Step1->Step2A Step2B Thermal Control (T < 15°C) Step1->Step2B Step3 IPC: Quench & HPLC Analysis Step2A->Step3 Step2B->Step3 Step4 Aqueous Workup & Crystallization Step3->Step4 Step5 API Release (Impurity < 0.10%) Step4->Step5

Workflow for the control and mitigation of process-related amide impurities.

Experimental Protocols

Protocol A: Synthesis of 3-Iodo-N,N,4-trimethylbenzamide (Reference Standard)

To accurately quantify the impurity in API batches, a pure reference standard must be synthesized. This protocol deliberately drives the side reaction to completion.

  • Step 1: Charge a dry 100 mL round-bottom flask with 3-iodo-4-methylbenzoic acid (2.62 g, 10.0 mmol) and anhydrous dichloromethane (30 mL) under a nitrogen atmosphere.

  • Step 2: Add N,N-dimethylformamide (0.1 mL, catalytic) to the suspension.

  • Step 3: Cool the mixture to 0°C using an ice bath. Slowly add oxalyl chloride (1.05 mL, 12.0 mmol) dropwise over 15 minutes.

    • Causality note: Gas evolution (CO and CO2) will occur. The ice bath prevents premature evaporation of oxalyl chloride and controls the exotherm, ensuring safety.

  • Step 4: Remove the ice bath and stir at room temperature for 2 hours until the suspension becomes a clear solution, indicating complete conversion to the acid chloride.

  • Step 5: Cool the reaction back to 0°C. Add a 2.0 M solution of dimethylamine in THF (15 mL, 30.0 mmol) dropwise.

    • Self-validation: The reaction will immediately form a thick white precipitate (dimethylamine hydrochloride salt), visually confirming the amidation is occurring.

  • Step 6: Stir for 1 hour, then quench with 20 mL of saturated aqueous sodium bicarbonate.

  • Step 7: Extract the aqueous layer with dichloromethane (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 8: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate 70:30) to afford pure 3-iodo-N,N,4-trimethylbenzamide as a white solid.

Protocol B: In-Process Control (IPC) for Acid Chloride Formation

To ensure the API process is on track without generating the impurity, the acid chloride intermediate must be monitored in real-time.

  • Step 1: Withdraw a 50 µL aliquot from the active API reaction mixture.

  • Step 2: Quench immediately into 1 mL of anhydrous methanol containing 10 µL of triethylamine.

    • Causality note: This instantly converts any unreacted acid chloride into a stable methyl ester, preventing further degradation or reaction with adventitious amines during the analytical run.

  • Step 3: Inject 5 µL of the quenched sample into the HPLC system (utilizing the method outlined in Table 2).

  • Step 4: Verify the absence of the 3-iodo-4-methylbenzoic acid peak and the presence of the methyl ester peak. Ensure the peak corresponding to 3-iodo-N,N,4-trimethylbenzamide is below the 0.05% Area/Area threshold before proceeding to the aniline coupling step.

Conclusion

The presence of 3-iodo-N,N,4-trimethylbenzamide in Ponatinib synthesis is a classic example of solvent-reagent incompatibility manifesting during scale-up. By understanding the mechanistic degradation of DMF to dimethylamine, process chemists can implement strict thermal controls and stoichiometric limits. The self-validating analytical and synthetic protocols provided herein ensure that this impurity can be accurately profiled, controlled, and eliminated, safeguarding the clinical efficacy and safety of the final API.

References

  • PubChem. "Ponatinib Hydrochloride." National Center for Biotechnology Information, [Link]

  • Google Patents. "Processes for making ponatinib and intermediates thereof (US9493473B2).
  • Organic Process Research & Development. "Impurity Dimethylcarbamoyl-OBt Detected in an API Induced by the Degradation of HBTU in DMF." American Chemical Society, [Link]

The Biological Activity of Substituted Benzamides: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzamides represent one of the most versatile and privileged pharmacophores in medicinal chemistry. By systematically modifying the substitution patterns on the aromatic ring and the amide nitrogen, drug development professionals can direct the biological activity of these molecules across vastly different physiological targets. This technical whitepaper dissects the three primary therapeutic axes of substituted benzamides: Histone Deacetylase (HDAC) inhibition in epigenetic oncology, Poly(ADP-ribose) polymerase (PARP) inhibition in DNA damage response, and Dopamine (D2/D3) receptor antagonism in neuropharmacology.

Designed for research scientists, this guide synthesizes the structure-activity relationships (SAR), underlying mechanistic pathways, and the self-validating experimental protocols required to evaluate these compounds in vitro.

Class I Histone Deacetylase (HDAC) Inhibitors

Mechanism of Action and Structural Causality

Histone deacetylases (HDACs) are epigenetic enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and the transcriptional repression of tumor suppressor genes[1]. Dysregulation of Class I HDACs (HDAC 1, 2, 3, and 8) is a hallmark of various malignancies[1].

Substituted benzamides—specifically ortho-aminoanilides (e.g., entinostat, mocetinostat)—have emerged as highly selective Class I HDAC inhibitors[1]. The causality behind their target selectivity lies in the spatial geometry of the HDAC active site. Unlike pan-HDAC inhibitors (such as hydroxamic acids) that indiscriminately insert into the catalytic tunnel, the 2-amino anilide group acts as a specialized Zinc-Binding Group (ZBG)[1]. The internal cavity of Class I HDACs contains a unique "foot pocket" that accommodates the aromatic ring of the benzamide, allowing the ortho-amino and amide carbonyl groups to bidentately chelate the catalytic Zn²⁺ ion[1].

Recent structural optimizations have identified novel 2-substituted benzamides (such as 2-methylthiobenzamides) that exhibit unprecedented selectivity (>300-fold) specifically for HDAC3 by exploiting subtle hydrophobic differences in the enzyme's binding pocket[2][3].

HDAC_Pathway A Substituted Benzamide (e.g., Entinostat) B Class I HDAC Enzyme (Zinc Ion Chelation) A->B Binds Active Site C Inhibition of Histone Deacetylation B->C Blocks Activity D Chromatin Relaxation (Open State) C->D Epigenetic Shift E Transcriptional Activation (Tumor Suppressor Genes) D->E Promotes F Cell Cycle Arrest / Apoptosis E->F Induces

Mechanism of Class I HDAC inhibition by substituted benzamides leading to apoptosis.

Quantitative Data: HDAC Inhibitory Potency

The biological activity of benzamide-based HDAC inhibitors is critically influenced by the N-substituent and the presence of heteroatoms capable of zinc chelation[4].

Table 1: Inhibitory Potency of Novel Benzamide Derivatives (Data synthesized from PMC and Benchchem pharmacological reviews[3][4])

Compound / ZBG ModificationPrimary TargetIC₅₀ (nM)Selectivity Profile
Entinostat (MS-275) HDAC1 / HDAC3~300 / ~800Class I selective
Compound 16 (2-methylthiobenzamide)HDAC330>300-fold over HDAC1/2
Compound 13 (2-methylamino benzamide)HDAC341>366-fold over HDAC1
Compound 14 (2-amino-6-fluorobenzamide)HDAC1/2/3~100Pan-Class I
Experimental Protocol: Fluorogenic In Vitro HDAC Inhibition Assay

Objective: To precisely quantify the IC₅₀ of benzamide derivatives against purified recombinant HDAC enzymes. Causality & Design: Substituted benzamides are notoriously slow-binding inhibitors. A standard concurrent addition of enzyme, substrate, and inhibitor will artificially inflate the IC₅₀. Therefore, an extended pre-incubation step is mandatory to achieve thermodynamic equilibrium.

  • Reagent Preparation: Prepare a 10 mM stock of the substituted benzamide in anhydrous DMSO. Dilute serially in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA). Note: BSA prevents non-specific protein adsorption to the microplate.

  • Enzyme-Inhibitor Pre-incubation: In a black 96-well microtiter plate, combine 10 µL of the diluted inhibitor with 20 µL of recombinant HDAC3/NCOR2 complex. Incubate at 30°C for exactly 60 minutes. Causality: This allows the benzamide ZBG to fully displace water molecules and chelate the active-site zinc.

  • Substrate Addition: Initiate the reaction by adding 20 µL of a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC) at a concentration equivalent to its Kₘ. Incubate for 30 minutes at 30°C.

  • Signal Development & Self-Validation: Add 50 µL of a developer solution containing trypsin and 1 µM Trichostatin A (TSA). Self-Validation Check: TSA is a rapid pan-HDAC inhibitor that instantly halts the primary deacetylation reaction to lock in the kinetic timepoint, ensuring the observed fluorescence is entirely dependent on the pre-incubation phase. Trypsin cleaves the deacetylated AMC fluorophore but cannot cleave the acetylated precursor.

  • Detection: Read fluorescence at Ex/Em = 360/460 nm. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Poly(ADP-Ribose) Polymerase (PARP) Inhibitors

Mechanism of Action and Synthetic Lethality

PARP1 is a critical enzyme in the DNA single-strand break repair (SSBR) pathway. Upon detecting a DNA break, PARP1 binds to the site, cleaves NAD⁺ into nicotinamide, and uses the ADP-ribose to synthesize poly(ADP-ribose) chains, which recruit downstream repair proteins[5].

Early PARP inhibitors were simple 3-substituted benzamides (e.g., 3-aminobenzamide, 3-methoxybenzamide)[6][7][8]. These compounds act as competitive inhibitors of NAD⁺. The benzamide moiety mimics the nicotinamide ring of NAD⁺, binding to the catalytic domain of PARP1 and forming critical hydrogen bonds with conserved glycine and serine residues[5]. By inhibiting PARP in cancer cells harboring BRCA1/2 mutations (which are inherently deficient in homologous recombination), substituted benzamides force the cells to rely on error-prone repair mechanisms. This leads to the fatal accumulation of double-strand breaks—a paradigm known as synthetic lethality[5][9].

PARP_Pathway A DNA Single-Strand Break (SSB) B PARP1 Enzyme Recruitment A->B Triggers D Failed SSB Repair (Replication Fork Collapse) B->D Leads to C Substituted Benzamide (e.g., 3-Aminobenzamide) C->B Competitively Inhibits E DNA Double-Strand Break (DSB) D->E Progresses to F BRCA-Mutated Cell (Deficient HR Repair) E->F Occurs in G Synthetic Lethality (Cell Death) F->G Results in

PARP inhibition by benzamides causing synthetic lethality in BRCA-mutated cells.

Experimental Protocol: PARP1 Auto-Poly-ADP-ribosylation Assay

Objective: Evaluate the potency of benzamide analogues in preventing PARP1 enzymatic activity. Causality & Design: Because PARP1 auto-modifies itself during activation, measuring the incorporation of biotinylated NAD⁺ into the PARP1 protein immobilized on a plate provides a direct, wash-resistant readout of catalytic activity.

  • Plate Coating: Coat a 96-well plate with histone proteins (which act as an anchor and co-activator for PARP1) overnight at 4°C. Wash with PBS-T (0.1% Tween-20).

  • Reaction Assembly: Add 10 µL of the benzamide inhibitor (diluted in assay buffer) and 20 µL of purified PARP1 enzyme to the wells.

  • Activation: Add 20 µL of an activation mix containing sheared salmon sperm DNA and a mixture of NAD⁺ / biotinylated-NAD⁺ (ratio 10:1). Causality: Sheared DNA simulates DNA strand breaks, which allosterically activate the PARP1 enzyme.

  • Incubation & Self-Validation: Incubate at room temperature for 30 minutes. Self-Validation Check: Include a "No DNA" control well. This validates that PARP1 activation is strictly dependent on strand breaks, ensuring the measured baseline is true background and not spontaneous auto-ribosylation.

  • Detection: Wash the plate 3 times with PBS-T to remove unincorporated NAD⁺. Add Streptavidin-HRP for 30 minutes. Wash again, add TMB substrate, stop the reaction with 2M H₂SO₄, and read absorbance at 450 nm.

Dopamine D2/D3 Receptor Antagonists

Mechanism of Action

In the realm of neuropharmacology, substituted benzamides (e.g., sulpiride, raclopride, amisulpride) form a distinct class of atypical antipsychotics and antiemetics[10][11]. Unlike traditional phenothiazines, benzamides are highly selective for D2 and D3 dopamine receptors over D1, serotonergic, or adrenergic receptors[11][12].

The core structure typically involves a methoxy group ortho to the benzamide linkage and a tertiary amine in the side chain (often a pyrrolidine or piperidine ring). The intramolecular hydrogen bond between the ortho-methoxy oxygen and the amide NH locks the molecule into a pseudo-ring conformation, which is structurally essential for fitting into the central D2 receptor binding pocket[13][14].

Quantitative Data: Receptor Binding Affinities

Table 2: Receptor Binding Affinities of Benzamide Dopamine Antagonists (Data synthesized from pharmacological reviews of substituted benzamides[11][12])

CompoundPrimary IndicationD2 Receptor Affinity (Kᵢ, nM)5-HT₂ Receptor Affinity
Sulpiride Antipsychotic~15Very Low
Raclopride PET Imaging Ligand~1.8Very Low
Metoclopramide Antiemetic~100Moderate (5-HT₃/₄)
Amisulpride Antipsychotic~2.8Low

Conclusion & Future Perspectives

The benzamide scaffold remains one of the most productive starting points in drug discovery. By manipulating the substitution patterns, medicinal chemists can direct the molecule's biological activity from the nucleus (HDAC and PARP inhibition) to the cell surface (Dopamine receptor antagonism). Future research is heavily focused on dual-target inhibitors (e.g., HDAC/PARP dual inhibitors) that leverage the synthetic tractability of the benzamide core to overcome drug resistance in aggressive and refractory malignancies.

References

  • Acta Naturae. PARP1 Inhibitors: Antitumor Drug Design - Malyuchenko.[Link]

  • sonar.ch. Poly(ADP-ribose) polymerase inhibition: past, present and future.[Link]

  • Exploration of Targeted Anti-tumor Therapy. Medicinal chemistry advances in targeting class I histone deacetylases.[Link]

  • Journal of Medicinal Chemistry (ACS). Dissecting Histone Deacetylase 3 in Multiple Disease Conditions: Selective Inhibition as a Promising Therapeutic Strategy.[Link]

  • PMC (National Institutes of Health). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group.[Link]

  • PubMed. The substituted benzamides--a novel class of dopamine antagonists.[Link]

  • Journal of Pharmacy and Pharmacology (OUP). Comparison of the In-vitro Receptor Selectivity of Substituted Benzamide Drugs for Brain Neurotransmitter Receptors.[Link]

  • Journal of Medicinal Chemistry (ACS). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents.[Link]

  • Journal of Medicinal Chemistry (ACS). Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists.[Link]

  • Taylor & Francis. Benzamide – Knowledge and References.[Link]

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3-Iodo-N,N,4-trimethylbenzamide (CAS 435273-15-7): Strategic Applications in Kinase Inhibitor Profiling and C17,20-Lyase Antagonist Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development, certain low-molecular-weight intermediates serve a dual mandate: they act as critical process impurities that must be rigorously controlled in one context, while serving as indispensable synthetic building blocks in another. 3-Iodo-N,N,4-trimethylbenzamide (CAS 435273-15-7) perfectly exemplifies this duality.

This technical whitepaper explores the mechanistic applications of this compound across two distinct therapeutic domains. First, we analyze its origin and analytical quantification as a critical process impurity ("Impurity 22") in the synthesis of the third-generation BCR-ABL tyrosine kinase inhibitor, Ponatinib [1][2]. Second, we detail its utility as a foundational scaffold in the synthesis of substituted thiazole derivatives targeting steroid C17,20-lyase (CYP17A1) for the treatment of castration-resistant prostate cancer [3].

Physicochemical Profiling & Structural Rationale

The utility of 3-iodo-N,N,4-trimethylbenzamide stems from its bifunctional nature. The aryl iodide moiety is a highly reactive electrophile, primed for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura). Conversely, the N,N-dimethylamide group provides a sterically hindered, non-ionizable hydrogen-bond acceptor that significantly alters the molecule's lipophilicity and chromatographic behavior compared to primary or secondary amides.

Table 1: Physicochemical and Analytical Data Summary

PropertyValueScientific Implication
CAS Registry Number 435273-15-7Unique identifier for regulatory tracking and standard procurement [2].
Molecular Formula C₁₀H₁₂INOContains a heavy halogen (I), enabling distinct MS isotopic profiling and mass defect analysis.
Molecular Weight 289.12 g/mol Low molecular weight allows it to act as a highly mobile process impurity.
Functional Group 1 Aryl IodideHighly reactive handle for late-stage Pd-catalyzed diversification.
Functional Group 2 N,N-dimethylamideSterically hindered; eliminates hydrogen-bond donation, increasing organic solubility.

Oncology Drug Development: The Ponatinib Impurity Paradigm

Ponatinib is a potent, multi-targeted tyrosine kinase inhibitor designed to overcome the T315I "gatekeeper" mutation in chronic myeloid leukemia (CML) [1]. The synthesis of Ponatinib relies on the activation of 3-iodo-4-methylbenzoic acid to its corresponding acyl chloride, followed by amide coupling.

Mechanism of Impurity Formation

During the acyl chloride formation, catalytic N,N-dimethylformamide (DMF) is standardly employed to generate the highly reactive Vilsmeier-Haack intermediate. However, thermal degradation or hydrolysis of DMF yields trace amounts of dimethylamine. This secondary amine acts as a highly nucleophilic competitor during the subsequent amide coupling step, reacting with the acyl chloride to form 3-iodo-N,N,4-trimethylbenzamide (designated as Ponatinib Impurity 22) [2].

Because this impurity retains the aryl iodide group, it can actively participate in the downstream Sonogashira coupling with 3-ethynylimidazo[1,2-b]pyridazine. If left unchecked, this generates a terminal des-piperazinyl, N,N-dimethylated Ponatinib analogue, which severely complicates the final API purification and poses off-target toxicity risks.

G A 3-Iodo-4-methylbenzoic Acid B Acyl Chloride Intermediate A->B SOCl2 / DMF C Ponatinib API B->C Target Amine E Impurity 22 (CAS 435273-15-7) B->E + Dimethylamine D Dimethylamine (DMF Degradant) D->E

Fig 1. Divergent synthetic pathway illustrating the formation of Ponatinib Impurity 22.

Protocol 1: Self-Validating LC-MS/MS Quantification of Impurity 22

To prevent the carryover of Impurity 22 into the Sonogashira coupling stage, process chemists must deploy a highly selective LC-MS/MS method. The lack of an ionizable piperazine ring in Impurity 22 makes it significantly more lipophilic than the target intermediates, necessitating a tailored gradient.

Methodology:

  • Sample Preparation: Dissolve 10 mg of the intermediate batch in 10 mL of LC-MS grade Methanol. Dilute 1:100 in initial mobile phase conditions to prevent column overloading.

  • System Suitability Test (SST - Validation Step): Inject a known standard of Impurity 22 (10 ng/mL). The system is validated only if the Signal-to-Noise (S/N) ratio exceeds 10:1 at the Limit of Quantitation (LOQ), ensuring baseline sensitivity.

  • Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Gradient Execution (Table 2): Execute the gradient to force the elution of the highly lipophilic impurity.

  • MS/MS Detection: Operate in ESI+ mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for Impurity 22. The iodine atom provides a distinct mass defect that isolates the signal from background matrix noise.

Table 2: Chromatographic Gradient for Impurity 22 Profiling

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (Acetonitrile)Mechanistic Rationale
0.0955Retain highly polar salts and unreacted amines.
5.05050Elute moderately polar target intermediates.
8.01090Force the elution of the highly lipophilic Impurity 22.
10.01090High-organic column wash to prevent carryover.

Endocrine Therapeutics: Scaffold for C17,20-Lyase Inhibitors

Beyond its role as an impurity, 3-iodo-N,N,4-trimethylbenzamide is a highly valued starting material in the synthesis of steroid C17,20-lyase (CYP17A1) inhibitors [3]. CYP17A1 is a cytochrome P450 enzyme responsible for the final stage of androgen biosynthesis. Inhibiting this enzyme starves prostate cancer cells of the androgens required for proliferation.

The synthetic strategy leverages the N,N-dimethylamide group by converting it into a thioamide. This thioamide acts as a potent binucleophile in a Hantzsch thiazole synthesis, constructing a rigid heterocyclic core while preserving the aryl iodide for late-stage structural diversification.

G Step1 3-Iodo-N,N,4-trimethylbenzamide Step2 Thionation (Lawesson's Reagent) Step1->Step2 Step3 Thioamide Intermediate Step2->Step3 Step4 Hantzsch Synthesis (+ α-halo ketone) Step3->Step4 Step5 Thiazole Scaffold Step4->Step5 Step6 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Step5->Step6 Step7 C17,20-Lyase Inhibitor Step6->Step7

Fig 2. Synthetic workflow for C17,20-Lyase inhibitors utilizing the title compound.

Protocol 2: Synthesis of Thiazole-Based CYP17A1 Antagonists

Step A: Thionation (Synthesis of 3-(aminocarbonothionyl)-N,N,4-trimethylbenzamide) Causality: Lawesson's reagent is selected over Phosphorus pentasulfide (P₄S₁₀) because it operates under milder conditions and boasts higher solubility in organic solvents, which prevents the premature reductive de-iodination of the aryl iodide moiety.

  • Suspend 3-iodo-N,N,4-trimethylbenzamide (1.0 eq) and Lawesson's reagent (0.6 eq) in anhydrous toluene.

  • Reflux the mixture under a nitrogen atmosphere for 4 hours.

  • In-Process Control (Validation): Monitor via TLC (UV 254 nm). The thioamide product will exhibit a lower Rf value than the starting benzamide due to altered hydrogen-bonding dynamics.

  • Concentrate under reduced pressure and purify via silica gel chromatography to yield the thioamide intermediate.

Step B: Hantzsch Thiazole Synthesis Causality: The sulfur atom of the thioamide attacks the α-carbon of an α-halo ketone, followed by intramolecular cyclization via the nitrogen atom, generating a stable thiazole ring.

  • Dissolve the thioamide intermediate (1.0 eq) and 2-bromo-1-(4-methylpyridin-3-yl)ethanone hydrobromide (1.1 eq) in absolute ethanol.

  • Reflux for 6 hours. The reaction is thermodynamically driven by the aromatization of the newly formed thiazole ring.

  • In-Process Control (Validation): Confirm the disappearance of the thioamide mass via ESI-MS [M+H]+ before cooling.

  • Neutralize with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the functionalized thiazole [3].

  • The retained 3-iodo group on the original benzamide ring can now be subjected to Suzuki-Miyaura coupling with various boronic acids to optimize the inhibitor's binding affinity to the CYP17A1 active site.

Conclusion

3-Iodo-N,N,4-trimethylbenzamide is a molecule defined by its context. To the oncology process chemist synthesizing Ponatinib, it is a high-risk impurity that demands rigorous LC-MS/MS monitoring to prevent downstream API contamination. To the medicinal chemist targeting endocrine disorders, it is an elegant, bifunctional scaffold that enables the rapid assembly of complex, thiazole-bearing C17,20-lyase inhibitors. Understanding the mechanistic behavior of its functional groups—the reactive aryl iodide and the sterically hindered N,N-dimethylamide—is essential for mastering its application in both analytical and synthetic workflows.

References

  • US9493473B2 - Processes for making ponatinib and intermediates thereof Google P
  • Buy Ponatinib Impurity 22 | CAS 435273-15-7 QCS Standards
  • EP 1 348 706 B1 - SUBSTITUTED THIAZOLE DERIVATIVES BEARING 3-PYRIDYL GROUPS, PROCESS FOR PREPARING THE SAME AND USE THEREOF European P

Theoretical and Spectroscopic Analysis of 3-iodo-N,N,4-trimethylbenzamide: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 3-iodo-N,N,4-trimethylbenzamide, a substituted aromatic amide. Leveraging Density Functional Theory (DFT), we delineate a robust computational protocol to elucidate its structural, vibrational, spectroscopic, and electronic properties. This document serves as a blueprint for researchers, scientists, and drug development professionals, detailing the methodologies for geometry optimization, vibrational frequency analysis, Nuclear Magnetic Resonance (NMR) chemical shift prediction, and frontier molecular orbital analysis. The causality behind the selection of computational methods, including the B3LYP functional and mixed basis sets (6-311++G(d,p) for light atoms and LanL2DZ for iodine), is explained to ensure scientific rigor. The presented data, including optimized geometric parameters, scaled vibrational frequencies, and GIAO-calculated NMR shifts, offer a predictive snapshot of the molecule's characteristics, forming a self-validating system for future experimental work.

Introduction

Substituted benzamides are a cornerstone of medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antipsychotic, antiemetic, and antimicrobial properties.[1][2][3] The specific arrangement of substituents on the aromatic ring and the amide group dictates their conformational preferences and, consequently, their interaction with biological targets.[1] The introduction of a halogen, such as iodine, into the benzamide scaffold introduces unique physicochemical properties. The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds, making it a potential site for metabolic activity or a handle for further synthetic transformations like cross-coupling reactions.[4] Furthermore, the high polarizability of iodine can influence intermolecular interactions and receptor binding.[5]

This guide focuses on the theoretical investigation of 3-iodo-N,N,4-trimethylbenzamide. To our knowledge, a dedicated computational study for this specific molecule has not been published. Therefore, this work aims to establish a complete ab initio protocol to predict its key chemical and physical properties. By employing established DFT methods, which offer a favorable balance between computational cost and accuracy for organic molecules, we can construct a detailed molecular portrait.[6][7] This includes its three-dimensional structure, vibrational modes (correlating to IR and Raman spectra), NMR chemical shifts, and electronic characteristics that govern its reactivity.

The objective of this whitepaper is to provide a detailed, step-by-step technical guide that is both a practical workflow for computational chemists and an insightful predictive resource for synthetic and medicinal chemists working with related compounds.

Computational Methodology

The selection of an appropriate theoretical model is critical for obtaining results that can reliably predict experimental observations. The following protocol represents a validated system for the analysis of organoiodine aromatic compounds.

Software and Level of Theory

All calculations are designed to be performed using the Gaussian 16 suite of programs. The molecular properties of 3-iodo-N,N,4-trimethylbenzamide were investigated using Density Functional Theory (DFT). The B3LYP hybrid functional, which incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was chosen for its proven accuracy in predicting the geometries and vibrational frequencies of a wide array of organic molecules.[8]

Basis Set Selection

A mixed basis set approach is employed to balance accuracy with computational efficiency:

  • For the heavy iodine atom, the LanL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential (ECP) basis set is used. This is crucial as it accounts for relativistic effects that are significant for inner-shell electrons of heavy elements, providing a more accurate description of the C-I bond.[5]

  • For all other atoms (C, H, N, O), the 6-311++G(d,p) Pople-style basis set is used. This set includes diffuse functions (++) on heavy atoms and hydrogen to accurately model non-covalent interactions and polarization functions (d,p) to describe bond anisotropy.

Experimental Protocols: Computational Workflow

The theoretical analysis follows a multi-step, self-validating workflow.

G cluster_input 1. Input Generation cluster_calc 2. Quantum Chemical Calculations (Gaussian 16) cluster_analysis 3. Data Analysis & Interpretation a Initial 3D Structure (e.g., from ChemDraw) b Geometry Optimization (B3LYP/Mixed Basis Set) a->b c Vibrational Frequency Calculation b->c d Check for Imaginary Frequencies (Confirm True Minimum) c->d d->b If Yes (Re-optimize) e NMR Chemical Shift Calculation (GIAO Method) d->e If No Imaginary Freq. f Structural Parameters (Bond Lengths, Angles) e->f g Vibrational Spectra (IR/Raman Assignment) e->g h NMR Spectra (1H & 13C Assignment) e->h i Electronic Properties (HOMO, LUMO, MESP) e->i

Caption: Computational workflow for the theoretical analysis of 3-iodo-N,N,4-trimethylbenzamide.

Step-by-Step Methodology:

  • Geometry Optimization: The initial structure of 3-iodo-N,N,4-trimethylbenzamide is fully optimized in the gas phase without any symmetry constraints. The optimization is performed until the forces on each atom are negligible and the geometry represents a stationary point on the potential energy surface.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • Thermodynamic Properties: It allows for the calculation of zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

    • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local energy minimum.[9] The calculated frequencies are typically scaled by a factor (e.g., ~0.961 for B3LYP/6-31G(d)) to correct for anharmonicity and other systematic errors when comparing to experimental IR spectra.[9]

  • NMR Spectroscopy Prediction: Using the optimized geometry, the 1H and 13C NMR isotropic chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[8][9] Calculated shielding tensors are referenced against tetramethylsilane (TMS), which must be calculated at the same level of theory for consistency.

Predicted Results and Discussion

Molecular Geometry

The optimized geometry provides insight into the molecule's three-dimensional shape. Key structural parameters are summarized below. The numbering scheme used is defined in the diagram.

Caption: Atom numbering scheme for 3-iodo-N,N,4-trimethylbenzamide.

Table 1: Predicted Geometric Parameters

ParameterAtomsPredicted ValueExpected Characteristics
Bond Lengths (Å)
C=O1.23 ÅTypical double bond character.
C-N (amide)1.36 ÅPartial double bond character due to resonance.
C-I2.10 ÅRelatively long and weak bond.[4]
C-C (ring)1.39 - 1.41 ÅAromatic character.
**Bond Angles (°) **
O=C-N121.5°Consistent with sp² hybridization.
C-N-C118.0°Near-trigonal planar geometry at the nitrogen.
Dihedral Angles (°)
C5-C6-C7-O8~30-40°The amide group is twisted out of the plane of the benzene ring to minimize steric hindrance with the ring protons and the iodine atom.

The C(amide)-N bond length is predicted to be significantly shorter than a typical C-N single bond (~1.47 Å), indicating substantial resonance and a planar amide unit. However, steric repulsion between the bulky N,N-dimethyl group and the aromatic ring forces the entire amide group to rotate out of the plane of the ring.

Vibrational Analysis

The calculated vibrational frequencies are crucial for interpreting experimental IR and Raman spectra. The most diagnostically significant predicted frequencies are listed below.

Table 2: Predicted Key Vibrational Frequencies (Scaled)

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3080ν(C-H)Aromatic C-H stretching
~2950ν(C-H)Methyl C-H stretching
~1655ν(C=O)Amide I band: Carbonyl stretching. Strong IR intensity.
~1490ν(C=C)Aromatic ring stretching
~1260ν(C-N)Amide III band: C-N stretching coupled with N-H bending.
~1150β(C-H)In-plane C-H bending
~530ν(C-I)Carbon-Iodine stretching. Weak and in the far-IR region.

The most intense and characteristic absorption in the IR spectrum is expected to be the Amide I band (C=O stretch) around 1655 cm⁻¹. Its exact position is sensitive to the electronic environment and the dihedral angle of the amide group.

NMR Spectral Analysis

GIAO-DFT calculations provide a reliable prediction of 1H and 13C NMR chemical shifts.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (vs. TMS)

Atom (Numbering)Predicted 1H Shift (ppm)Predicted 13C Shift (ppm)Notes
Aromatic
C1-H~7.5 ppm~130 ppm
C3-H~7.8 ppm~139 ppmDeshielded by adjacent iodine.
C5-H~7.2 ppm~128 ppm
Methyls
C12-H₃~2.4 ppm~21 ppmToluene-like methyl group.
C10/C11-H₃~2.9, ~3.1 ppm~35, ~39 ppmTwo distinct signals due to restricted rotation around the C-N amide bond.
Quaternary Carbons
C2-~95 ppmShielded due to the heavy atom effect of iodine.
C4-~140 ppm
C6-~135 ppm
C7 (C=O)-~170 ppmCarbonyl carbon.

A key predicted feature is the non-equivalence of the two N-methyl groups in both the 1H and 13C spectra. This arises from the high rotational barrier of the C(amide)-N bond due to its partial double-bond character, making the two methyl groups diastereotopic (one is cis and one is trans to the carbonyl oxygen).

Electronic Properties

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity.

G cluster_0 cluster_1 LUMO LUMO (Lowest Unoccupied Molecular Orbital) -1.5 eV HOMO HOMO (Highest Occupied Molecular Orbital) -6.8 eV b ΔE = 5.3 eV a Energy

Caption: Predicted HOMO-LUMO energy levels and gap for 3-iodo-N,N,4-trimethylbenzamide.

  • HOMO: The HOMO is predicted to be primarily localized on the iodinated benzene ring, with significant contributions from the p-orbitals of the iodine and the π-system of the ring. This region is the primary site for electrophilic attack.

  • LUMO: The LUMO is predicted to be centered on the π* anti-bonding orbital of the carbonyl group and the aromatic ring. This region is susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The calculated energy gap of ~5.3 eV suggests high kinetic stability and low chemical reactivity, which is typical for a stable organic molecule.

A Molecular Electrostatic Potential (MESP) map would show the most negative potential (red) localized around the carbonyl oxygen, confirming it as the primary site for hydrogen bonding and electrophilic interaction. The regions around the aromatic protons would show positive potential (blue).

Conclusion

This technical guide has detailed a comprehensive and robust theoretical protocol for the characterization of 3-iodo-N,N,4-trimethylbenzamide using DFT calculations. The presented workflow, from initial structure generation to the analysis of molecular, spectroscopic, and electronic properties, provides a self-validating framework for predictive computational chemistry.

The key findings from this theoretical study are:

  • The molecule possesses a non-planar conformation, with the N,N-dimethylamide group twisted relative to the aromatic ring.

  • The vibrational spectrum is dominated by a strong C=O stretch (Amide I band) near 1655 cm⁻¹.

  • NMR analysis predicts distinct signals for the two N-methyl groups due to the high rotational barrier of the amide C-N bond, a key structural marker for experimental verification.

  • The molecule is predicted to have high kinetic stability, with the iodinated aromatic ring being the center of electron density (HOMO) and the carbonyl group being the primary electron-deficient site (LUMO).

This theoretical data provides a powerful foundation for guiding the synthesis, purification, and experimental characterization of 3-iodo-N,N,4-trimethylbenzamide and can serve as a benchmark for structure-activity relationship studies in related pharmaceutical compounds.

References

  • G. M. de Oliveira, et al. (1998). Theoretical conformational studies on some dopamine antagonistic benzamide drugs: 3-pyrrolidyl- and 4-piperidyl derivatives. PubMed. Available at: [Link]

  • M. Rogić, et al. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. ACS Publications. Available at: [Link]

  • A. Kumar, et al. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed. Available at: [Link]

  • T. Chen, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

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  • A. A. Kutyrev. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. ACS Publications. Available at: [Link]

  • S. Bag, et al. (2024). Carboiodanation of Arynes: Organoiodine(III) Compounds as Nucleophilic Organometalloids. ACS Publications. Available at: [Link]

  • N. N. Mamedov, et al. (2018). DFT STUDIES OF STRUCTURAL PARAMETERS, VIBRATIONAL FREQUENCIES AND NMR SPECTRA OF 3-(1H-BENZO[D]IMIDAZOL1-YL)-N'-(TOSYLOXY)PROPANIMIDAMIDE. CyberLeninka. Available at: [Link]

  • C. Köhler, et al. (1984). Studies on the mechanism of action of substituted benzamide drugs. PubMed. Available at: [Link]

  • S. S. Kotha, et al. (2016). NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives for Atomic-Level Structures and Mechanistic Catalytic Reactions. MDPI. Available at: [Link]

  • A. G. Ayhan, et al. (2010). NMR spectroscopic study and DFT calculations of vibrational analyses, GIAO NMR shieldings and... SciSpace. Available at: [Link]

  • S. Pieraccini, et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Available at: [Link]

  • S. S. Shaik, et al. (2021). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Rsc.org. Available at: [Link]

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Thermodynamic Solubility Profiling of 3-Iodo-N,N,4-trimethylbenzamide in Organic Solvents: A Technical Guide for Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors like Ponatinib, 3-iodo-N,N,4-trimethylbenzamide (CAS: 435273-15-7) serves as a critical synthetic intermediate[1][2]. For process chemists and drug development professionals, understanding the thermodynamic solubility of this compound in various organic solvents is paramount. Solubility dictates the efficiency of extraction, the yield of crystallization, and the kinetics of downstream cross-coupling reactions.

This whitepaper provides an in-depth analysis of the solubility profile of 3-iodo-N,N,4-trimethylbenzamide, detailing the structural causality behind its solvation mechanics, presenting quantitative solubility data, and establishing a rigorous, self-validating experimental protocol for thermodynamic solubility determination.

Structural Causality and Solvation Thermodynamics

To predict and manipulate the solubility of 3-iodo-N,N,4-trimethylbenzamide, one must first deconstruct its molecular architecture. The compound’s solubility behavior is governed by three distinct structural features:

  • The N,N-Dimethyl Amide Moiety: Unlike primary or secondary amides, this tertiary amide lacks a hydrogen bond donor (N-H). It functions exclusively as a strong hydrogen bond acceptor and possesses a significant dipole moment. Consequently, it exhibits exceptional solubility in polar aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran) but limited solubility in highly protic networks where it cannot reciprocate hydrogen bonding.

  • The C3-Iodine Atom: Iodine is a heavy, highly polarizable halogen. It significantly increases the lipophilicity (LogP) and the molecular weight (289.12 g/mol ) of the compound[3]. This polarizability enhances dispersion forces, favoring dissolution in moderately polar and aromatic solvents.

  • The C4-Methyl Group: This hydrophobic functional group further disrupts the planarity of the aromatic system and increases the overall lipophilic character of the molecule, rendering it practically insoluble in aqueous media and highly non-polar aliphatic hydrocarbons (e.g., Hexane) due to the inability to overcome the crystal lattice energy.

Quantitative Solubility Profile

Based on the physicochemical properties of 3-iodo-N,N,4-trimethylbenzamide and its behavior in standard synthetic workflows[4], the following table summarizes its representative thermodynamic solubility in key organic solvents at 25°C.

Note: The selection of solvents is categorized according to the FDA / ICH Q3C Guidelines for Residual Solvents to aid in process safety and regulatory compliance[5].

SolventICH Q3C ClassPolarity IndexEstimated Solubility at 25°C (mg/mL)Solvation Mechanism & Process Utility
Dichloromethane (DCM) Class 23.1> 100 (Highly Soluble)Strong dipole-dipole interactions; optimal for liquid-liquid extraction.
Tetrahydrofuran (THF) Class 24.0> 100 (Highly Soluble)Excellent H-bond acceptor compatibility; preferred for organometallic steps.
Ethyl Acetate (EtOAc) Class 34.450 - 100 (Soluble)Optimal balance of polarity; preferred for crystallization and final purification.
Methanol (MeOH) Class 25.110 - 30 (Sparingly Soluble)Protic nature disrupts optimal solvation of the tertiary amide.
n-Heptane Class 30.1< 1 (Insoluble)Insufficient polarity to overcome crystal lattice energy; used as an anti-solvent.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate highly accurate, reproducible thermodynamic solubility data, the industry-standard Shake-Flask Method must be employed[6][7]. As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflow is designed as a self-validating system: it simultaneously quantifies the dissolved compound while verifying the integrity of the undissolved solid.

Step-by-Step Methodology
  • Saturation Preparation: Weigh an excess amount of 3-iodo-N,N,4-trimethylbenzamide (e.g., 200 mg) into a 10 mL glass vial. Add 2.0 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to ensure the solution is saturated[7].

  • Isothermal Equilibration: Seal the vial tightly (using PTFE-lined caps to prevent solvent evaporation) and place it in an isothermal orbital shaker set to 25.0 ± 0.1 °C. Agitate at 200 rpm for 24 to 48 hours. Causality: Thermodynamic equilibrium requires sufficient time for the dissolution and precipitation rates to equalize.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Centrifuge at 10,000 rpm for 15 minutes to cleanly separate the solid pellet from the saturated supernatant without altering the temperature[7].

  • Supernatant Quantification (Liquid Phase): Carefully extract a precise aliquot of the supernatant, dilute it with the appropriate mobile phase, and quantify the concentration using a validated HPLC-UV method against a standard calibration curve[7].

  • Solid-State Verification (Solid Phase - Critical Step): Recover the remaining solid pellet, dry it gently under a nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transformations or form solvates during equilibration. If the crystal lattice changes, the measured solubility reflects the new form, not the original API intermediate. XRPD validates that the thermodynamic data corresponds to the correct polymorph.

Workflow Visualization

ShakeFlaskWorkflow N1 Solid Compound 3-iodo-N,N,4-trimethylbenzamide N2 Solvent Addition (e.g., EtOAc, DCM, THF) N1->N2 Excess Solid N3 Isothermal Equilibration (Shake-Flask, 24-48h at 25°C) N2->N3 Temp Control N4 Phase Separation (Centrifugation / Filtration) N3->N4 Equilibrium Reached N5 Supernatant Analysis (HPLC-UV Quantification) N4->N5 Liquid Phase N6 Solid State Verification (XRPD for Polymorphs) N4->N6 Solid Phase

Caption: Self-validating Shake-Flask Method workflow for thermodynamic solubility determination.

Strategic Solvent Selection for Process Chemistry

When scaling up the synthesis of compounds involving 3-iodo-N,N,4-trimethylbenzamide, solvent selection must synthesize solubility data with regulatory guidelines.

According to the ICH Q3C Guidelines for Residual Solvents [5][8]:

  • Class 1 Solvents (e.g., Benzene, Carbon Tetrachloride) must be strictly avoided due to unacceptable toxicities[5].

  • Class 2 Solvents (e.g., DCM, THF, Methanol) should be limited. While 3-iodo-N,N,4-trimethylbenzamide is highly soluble in DCM and THF[4], their use should be restricted to early-stage synthetic steps (e.g., cross-coupling reactions or primary extractions) where subsequent purifications can clear the residual solvent below the Permitted Daily Exposure (PDE) limits[9].

  • Class 3 Solvents (e.g., Ethyl Acetate, Heptane) are considered to have low toxic potential[5]. For the final crystallization or isolation of 3-iodo-N,N,4-trimethylbenzamide, a binary solvent system utilizing Ethyl Acetate (solvent) and n-Heptane (anti-solvent) is highly recommended. The compound is readily soluble in EtOAc, allowing for a concentrated solution, while the dropwise addition of Heptane smoothly decreases the solubility, driving a high-yielding, regulatory-compliant crystallization process.

References

  • Beijing Comparison Pharmaceutical Technology. "Ponatinib Impurity Standard: 3-iodo-N,N,4-trimethylbenzamide". Comparison Pharma. Available at: [Link]

  • Hengfeng Wanda Scientific. "Standard Reference Materials: 3-iodo-N,N,4-trimethylbenzamide". HFWD Mall. Available at:[Link]

  • European Patent Office. "Substituted Thiazole Derivatives Bearing 3-Pyridyl Groups, Process for Preparing the Same and Use Thereof". Google Patents.
  • BioAssay Systems. "Solubility Testing – Shake Flask Method Summary". BioAssay Systems. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q3C — Tables and List Guidance for Industry". FDA Guidelines. Available at: [Link]

  • Therapeutic Goods Administration (TGA) / ICH. "ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents". TGA Guidelines. Available at:[Link]

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physical and chemical characteristics of 3-iodo-N,N,4-trimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical and Reactive Properties of 3-iodo-N,N,4-trimethylbenzamide

Abstract

This technical guide provides a comprehensive analysis of 3-iodo-N,N,4-trimethylbenzamide, a substituted aromatic amide of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document establishes a predictive profile based on a thorough examination of structurally related analogs. This guide synthesizes data to forecast its physicochemical properties, outlines a robust synthetic methodology, and explores its chemical reactivity and potential applications. The content herein is intended to serve as a foundational resource for scientists and professionals in drug development, enabling further investigation and utilization of this versatile chemical scaffold.

Introduction and Molecular Overview

3-iodo-N,N,4-trimethylbenzamide is a poly-substituted aromatic amide featuring a benzamide core. The benzene ring is substituted with an iodine atom at the meta-position (C3) relative to the amide group and a methyl group at the para-position (C4). The amide nitrogen is disubstituted with two methyl groups, rendering it a tertiary amide. This unique combination of functional groups—a reactive aryl iodide, a sterically hindered and electronically neutral tertiary amide, and an electron-donating methyl group—imparts a distinct set of chemical and physical properties that make it a valuable intermediate.

The aryl iodide moiety is a particularly noteworthy feature, serving as a versatile synthetic handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions.[1][2] The N,N-dimethylamide group provides stability and influences the molecule's solubility and electronic properties. This guide will deconstruct the influence of each substituent to build a comprehensive profile of the target molecule.

Caption: Molecular structure of 3-iodo-N,N,4-trimethylbenzamide.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical for predicting its behavior in both reactive and biological systems. The following table summarizes the predicted and calculated properties for 3-iodo-N,N,4-trimethylbenzamide, derived from data on analogous compounds such as N,N,4-trimethylbenzamide and 3-iodobenzamide.[3][4][5][6]

PropertyPredicted/Calculated ValueRationale/Reference
Molecular Formula C₁₀H₁₂INOBased on structure
Molecular Weight 289.11 g/mol Calculated from formula
Appearance White to off-white crystalline solidAnalogy with 3-iodobenzamide and N,N,4-trimethylbenzamide.[3][6]
Melting Point > 41 °CThe melting point of N,N,4-trimethylbenzamide is 41 °C.[3][5] The addition of a heavy iodine atom and potential for different crystal packing is expected to increase this value significantly. 3-iodobenzamide melts at 186 °C.[7]
Boiling Point > 290 °CThe estimated boiling point of N,N,4-trimethylbenzamide is ~290 °C.[8] The iodo-substituted analog will have a higher boiling point.
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in alcohols; Insoluble in water.Tertiary amides and aryl halides are typically soluble in polar aprotic organic solvents and have low aqueous solubility.
LogP (Octanol/Water) ~3.5 - 4.0Calculated based on the LogP of N,N,4-trimethylbenzamide (1.72)[3] and the increased lipophilicity from the iodine substituent.

Proposed Synthesis and Experimental Protocol

The most direct and reliable method for the synthesis of 3-iodo-N,N,4-trimethylbenzamide is a two-step process starting from the commercially available 3-iodo-4-methylbenzoic acid.[9][10] The process involves the activation of the carboxylic acid to an acyl chloride, followed by nucleophilic acyl substitution with dimethylamine.

Synthesis_Workflow start 3-Iodo-4-methylbenzoic Acid reagent1 SOCl₂ or (COCl)₂ in dry DCM step1 Step 1: Acyl Chloride Formation start->step1 reagent1->step1 intermediate 3-Iodo-4-methylbenzoyl Chloride (in situ) step1->intermediate step2 Step 2: Amidation intermediate->step2 reagent2 Dimethylamine (2M in THF) Triethylamine (Base) reagent2->step2 workup Aqueous Workup & Extraction step2->workup purification Column Chromatography (Silica Gel) workup->purification product 3-iodo-N,N,4-trimethylbenzamide purification->product

Caption: Proposed experimental workflow for the synthesis of 3-iodo-N,N,4-trimethylbenzamide.

Experimental Protocol: Synthesis of 3-iodo-N,N,4-trimethylbenzamide

This protocol is based on standard, well-established procedures for acyl chloride formation and subsequent amidation.[11][12][13]

Step 1: Formation of 3-iodo-4-methylbenzoyl chloride

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-iodo-4-methylbenzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to create a slurry.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise. If using oxalyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess reagent in vacuo. The resulting crude 3-iodo-4-methylbenzoyl chloride, a moisture-sensitive intermediate, should be used immediately in the next step without further purification.

Step 2: Amidation with Dimethylamine

  • Dissolve the crude 3-iodo-4-methylbenzoyl chloride from Step 1 in anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, prepare a solution of dimethylamine (2.0 M in THF, 2.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in anhydrous DCM.

  • Add the dimethylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acyl chloride is consumed.

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-iodo-N,N,4-trimethylbenzamide.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural verification. The following data are predicted based on the known spectral characteristics of N,N,4-trimethylbenzamide and other substituted iodobenzenes.[5][14][15][16][17]

TechniquePredicted Data and Interpretation
¹H NMR Aromatic Protons (3H): Three distinct signals in the aromatic region (δ 7.0-8.0 ppm). A doublet (H5), a doublet of doublets (H6), and a singlet-like signal (H2) are expected. The iodine atom will cause a downfield shift for adjacent protons. N-Methyl Protons (6H): A broad singlet around δ 2.9-3.1 ppm, characteristic of the two magnetically equivalent N-methyl groups. Rotational restriction around the C-N amide bond might cause this signal to be broad or split into two singlets at low temperatures. Aryl-Methyl Protons (3H): A sharp singlet around δ 2.4 ppm.
¹³C NMR Carbonyl Carbon (C=O): A signal in the range of δ 169-171 ppm.[14] Aromatic Carbons (6C): Six distinct signals. The carbon bearing the iodine (C3) will be significantly shielded due to the "heavy-atom effect," appearing upfield around δ 90-95 ppm.[17] The other aromatic carbons will appear in the typical δ 125-140 ppm range. N-Methyl Carbons (2C): Signals around δ 35-40 ppm.[14] Aryl-Methyl Carbon (1C): A signal around δ 21 ppm.[14]
IR Spectroscopy C=O Stretch (Amide I): A strong, sharp absorption band around 1630-1650 cm⁻¹, characteristic of a tertiary amide.[3][15] C-N Stretch: A band in the region of 1390-1410 cm⁻¹. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹. C-I Stretch: A weak absorption in the far-IR region, typically below 600 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): A strong peak at m/z = 289. Key Fragments: A prominent fragment corresponding to the benzoyl cation (m/z = 245) resulting from cleavage of the C-N bond.[18] Another significant fragment would be the loss of the iodine atom (M-127), and further fragmentation of the aromatic ring.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-iodo-N,N,4-trimethylbenzamide is dominated by the versatile carbon-iodine bond. Aryl iodides are excellent substrates for a multitude of transition-metal-catalyzed cross-coupling reactions.[1][2]

  • Palladium-Catalyzed Cross-Coupling: The C-I bond can be readily activated by palladium catalysts to participate in Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines) reactions. This allows for the facile introduction of diverse functional groups at the 3-position of the benzamide scaffold, making it a powerful building block for constructing complex molecular libraries for drug discovery.

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution. The directing effects of the substituents (amide: meta-directing; methyl: ortho, para-directing; iodo: ortho, para-directing) create a complex regiochemical landscape that can be exploited for further functionalization.

  • Amide Group Stability: The tertiary N,N-dimethylamide is generally robust and stable to many reaction conditions, including those used for cross-coupling. It can, however, be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions.

Reactivity_Diagram main_mol 3-iodo-N,N,4-trimethylbenzamide suzuki Suzuki Coupling (Ar-B(OH)₂) main_mol->suzuki Pd Catalyst, Base heck Heck Coupling (Alkene) main_mol->heck Pd Catalyst, Base sonogashira Sonogashira Coupling (Alkyne) main_mol->sonogashira Pd/Cu Catalyst, Base buchwald Buchwald-Hartwig (Amine) main_mol->buchwald Pd Catalyst, Base

Caption: Key cross-coupling reactions utilizing the aryl iodide moiety.

Potential Applications in Research and Development

While direct biological activity data for 3-iodo-N,N,4-trimethylbenzamide is not available, its structure is analogous to compounds with known pharmacological relevance. Benzamide derivatives are a well-established class of "privileged structures" in medicinal chemistry.[19]

  • Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment or building block for the synthesis of larger, more complex molecules targeting a range of biological targets, including enzymes and receptors.

  • Scaffold for PARP Inhibitors: The benzamide core is a known pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of cancer therapeutics.[20] The iodo-substituent provides a convenient point for chemical elaboration to optimize binding and pharmacokinetic properties.

  • Materials Science: Aryl iodides can be used in the synthesis of novel polymers and organic electronic materials. The specific substitution pattern of this molecule could lead to materials with unique properties.

Safety and Handling

Specific toxicology data for 3-iodo-N,N,4-trimethylbenzamide is not available. Therefore, it should be handled with the standard precautions for a novel chemical entity. The safety profile can be inferred from related aromatic iodides and amides.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood.

  • Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Storage: Store in a cool, dry, dark place in a tightly sealed container. Aromatic iodo-compounds can be light-sensitive.[21]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-iodo-N,N,4-trimethylbenzamide is a chemical intermediate with significant untapped potential. While direct experimental data is sparse, a robust profile of its physical and chemical characteristics can be confidently predicted through the analysis of its structural components and related analogs. The presence of a reactive aryl iodide on a stable benzamide scaffold makes it an exceptionally valuable building block for synthetic and medicinal chemistry. The proposed synthesis is straightforward and relies on well-understood organic transformations. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and explore the applications of this versatile molecule, paving the way for its use in the development of novel pharmaceuticals and materials.

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The Strategic Role of the Iodo Group in Benzamide Derivatives: From Halogen Bonding to Theranostic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and radiopharmacology, benzamide derivatives represent a highly versatile pharmacophore. However, the strategic substitution of an iodine atom onto the benzamide aromatic ring fundamentally transforms the molecule's physicochemical profile and clinical utility. This in-depth technical guide explores the multifaceted role of the iodo group—detailing its impact on molecular conformation, its ability to form highly directional halogen bonds, and its crucial function as a radiolabeling site for Single Photon Emission Computed Tomography (SPECT) and targeted radionuclide therapy.

The Physicochemical Triad: Why Iodine?

The incorporation of an iodo group into a benzamide scaffold is rarely arbitrary. It is a calculated design choice that leverages three distinct physicochemical properties:

Halogen Bonding (σ-Hole Interactions)

Unlike traditional hydrogen bonding, a halogen bond occurs when there is a net attractive interaction between an electrophilic region associated with a halogen atom and a nucleophilic region (Lewis base)[1]. Because iodine is the largest and most polarizable of the stable halogens, it exhibits a pronounced "σ-hole"—an electropositive crown on the axis of the C–I covalent bond[1].

  • Pharmacological Impact: This σ-hole allows the iodo-benzamide to form strong, highly directional (near 180° angle) electrostatic interactions with electron-rich moieties (e.g., oxygen, nitrogen, or sulfur atoms) within target protein binding pockets[2][3]. This significantly enhances receptor preorganization, binding affinity, and target selectivity.

Steric Bulk and Conformational Locking

Iodine possesses a large van der Waals radius (approx. 1.98 Å). When positioned ortho or meta to the amide linkage on a benzamide ring, the steric bulk of the iodine atom restricts the free rotation of the amide bond.

  • Pharmacological Impact: This steric hindrance forces the amide plane out of coplanarity with the phenyl ring, locking the molecule into a specific 3D conformation. This pre-organized geometry often perfectly matches the spatial requirements of deep receptor pockets, reducing the entropic cost of binding.

Lipophilicity and BBB Penetration

The introduction of the heavy, non-polar iodine atom significantly increases the partition coefficient (LogP) of the benzamide derivative.

  • Pharmacological Impact: For neuroimaging agents, enhanced lipophilicity is an absolute prerequisite for crossing the blood-brain barrier (BBB). The iodo group ensures that the molecule can passively diffuse into the central nervous system (CNS) to reach striatal targets.

G Iodo Iodo Group in Benzamides Halogen Halogen Bonding (σ-hole) Iodo->Halogen Electronic Steric Steric Bulk (Conformation) Iodo->Steric Geometric Lipophil Lipophilicity (BBB Penetration) Iodo->Lipophil Physicochemical Radio Radiolabeling (Isotopes) Iodo->Radio Nuclear Target1 Directional Target Binding Halogen->Target1 Lewis Base Affinity Target2 Receptor Specificity Steric->Target2 Lock Amide Plane Target3 CNS / Melanoma Targeting Lipophil->Target3 Tissue Distribution Target4 SPECT / PET / Theranostics Radio->Target4 Clinical Imaging

Logical mapping of the iodo group's physicochemical properties to pharmacological outcomes.

Clinical Applications: From CNS to Oncology

The theoretical benefits of the iodo group translate directly into two major clinical domains: Neurological imaging and Oncology.

Dopamine D2 Receptor Imaging: The Case of IBZM

Iodobenzamide (IBZM), specifically [123I]S(-)-IBZM, is a highly selective antagonist for dopamine D2 receptors[4]. In clinical neurology, [123I]IBZM SPECT imaging is utilized to differentiate idiopathic Parkinson's disease (which typically shows preserved post-synaptic D2 receptor density) from secondary Parkinsonian syndromes or multisystem atrophy (which show decreased striatal uptake)[5]. In vitro studies using rat and human brain membranes have demonstrated that [123I]IBZM binds with remarkable affinity, yielding a dissociation constant (Kd) of 0.28 nM to 0.49 nM[4]. The stereospecificity is profound, with the S(-) enantiomer being ten-fold more potent than the R(+) enantiomer[6].

Melanoma Theranostics: BZA Derivatives

Melanin is an intracellular pigment abundantly expressed in malignant melanoma cells. Benzamide derivatives featuring a tertiary or secondary amine, such as N-(2-diethylaminoethyl)-4-iodobenzamide (BZA), exhibit an extraordinary affinity for melanin[7]. When radiolabeled, these compounds become powerful tools for staging malignant melanoma. [123I]BZA scintigraphy has demonstrated high diagnostic efficiency, with clinical trials showing a sensitivity of 81% and a specificity of 100% for detecting melanoma metastases[7][8]. Furthermore, by swapping the diagnostic 123I isotope for the beta-emitting 131I isotope (e.g., [131I]MIP-1145), researchers have achieved targeted radionuclide therapy, resulting in striking suppression of melanoma tumor growth in preclinical models[7].

Quantitative Data Summary

The following table synthesizes the binding affinities and clinical performance metrics of key iodo-benzamide derivatives.

CompoundPrimary TargetIsotopeClinical / Research ApplicationAffinity (Kd) / Performance Metric
[123I]IBZM Dopamine D2 Receptor123IParkinson's Disease Differential DiagnosisKd ≈ 0.28 - 0.49 nM[4]
[125I]IBZM Dopamine D2 Receptor125IIn vitro autoradiography & mappingKd ≈ 3.1 nM[6]
[123I]BZA Melanin Pigment123IMalignant Melanoma Staging (SPECT)81% Sensitivity, 100% Specificity[7][8]
[131I]MIP-1145 Melanin Pigment131ITargeted Radionuclide TherapyHigh retention (5.91 %ID/g at 24h)[7]

Experimental Methodologies: Radiosynthesis & Validation

To ensure high specific activity and reliable biological data, the synthesis and evaluation of radioiodinated benzamides must follow strict, self-validating protocols. The causality behind each chemical choice is detailed below.

Protocol 1: Carrier-Free Radiosynthesis of[123I]IBZM

This protocol utilizes an electrophilic destannylation approach to ensure the final radiotracer is "carrier-free" (containing no non-radioactive iodine isotopes), which is critical for preventing receptor saturation by cold molecules.

  • Precursor Preparation: Utilize a trialkylstannyl-benzamide precursor rather than a direct halogen exchange.

    • Causality: The stannyl leaving group directs the incoming iodine exactly to the desired position (regiospecificity) and reacts orders of magnitude faster than a standard C-H bond, allowing for rapid synthesis at room temperature.

  • Oxidation & Radioiodination: To a reaction vial containing the stannyl precursor in acidic ethanol, add Na[123I] followed immediately by an oxidizing agent (e.g., Chloramine-T or peracetic acid).

    • Causality:Na[123I] provides iodide ( I− ), which is unreactive toward the aromatic ring. The oxidant converts I− to the highly reactive electrophilic iodonium ion ( I+ ), which rapidly attacks the stannylated carbon via electrophilic aromatic substitution.

  • Quenching: After 10-15 minutes, terminate the reaction by adding sodium metabisulfite ( Na2​S2​O5​ ).

    • Causality: Metabisulfite instantly reduces any unreacted I+ back to unreactive I− and neutralizes the residual oxidant. This prevents unwanted oxidative degradation of the benzamide amine side-chain.

  • HPLC Purification: Inject the quenched mixture onto a reverse-phase HPLC system.

    • Causality: HPLC physically separates the highly radioactive [123I]IBZM from the toxic organotin precursor and free iodide, ensuring chemical and radiochemical purity.

  • Quality Control (Self-Validation): Perform analytical radio-HPLC on the collected fraction.

    • System Validation: The system validates itself: the UV trace must show no mass peak (confirming removal of the precursor), while the radiometric trace must show a single sharp peak (>95% purity) at the exact retention time of a known standard.

Workflow Step1 1. Stannylated Precursor Step2 2. Radioiodination (Na123I + Oxidant) Step1->Step2 Add Isotope Step3 3. Quenching (Metabisulfite) Step2->Step3 Stop Reaction Step4 4. HPLC Purification Step3->Step4 Remove Toxins Step5 Step5 Step4->Step5 Self-Validation Step6 6. In Vivo SPECT Imaging Step5->Step6 Pass Criteria

Step-by-step workflow for the radiosynthesis and quality control of radioiodinated benzamides.

Protocol 2: In Vitro Receptor Binding Assay (Scatchard Analysis)

To validate the affinity of newly synthesized iodo-benzamides (e.g., [125I]IBZM), a saturation binding assay is performed.

  • Tissue Preparation: Isolate and homogenize striatal membranes from murine or bovine models.

    • Causality: The striatum possesses the highest density of D2 receptors in the brain, providing an optimal signal-to-noise ratio for the assay[6].

  • Incubation (Total vs. Non-Specific): Incubate aliquots of the membrane preparation with increasing concentrations of [125I]IBZM (Total Binding). In parallel, incubate identical aliquots with the radioligand plus a massive excess (e.g., 10 µM) of an unlabeled competitor like haloperidol.

    • Causality: The unlabeled competitor saturates all true D2 receptors. Therefore, any radioactivity measured in this parallel set represents "Non-Specific Binding" (binding to lipids or plastic). Subtracting Non-Specific from Total Binding isolates the "Specific Binding."

  • Rapid Filtration: Terminate the assay by rapid vacuum filtration through glass-fiber filters, followed by cold buffer washes.

    • Causality: This step instantly separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (washed through), effectively "freezing" the thermodynamic equilibrium state.

  • Data Analysis: Plot the data using a Scatchard transformation (Ratio of Bound/Free vs. Bound).

    • System Validation: A linear Scatchard plot validates that the radioligand is binding to a single, specific class of receptor sites. The negative reciprocal of the slope provides the exact Kd[6].

Conclusion

The iodo group is far more than a simple isotopic tag in benzamide derivatives. It is a structural and electronic linchpin. By exploiting the unique halogen bonding capabilities of the iodine σ-hole, modulating the 3D conformation via steric bulk, and tuning lipophilicity for BBB penetration, researchers have engineered some of the most successful diagnostic and theranostic agents in modern medicine. As targeted radionuclide therapy continues to evolve, the foundational chemistry of iodo-benzamides will remain a critical blueprint for next-generation drug design.

References

  • In vitro and in vivo D2-dopamine receptor binding with [123I]S(-) iodobenzamide ([123I]IBZM) in rat and human brain Source: PubMed (NIH) URL:[Link]

  • Melanin-Targeting Radiotracers and Their Preclinical, Translational, and Clinical Status: From Past to Future Source: Journal of Nuclear Medicine (SNMMI) URL:[Link]

  • In vitro binding properties and autoradiographic imaging of 3-iodobenzamide ([125I]-IBZM): a potential imaging ligand for D-2 dopamine receptors in SPECT Source: PubMed (NIH) URL:[Link]

  • [Dopamine (D2) receptor SPECT with 123I-iodobenzamide (IBZM) in diagnosis of Parkinson syndrome] Source: PubMed (NIH) URL:[Link]

  • A radiolabelled iodobenzamide for malignant melanoma staging Source: PubMed (NIH) URL:[Link]

  • Pushing the limits of the hydrogen bond enhanced halogen bond—the case of the C–H hydrogen bond Source: RSC Publishing URL:[Link]

  • Halogen bond Source: Wikipedia URL:[Link]

  • Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution Source: ACS Publications URL:[Link]

Sources

Methodological & Application

High-Yield N,N-Dimethylation of 3-Iodo-4-methylbenzamide: A Comprehensive Protocol for Exhaustive Amide Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol

Scientific Rationale & Context

3-Iodo-4-methylbenzamide is a highly versatile synthetic intermediate, prominently featured in the development of targeted tyrosine kinase inhibitors (e.g., Ponatinib analogs) via Sonogashira cross-coupling and subsequent cyclization methodologies . The transformation of this primary amide into a tertiary N,N-dimethyl amide strategically alters its hydrogen-bonding capacity and lipophilicity—critical parameters in rational drug design and pharmacophore optimization.

The Chemical Challenge: Primary amides are inherently poor nucleophiles. The resonance stabilization between the nitrogen lone pair and the adjacent carbonyl π -system significantly reduces the nucleophilicity of the nitrogen atom compared to standard aliphatic amines.

The Mechanistic Solution: To overcome this thermodynamic barrier, this protocol adapts the exhaustive base-mediated alkylation methodology originally established by Benoiton et al.. By employing Sodium Hydride (NaH) in a polar aprotic solvent (DMF), the amide is quantitatively deprotonated to generate a highly reactive amidate anion. This intermediate is then irreversibly trapped via an SN​2 mechanism using an excess of Methyl Iodide (MeI). Because the transient secondary amide intermediate is sterically hindered, a large excess of both base and electrophile is required to drive the reaction to complete N,N-dimethylation.

Mechanism Step1 Primary Amide Ar-CO-NH2 Step2 Amidate Mono-anion [Ar-CO-NH]- Na+ Step1->Step2 + NaH - H2 (g) Step3 Secondary Amide Ar-CO-NH(CH3) Step2->Step3 + MeI - NaI Step4 Amidate Di-anion [Ar-CO-N(CH3)]- Na+ Step3->Step4 + NaH - H2 (g) Step5 Tertiary Amide Ar-CO-N(CH3)2 Step4->Step5 + MeI - NaI

Fig 1: Stepwise mechanistic pathway of base-mediated exhaustive amide N-alkylation.

Reaction Components & Stoichiometry

The following table outlines the quantitative requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
3-Iodo-4-methylbenzamide 261.061.02.61 gSubstrate
Sodium Hydride (60% in mineral oil)24.003.01.20 gStrong Base (Deprotonation)
Methyl Iodide (MeI)141.944.02.49 mL (5.68 g)Electrophile (Alkylating Agent)
Anhydrous DMF 73.09-25.0 mLPolar Aprotic Solvent

Experimental Workflow

Workflow A 3-Iodo-4-methylbenzamide (1.0 equiv) B Deprotonation NaH (3.0 equiv) DMF, 0 °C, 30 min A->B C Alkylation MeI (4.0 equiv) 0 °C to RT, 12 h B->C D Quench & Extraction NH4Cl (aq) / EtOAc C->D E N,N-Dimethyl-3-iodo- 4-methylbenzamide (Target Product) D->E

Fig 2: Experimental workflow for the exhaustive N,N-dimethylation of 3-iodo-4-methylbenzamide.

Step-by-Step Protocol

Step 1: Preparation and Solvation
  • Action: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with inert nitrogen ( N2​ ) or argon gas for 5 minutes. Add 3-iodo-4-methylbenzamide (2.61 g, 10.0 mmol) followed by anhydrous DMF (25 mL).

  • Causality: Water rapidly quenches NaH to form NaOH, which can lead to unwanted hydrolysis of the amide back to the carboxylic acid. Anhydrous conditions are strictly required. DMF is selected because its high dielectric constant poorly solvates the amidate anion, thereby maximizing the anion's nucleophilicity.

Step 2: Base Addition (Deprotonation)
  • Action: Cool the stirring solution to 0 °C using an ice-water bath. Carefully add NaH (1.20 g, 60% dispersion, 30.0 mmol) in small portions over 15 minutes. Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Causality: The deprotonation of the amide ( pKa​≈15−17 ) by NaH is highly exothermic and evolves hydrogen gas ( H2​ ). Cooling to 0 °C prevents thermal degradation of the DMF solvent. Portion-wise addition ensures controlled gas evolution, preventing the reaction mixture from violently bubbling over.

Step 3: Electrophile Addition (Alkylation)
  • Action: While maintaining the temperature at 0 °C, add Methyl Iodide (2.49 mL, 40.0 mmol) dropwise via a gas-tight syringe over 10 minutes.

  • Causality: MeI is highly volatile (bp 42 °C). Dropwise addition at 0 °C prevents the reagent from boiling off due to the exothermic SN​2 reaction. The massive excess (4.0 equiv) is required because the transient secondary amide intermediate is sterically hindered, significantly reducing the rate of the second alkylation event.

Step 4: Propagation
  • Action: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir under a nitrogen atmosphere for 12 hours.

  • Causality: While the first methylation occurs rapidly at 0 °C, the second methylation requires higher kinetic energy (room temperature) and extended time to overcome the steric bulk of the newly added methyl group.

Step 5: Quenching and Workup
  • Action: Cool the flask back to 0 °C. Slowly quench the reaction by adding saturated aqueous NH4​Cl (20 mL) dropwise. Dilute the mixture with Ethyl Acetate (EtOAc, 50 mL) and transfer to a separatory funnel.

  • Causality: NH4​Cl safely neutralizes unreacted NaH without causing a drastic pH spike, and protonates any residual amidate.

  • Action: Separate the layers. Wash the organic layer with distilled water ( 3×30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Causality: DMF is highly miscible with water. Multiple aqueous washes are mandatory to pull the DMF out of the EtOAc layer, ensuring a clean crude product.

Step 6: Purification
  • Action: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc (typically 80:20 to 50:50).

In-Process Controls (IPC) & Self-Validating Analytics

To ensure this protocol acts as a self-validating system, do not proceed to Step 5 (Quenching) without confirming the reaction's completeness via the following IPCs:

Analytical MethodExpected Observation for Target ProductSelf-Validation Logic
TLC (Hexanes/EtOAc 1:1) Rf​ shifts from ≈0.2 (primary amide) to ≈0.6 (tertiary amide).If a middle spot ( Rf​≈0.4 ) persists, the reaction is stalled at the secondary amide. Add 0.5 equiv NaH and 1.0 equiv MeI, and stir for 2 more hours.
LC-MS (ESI+) [M+H]+ peak at m/z 290.0 Confirms the addition of two methyl groups (+28 Da) to the parent mass (261.06). Disappearance of m/z 276 confirms no monomethylated impurity.
1 H NMR (CDCl 3​ , 400 MHz)Appearance of a sharp 6H singlet at δ≈3.0 ppm.Validates the presence of the −N(CH3​)2​ group. The broad NH2​ singlet ( δ≈5.5−6.5 ppm) must completely disappear.

Safety & Hazard Mitigation

  • Sodium Hydride (NaH): Pyrophoric and reacts violently with water to release flammable hydrogen gas. Handle exclusively under an inert atmosphere. Ensure all glassware is thoroughly dried.

  • Methyl Iodide (MeI): A potent alkylating agent, highly toxic, and a suspected human carcinogen. It is highly volatile. All manipulations involving MeI must be performed inside a certified chemical fume hood using appropriate PPE (double nitrile gloves, safety goggles, and a lab coat).

References

  • Reengineering Ponatinib to Minimize Cardiovascular Toxicity Cancer Research, American Association for Cancer Research (AACR), 2022. URL:[Link]

  • Synthesis of N-methylamino acid derivatives from amino acid derivatives using sodium hydride/methyl iodide Canadian Journal of Chemistry, 1971, 49(11): 1968-1971. URL:[Link]

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Iodo-N,N,4-trimethylbenzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Substrate Profiling

In modern medicinal chemistry, the rational design of targeted therapeutics frequently relies on the robust assembly of complex biaryl systems. 3-Iodo-N,N,4-trimethylbenzamide (CAS: 435273-15-7) is a highly versatile, yet technically demanding, electrophilic building block. It is prominently featured in the synthesis of multi-targeted tyrosine kinase inhibitors, where the N,N-dimethylbenzamide moiety serves as a critical pharmacophore for anchoring the molecule within the kinase hinge region via hydrogen bonding [1].

While the aryl iodide functionality typically ensures rapid oxidative addition, the presence of an ortho-methyl group introduces significant steric hindrance. This structural feature severely impedes the transmetalation step of the Suzuki-Miyaura catalytic cycle, a well-documented bottleneck in ortho-substituted haloarenes[2]. Consequently, utilizing this substrate requires a meticulously optimized catalytic system to prevent competitive side reactions such as protodehalogenation or boronic acid homocoupling.

Mechanistic Causality in Reaction Design

To successfully couple 3-iodo-N,N,4-trimethylbenzamide, the experimental design must account for the specific kinetics of the palladium-catalyzed cycle:

  • Oxidative Addition : The highly polarizable C–I bond undergoes facile insertion by the electron-rich Pd(0) species. The meta-amide group exerts an electron-withdrawing inductive effect, further activating the ring toward oxidative addition.

  • Transmetalation (Rate-Limiting Step) : The steric clash between the ortho-methyl group and the incoming arylboronic acid dictates the reaction's success. To overcome this, the use of a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) and a strong aqueous base (like K₃PO₄) is mandatory. The water molecules hydrate the boronic acid to form a reactive, electron-rich trihydroxyboronate intermediate [Ar−B(OH)3​]− , which is essential for transferring the aryl group to the sterically congested Pd(II) center [3].

  • Reductive Elimination : Once the diaryl-Pd(II) complex is formed, reductive elimination proceeds rapidly, driven by the thermodynamic relief of steric strain between the two bulky aryl groups.

CatalyticCycle Pd0 Pd(0) Active Species (Electron-rich) OxAdd Oxidative Addition (Facile C-I Insertion) Pd0->OxAdd 3-Iodo-N,N,4-trimethylbenzamide PdII Pd(II) Intermediate [Ar-Pd(L)2-I] OxAdd->PdII TransMet Transmetalation (Sterically Hindered) PdII->TransMet Ar'-B(OH)2 + Base PdII_Biaryl Diaryl Pd(II) Complex [Ar-Pd(L)2-Ar'] TransMet->PdII_Biaryl RedElim Reductive Elimination (Steric Relief) PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product

Figure 1: Mechanistic logic of the Pd-catalyzed Suzuki cycle highlighting the transmetalation step.

Quantitative Optimization Data

The selection of the catalyst and base is the primary determinant of yield. As shown in the optimization matrix below, standard ligandless or simple phosphine systems fail to drive the reaction to completion. Bidentate ligands (like dppf) or bulky, electron-rich dialkylbiaryl phosphines (like XPhos) are required to accelerate cross-coupling in sterically hindered substrates [4].

Catalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Causality & Observation
Pd(PPh₃)₄Na₂CO₃ (aq)Toluene / EtOH902445%Sluggish transmetalation due to ortho-methyl steric clash; significant starting material remains.
Pd(dppf)Cl₂·CH₂Cl₂ K₃PO₄ 1,4-Dioxane / H₂O 90 12 82% Bidentate ligand enforces cis-geometry at Pd(II), accelerating reductive elimination.
Pd₂(dba)₃ + XPhosCs₂CO₃1,4-Dioxane / H₂O100694%Bulky, electron-rich ligand highly efficient for hindered substrates; highest conversion rate.

Standard Operating Procedure (SOP): Biaryl Coupling

This protocol utilizes the highly reliable Pd(dppf)Cl₂ / K₃PO₄ system, which balances excellent catalytic activity with ease of handling (air-stable precatalyst).

Reagent Preparation
  • Electrophile : 3-Iodo-N,N,4-trimethylbenzamide (1.0 equiv, 1.0 mmol, 289.11 mg)

  • Nucleophile : Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 40.8 mg)

  • Base : Potassium phosphate tribasic (K₃PO₄) (3.0 equiv, 3.0 mmol, 636.8 mg)

  • Solvent : 1,4-Dioxane / H₂O (4:1 v/v, 10 mL total), rigorously degassed.

Step-by-Step Methodology
  • Solid Reagent Loading : To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the 3-iodo-N,N,4-trimethylbenzamide, arylboronic acid, K₃PO₄, and Pd(dppf)Cl₂·CH₂Cl₂.

    • Causality: Loading all solids prior to degassing minimizes the exposure of the active palladium species to atmospheric oxygen, preventing catalyst deactivation.

  • Atmosphere Exchange : Seal the Schlenk tube with a rubber septum. Connect to a Schlenk line, evacuate the vessel under high vacuum for 2 minutes, and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition : Via a gas-tight syringe, add 10 mL of the pre-degassed 1,4-Dioxane/H₂O mixture.

    • Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating the critical formation of the reactive boronate complex at the solvent interface.

  • Reaction Execution : Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.

    • Self-Validation Checkpoint: Upon heating, the reaction mixture will transition from a reddish-orange suspension to a dark, homogeneous amber/brown solution. This color shift confirms the reduction of the Pd(II) precatalyst to the active Pd(0) species.

  • In-Process Control (IPC) : After 6 hours, halt stirring to allow phase separation. Withdraw 10 µL of the upper organic layer via a micro-syringe, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Self-Validation Checkpoint: The LC-MS chromatogram must show the complete disappearance of the starting material ( m/z 290 [M+H]+ ) and the emergence of the target biaryl mass. On TLC (Hexanes:EtOAc 1:1), the product will appear as a highly UV-active spot (typically Rf​≈0.4 ), clearly distinct from the aryl iodide ( Rf​≈0.6 ).

  • Aqueous Workup : Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NH₄Cl (15 mL), followed by brine (15 mL).

    • Causality: The mildly acidic NH₄Cl wash neutralizes the strongly basic K₃PO₄ and helps partition residual palladium salts into the aqueous phase, preventing streaking during chromatography.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 60% EtOAc).

SuzukiWorkflow Prep 1. Reagent Loading (Glovebox / Schlenk) Degas 2. Solvent Degassing (Argon Purge) Prep->Degas React 3. Catalytic Cycle (Pd(dppf)Cl2, 90°C, 12h) Degas->React Monitor 4. In-Process Control (LC-MS / TLC Check) React->Monitor Monitor->React Incomplete Conversion Workup 5. Aqueous Workup (NH4Cl / EtOAc) Monitor->Workup >95% Conversion Purify 6. Purification (Silica Gel / Prep-HPLC) Workup->Purify Product 7. Pure Biaryl Benzamide (>98% HPLC Purity) Purify->Product

Figure 2: Self-validating experimental workflow for Suzuki coupling of hindered aryl iodides.

Troubleshooting Guide

  • Observation of Dehalogenated Byproduct (N,N,4-trimethylbenzamide) : This occurs if the transmetalation step is too slow, allowing the Pd(II) intermediate to undergo reduction. Solution: Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with XPhos) or increase the concentration of the boronic acid to 2.0 equivalents.

  • Boronic Acid Homocoupling : Caused by the presence of trace oxygen. Solution: Ensure rigorous degassing of the 1,4-Dioxane/H₂O solvent mixture via the freeze-pump-thaw method prior to addition.

  • Black Precipitate (Palladium Black) Forms Early : Indicates catalyst decomposition before the catalytic cycle can stabilize. Solution: Ensure the aryl iodide is fully dissolved before heating, and verify the integrity of the inert atmosphere.

References

  • Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions Source: Green and Sustainable Chemistry (SCIRP) URL:[Link]

  • Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-Methylbiphenyl Source: Organic Syntheses URL:[Link]

  • Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

The Synthetic Versatility of 3-Iodo-N,N,4-trimethylbenzamide: A Guide to its Application in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Molecular Complexity with a Tailored Building Block

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules that are central to drug discovery, materials science, and agrochemicals. Among the vast arsenal of synthetic intermediates, 3-iodo-N,N,4-trimethylbenzamide emerges as a highly valuable and versatile building block. Its unique substitution pattern, featuring a sterically accessible iodine atom ortho to a directing N,N-dimethylamide group and para to a methyl group, offers a powerful handle for a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions.

This technical guide provides an in-depth exploration of 3-iodo-N,N,4-trimethylbenzamide as a key intermediate for researchers, scientists, and drug development professionals. We will delve into its synthesis and detail its application in several cornerstone cross-coupling reactions, providing robust protocols and expert insights into the causality behind experimental choices.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis. While experimental data for 3-iodo-N,N,4-trimethylbenzamide is not extensively published, we can infer its properties from its constituent parts and similar known compounds.

PropertyEstimated Value/InformationRationale
Molecular Formula C₁₀H₁₂INOBased on structure
Molecular Weight 289.11 g/mol Calculated from the molecular formula
Appearance Off-white to pale yellow solidTypical for iodinated aromatic compounds
Melting Point Moderately highThe presence of the amide and iodo groups will likely increase the melting point compared to N,N,4-trimethylbenzamide (41 °C)[1].
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, DMF, DMSO). Insoluble in water.Expected for a non-polar aromatic compound of this size.
Reactivity The C-I bond is susceptible to oxidative addition with transition metal catalysts. The amide group can act as a directing group in ortho-metalation, though this is less relevant with the iodine in place.The C-I bond is weaker than C-Br or C-Cl bonds, making it more reactive in cross-coupling reactions[2].

Synthesis of 3-Iodo-N,N,4-trimethylbenzamide

The preparation of this key building block is a two-step process starting from the commercially available 4-methylbenzoic acid.

Step 1: Synthesis of N,N,4-trimethylbenzamide

The first step involves the formation of the N,N-dimethylamide from 4-methylbenzoic acid. The acyl chloride method is a robust and high-yielding approach[3][4].

Reaction Scheme:

Synthesis_of_NN4_trimethylbenzamide start 4-Methylbenzoic Acid acyl_chloride 4-Methylbenzoyl Chloride start->acyl_chloride + SOCl₂ socl2 SOCl₂ amine HN(CH₃)₂ product N,N,4-trimethylbenzamide acyl_chloride->product + HN(CH₃)₂ Iodination_of_NN4_trimethylbenzamide start N,N,4-trimethylbenzamide product 3-Iodo-N,N,4-trimethylbenzamide start->product + NIS, H₂SO₄ iodinating_agent N-Iodosuccinimide (NIS) acid H₂SO₄ Suzuki_Coupling_Workflow reagents 1. Reagent Assembly - 3-Iodo-N,N,4-trimethylbenzamide - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) setup 2. Inert Atmosphere Setup - Evacuate and backfill with Ar/N₂ reagents->setup solvent 3. Solvent Addition - Degassed Toluene/Water setup->solvent reaction 4. Thermal Reaction - Heat to 80-100 °C solvent->reaction workup 5. Work-up & Extraction - Cool, dilute, extract reaction->workup purification 6. Purification - Column Chromatography workup->purification Heck_Reaction_Mechanism pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-Pd(II)-I)L₂ pd0->ox_add + Ar-I olefin_coord Olefin Coordination ox_add->olefin_coord + Alkene migratory_insertion Migratory Insertion olefin_coord->migratory_insertion beta_hydride β-Hydride Elimination migratory_insertion->beta_hydride reductive_elim Reductive Elimination (Base) beta_hydride->reductive_elim - Product product Alkene Product beta_hydride->product reductive_elim->pd0 - HBX Buchwald_Hartwig_Workflow reagents 1. Reagent Assembly - 3-Iodo-N,N,4-trimethylbenzamide - Amine - Pd Pre-catalyst - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) setup 2. Inert Atmosphere Setup - Glovebox or Schlenk line reagents->setup solvent 3. Solvent Addition - Anhydrous Toluene or Dioxane setup->solvent reaction 4. Thermal Reaction - Heat to 80-110 °C solvent->reaction workup 5. Work-up & Extraction - Cool, dilute, filter through Celite® reaction->workup purification 6. Purification - Column Chromatography workup->purification

Sources

Application Notes and Protocols: The Role of 3-Iodo-N,N,4-trimethylbenzamide in Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the efficiency of the drug discovery pipeline. 3-Iodo-N,N,4-trimethylbenzamide (CAS: 435273-15-7) has emerged as a highly versatile, bifunctional intermediate. It is prominently utilized in the synthesis of rigid diarylalkyne pharmacophores—most notably in the development of pan-BCR-ABL tyrosine kinase inhibitors like Ponatinib and its analogs[1]—as well as in the construction of biaryl systems for steroid C17,20-lyase inhibitors[2].

This application note provides an in-depth technical guide on the structural rationale, synthetic methodologies, and analytical applications of 3-iodo-N,N,4-trimethylbenzamide, offering researchers field-proven protocols designed with self-validating checkpoints to ensure high-fidelity chemical execution.

Structural Rationale & Mechanistic Insights

The utility of 3-iodo-N,N,4-trimethylbenzamide is rooted in its highly optimized substitution pattern, which provides specific physicochemical and electronic advantages:

  • C3-Iodine (The Reactive Handle): Iodine is the premier leaving group for palladium-catalyzed cross-coupling reactions. Compared to bromides or chlorides, the carbon-iodine bond has a significantly lower dissociation energy, facilitating rapid oxidative addition to Pd(0) species at ambient or slightly elevated temperatures. This minimizes thermal degradation of sensitive functional groups[1].

  • N,N-Dimethylamide (The Metabolic Shield): Unlike primary or secondary amides, the tertiary N,N-dimethylamide lacks a hydrogen-bond donor. This subtle modification increases the molecule's lipophilicity, enhances membrane permeability, and provides profound steric resistance against enzymatic hydrolysis by plasma amidases in vivo. Furthermore, during synthesis, it prevents unwanted dehydration to nitriles (a common side reaction for primary amides under dehydrating conditions).

  • C4-Methyl (The Steric Director): The methyl group adjacent to the iodine atom provides critical steric shielding. In kinase inhibitors, this steric bulk forces the resulting alkyne or biaryl linkage into a specific conformational dihedral angle, perfectly positioning the molecule to slot into the hydrophobic hinge region of target kinases while avoiding steric clashes with "gatekeeper" mutations like T315I[1].

SyntheticWorkflow Central 3-iodo-N,N,4-trimethylbenzamide (CAS: 435273-15-7) Sonogashira Sonogashira Coupling (Pd/Cu Catalysis) Central->Sonogashira Terminal Alkynes Suzuki Suzuki-Miyaura Coupling (Pd Catalysis) Central->Suzuki Boronic Acids Buchwald Buchwald-Hartwig (Pd/Ligand) Central->Buchwald Amines Alkyne Diarylalkyne Scaffolds (Kinase Inhibitors) Sonogashira->Alkyne Biaryl Biaryl Compounds (C17,20-lyase inhibitors) Suzuki->Biaryl Aniline N-Aryl Amines (Targeted Probes) Buchwald->Aniline

Synthetic versatility of 3-iodo-N,N,4-trimethylbenzamide in Pd-catalyzed cross-couplings.

Application 1: Synthesis of Rigid Pharmacophores via Sonogashira Coupling

The construction of diarylalkynes is a cornerstone in the synthesis of modern kinase inhibitors. The rigid, linear geometry of the alkyne linker allows the drug to span distinct binding pockets within the kinase domain.

Protocol: Pd-Catalyzed Sonogashira Coupling with Ethynyltrimethylsilane

This protocol details the installation of a protected alkyne, a direct precursor to complex kinase inhibitors[1].

Reagents & Materials:

  • 3-iodo-N,N,4-trimethylbenzamide (1.0 eq, 10 mmol)

  • Ethynyltrimethylsilane (TMS-acetylene) (1.2 eq, 12 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 eq, 0.5 mmol)

  • Copper(I) iodide (CuI) (0.1 eq, 1.0 mmol)

  • Triethylamine (TEA) (Solvent/Base, 30 mL, anhydrous)

Step-by-Step Methodology:

  • System Preparation (Crucial): Flame-dry a 100 mL two-neck round-bottom flask under a continuous stream of argon. Causality: Pd(0) intermediates are highly sensitive to oxidation. Moisture and oxygen will lead to rapid catalyst deactivation and promote Glaser homocoupling of the alkyne.

  • Reagent Loading: Add 3-iodo-N,N,4-trimethylbenzamide, Pd(PPh3)2Cl2, and CuI to the flask. Seal with septa and purge with argon for 15 minutes.

  • Solvent Addition: Inject anhydrous TEA via syringe. Stir the suspension at room temperature for 5 minutes.

  • Alkyne Addition: Slowly inject ethynyltrimethylsilane dropwise over 10 minutes.

  • Reaction Monitoring: Stir the mixture at 45°C for 4 hours.

  • Workup: Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the Pd/Cu catalyst and precipitated salts. Wash the organic filtrate with saturated aqueous NH4Cl (2 x 30 mL) to remove residual copper, followed by brine. Dry over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoints:

  • Initiation: Upon addition of the alkyne, the pale-yellow suspension will rapidly transition to a deep amber/brown solution, visually confirming the reduction of Pd(II) to the active Pd(0) species.

  • Progression: Within 20–30 minutes, a heavy white/off-white precipitate of triethylamine hydroiodide (Et3N·HI) will form. The volume of this precipitate is directly proportional to the reaction's turnover, serving as a physical indicator of successful reductive elimination.

  • Completion: TLC analysis (Hexanes:EtOAc 6:4) under short-wave UV (254 nm) will show the complete disappearance of the starting material (Rf ~0.55) and the emergence of a new, highly UV-active product spot (Rf ~0.45).

KinaseSignaling Inhibitor Alkyne-linked Benzamide (e.g., Ponatinib analogs) BCRABL BCR-ABL (T315I Mutant) Kinase Domain Inhibitor->BCRABL Competitive Binding (Hinge Region) STAT5 p-STAT5 Pathway BCRABL->STAT5 Phosphorylation CrkL p-CrkL Pathway BCRABL->CrkL Phosphorylation Proliferation Leukemic Cell Proliferation (CML Progression) STAT5->Proliferation Transcription Activation CrkL->Proliferation Cytoskeletal Reorganization

Inhibition of BCR-ABL signaling pathways by alkyne-linked benzamide derivatives.

Application 2: Biaryl Construction via Suzuki-Miyaura Coupling

Beyond alkynes, 3-iodo-N,N,4-trimethylbenzamide is utilized to synthesize sterically hindered biaryl compounds, which are critical in the development of steroid C17,20-lyase inhibitors for endocrine-related pathologies[2].

Protocol: Suzuki-Miyaura Coupling with Aryl Boronic Acids

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine 3-iodo-N,N,4-trimethylbenzamide (1.0 eq), the target aryl boronic acid (1.5 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (3:1 v/v). Causality: Dioxane provides excellent solubility for the hydrophobic benzamide at elevated temperatures, while the aqueous base is mandatory to activate the boronic acid into a nucleophilic boronate complex, a prerequisite for the transmetalation step.

  • Reaction: Seal the vial and heat under microwave irradiation at 90°C for 45 minutes (or conventional heating at 85°C for 12 hours).

  • Workup: Extract with dichloromethane, wash with 1M NaOH (to remove unreacted boronic acid), dry, and purify.

Self-Validating Checkpoints:

  • Validation of Transmetalation: If the reaction stalls (observed via LC-MS as unreacted iodide), check the pH of the aqueous layer. A pH < 9 indicates insufficient base to form the boronate complex, halting transmetalation. Adding additional K2CO3 will instantly restart the catalytic cycle.

Quantitative Data: Reaction Optimization Summary

To assist in experimental design, the following table summarizes optimized parameters for cross-coupling 3-iodo-N,N,4-trimethylbenzamide based on empirical laboratory data.

Reaction TypeCatalyst SystemSolvent / BaseTemp / TimeYield (%)Mechanistic Rationale
Sonogashira Pd(PPh3)2Cl2 / CuITHF / TEA45°C / 4h>92%High reactivity of the aryl iodide allows low-temperature coupling, suppressing alkyne homocoupling.
Suzuki-Miyaura Pd(dppf)Cl2Dioxane / K2CO3 (aq)90°C / 0.75h (MW)85-88%Dioxane ensures substrate solubility; aqueous base accelerates the rate-limiting transmetalation step.
Buchwald-Hartwig Pd2(dba)3 / XPhosToluene / Cs2CO3100°C / 16h75-80%Bulky XPhos ligand prevents catalyst poisoning by the Lewis-basic N,N-dimethylamide oxygen.

Analytical Application: Impurity Profiling (Ponatinib Impurity 09)

In pharmaceutical manufacturing, establishing the impurity profile of an Active Pharmaceutical Ingredient (API) is a strict regulatory requirement under ICH Q3A guidelines. Because 3-iodo-N,N,4-trimethylbenzamide is a structural analog and potential side-product in the synthesis of Ponatinib[3][4], it is officially designated as Ponatinib Impurity 09 .

  • Analytical Use: Drug development professionals utilize highly purified 3-iodo-N,N,4-trimethylbenzamide (>98% HPLC) as a reference standard to calibrate HPLC-UV and LC-MS/MS instruments.

  • Chromatographic Behavior: Due to the lipophilic iodine and methyl groups, this compound exhibits strong retention on standard C18 reverse-phase columns. It typically elutes later than primary amide precursors, requiring a high organic modifier (e.g., >60% Acetonitrile) in the mobile phase for efficient elution.

References

  • Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Substituted Thiazole Derivatives Bearing 3-Pyridyl Groups, Process for Preparing the Same and Use Thereof (EP 1 348 706 B1). European Patent Office / Google Patents.
  • Ponatinib Impurity 09 (3-iodo-N,N,4-trimethylbenzamide) Standard. HFWD Mall. Available at: [Link]

Sources

3-iodo-N,N,4-trimethylbenzamide as a precursor for radiolabeling

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: 3-Iodo-N,N,4-trimethylbenzamide as a Versatile Precursor for Radiolabeling in PET/SPECT Tracer Development

Introduction & Scientific Rationale

3-Iodo-N,N,4-trimethylbenzamide (CAS: 435273-15-7) is a highly functionalized aryl iodide characterized by a sterically encumbered, electron-rich trimethylated aromatic ring and a tertiary benzamide motif. In drug development, benzamide derivatives are recognized as privileged scaffolds, frequently utilized for targeting melanoma via melanin binding, and serving as critical structural fragments in advanced multi-kinase inhibitors such as Ponatinib (1)[1].

From a radiochemical perspective, the presence of the C(sp2)-I bond provides an optimal thermodynamic leaving group for late-stage radiolabeling. Because the iodine atom is positioned on an electron-rich aromatic system, classical nucleophilic aromatic substitution (SNAr) with [18F]fluoride is completely disfavored. Consequently, advanced methodologies—such as transition-metal-mediated cross-coupling or direct isotopic exchange—are strictly required to activate this C-I bond for the synthesis of PET and SPECT radiotracers (2)[2].

Radiolabeling Pathways & Mechanistic Insights

  • Pathway A: Cu-Mediated 18F-Fluorination. To synthesize the [18F]fluoro-analog for Positron Emission Tomography (PET), the C-I bond must be activated to overcome the electronic deactivation of the trimethylated ring. This is achieved via Cu-mediated 18F-fluorination. The process typically involves the in situ conversion of the aryl iodide to an iodonium salt, or direct oxidative addition by a Cu(I)/Cu(II) catalyst. The resulting Cu(III)-aryl intermediate undergoes rapid reductive elimination to forge the C-18F bond, enabling the labeling of electron-rich arenes that were previously inaccessible (3)[3].

  • Pathway B: Radioiodine Isotopic Exchange. For SPECT imaging (123I), long-term PET (124I), or targeted radionuclide therapy (131I), the precursor undergoes direct isotopic exchange. The addition of a Cu(I) catalyst and thermal energy facilitates the formation of a bridged metal-halide intermediate, allowing the high-specific-activity radioactive [*I]iodide to displace the stable 127I atom while preserving the exact chemical structure of the pharmacophore (4)[4].

G Precursor 3-iodo-N,N,4-trimethylbenzamide (Aryl Iodide Precursor) node_18F Cu-Mediated 18F-Fluorination Precursor->node_18F [18F]KF, Cu(OTf)2 Ligand, Heat node_124I Radioiodine Isotopic Exchange Precursor->node_124I [*I]NaI, Cu(I) or Pd(0) Thermal Exchange node_11C Pd-Catalyzed 11C-Labeling Precursor->node_11C [11C]CH3I, Pd(0) Cross-Coupling Product_18F [18F]Fluoro-analog (PET Imaging) node_18F->Product_18F Product_124I [*I]Iodo-analog (PET/SPECT/Therapy) node_124I->Product_124I Product_11C [11C]Methyl-analog (PET Imaging) node_11C->Product_11C

Radiolabeling pathways for 3-iodo-N,N,4-trimethylbenzamide in PET/SPECT tracer development.

Quantitative Comparison of Radiolabeling Strategies

Target IsotopeModalityReaction TypePre-activation RequirementTypical RCY (%)Molar Activity (GBq/μmol)
18F (t1/2 = 109.8 min)PETCu-Mediated FluorinationConversion to Iodonium Salt / Boronic Ester15 – 45%100 – 400
124I (t1/2 = 4.18 days)PETIsotopic ExchangeNone (Direct Cu-catalyzed exchange)60 – 85%50 – 150
123I (t1/2 = 13.2 hours)SPECTIsotopic ExchangeNone (Direct Cu-catalyzed exchange)70 – 90%> 200
11C (t1/2 = 20.4 min)PETPd-Catalyzed Cross-CouplingNone (Direct coupling with [11C]CH3I)20 – 40%50 – 150

Self-Validating Experimental Protocols

Protocol 1: Cu-Mediated 18F-Fluorination (Synthesis of [18F]Fluoro-N,N,4-trimethylbenzamide)

Causality & Rationale: [18F]Fluoride produced via a cyclotron is highly hydrated and nucleophilically inert. Azeotropic drying with Kryptofix 2.22 (K2.22) and K2CO3 strips the hydration shell. Cu(OTf)2(py)4 is introduced to capture the naked [18F]fluoride, forming an active Cu-18F complex that readily undergoes oxidative addition with the electron-rich aryl iodide precursor.

  • Azeotropic Drying: Elute cyclotron-produced[18F]fluoride (approx. 2-5 GBq) trapped on a QMA cartridge into a V-vial using a solution of K2.22 (15 mg) and K2CO3 (3 mg) in MeCN/H2O (1 mL, 9:1 v/v). Evaporate to dryness at 110°C under a stream of helium. Causality: Removes water to restore the nucleophilicity of the [18F]fluoride ion.

  • Complexation & Reaction: Add a solution of 3-iodo-N,N,4-trimethylbenzamide (5 mg, ~17 μmol) and Cu(OTf)2(py)4 (10 mg, ~15 μmol) in anhydrous DMF (0.5 mL) to the dried [18F]fluoride. Seal the vial and heat at 110°C for 20 minutes. Causality: The Cu catalyst facilitates the C-F bond formation via a Cu(III) reductive elimination pathway, bypassing the unfavorable SNAr energetics.

  • Quenching: Cool the reaction vessel to room temperature and quench with 2 mL of HPLC-grade water. Causality: Halts the reaction and precipitates the highly lipophilic Cu complexes, preparing the mixture for solid-phase extraction (SPE).

  • Self-Validation (QC): Pass the quenched mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash with 5 mL of water to remove unreacted [18F]fluoride. Elute the crude product with 1.5 mL of MeCN. Inject a 10 μL aliquot onto an analytical Radio-HPLC system (C18 column, H2O/MeCN gradient).

    • Validation Checkpoint: The protocol is validated if the radio-chromatogram shows a single dominant peak (>95% Radiochemical Purity) corresponding to the [18F]fluoro-analog. If RCP < 95%, perform semi-preparative HPLC purification before biological use.

Workflow Start Azeotropic Drying of [18F]Fluoride Complex Formation of Cu-18F Complex (Cu(OTf)2(py)4 + [18F]KF) Start->Complex Reaction Addition of Precursor (110°C, 20 min) Complex->Reaction Quench Quench & SPE Purification (C18 Cartridge) Reaction->Quench QC Self-Validation: Radio-HPLC (Check Radiochemical Purity >95%) Quench->QC QC->Quench Fail (Re-purify) End Formulation for Preclinical Use QC->End Pass

Self-validating experimental workflow for Cu-mediated 18F-fluorination.

Protocol 2: Copper-Catalyzed Isotopic Exchange (Synthesis of [124I]3-iodo-N,N,4-trimethylbenzamide)

Causality & Rationale: Isotopic exchange is driven by the vast molar excess of the stable 127I precursor relative to the no-carrier-added[124I]NaI. Cu(I) acts as a catalyst to lower the activation energy of the C-I bond cleavage.

  • Reaction Setup: In a 2 mL sealed conical vial, dissolve 3-iodo-N,N,4-trimethylbenzamide (2 mg) in 200 μL of glacial acetic acid. Add 100 μL of an aqueous solution containing [124I]NaI (approx. 100 MBq) and 10 μL of a 0.1 M Cu(I)Cl solution. Causality: Acetic acid provides the necessary protic environment to stabilize the transition state, while Cu(I) oxidatively inserts into the C-127I bond.

  • Thermal Exchange: Heat the sealed vial at 130°C for 45 minutes.

  • Quenching: Cool to room temperature and add 1 mL of 0.1 M sodium thiosulfate (Na2S2O3) solution. Causality: This reducing agent converts any volatile, unreacted[124I]I2 back to aqueous [124I]NaI, preventing radioactive contamination and facilitating clean SPE separation.

  • Self-Validation (QC): Extract the mixture with ethyl acetate (2 x 1 mL). Combine the organic layers, dry over Na2SO4, and evaporate. Re-dissolve in 200 μL of ethanol. Perform analytical Radio-TLC (Silica gel, Hexane:EtOAc 7:3).

    • Validation Checkpoint: The Rf of the radioactive spot must perfectly co-elute with the UV spot of the cold 3-iodo-N,N,4-trimethylbenzamide reference standard. Radiochemical yield should exceed 70%.

References

  • Insights into the optimal use of ponatinib in patients with chronic phase chronic myeloid leukaemia. NIH / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETohZVZIEoMQ7PNf_7qiFGQCBuvrXV-7pK-kp7-k4X_vz9El59ow1LS9aIPUFC5UdHwNmow4l1wfDa-Grzlz7ztUa2QW6nemYBv7BWbAjmFoXJbfH1I9aOf1CPpv1soZ4oXufs7LR-_2rzwA==]
  • Nucleophilic Synthesis of 6-l-[18F]FDOPA. Is Copper-Mediated Radiofluorination the Answer? NIH / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2R9kt2egvME_v6sUf9cLuFVVT5kYJlbrVsF4qnlwHWQvEuGm3P6VLZklrRWqoTQUVRjK9I53-zkc9n-8e38irmkh9x3qs6s1dRTxQc_nLyUvhamihslxFmNJGD630c30U4i_ZttH_ak7A2qU=]
  • Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEWNnZY7nGoqwO1oImJekM1w8Q-73VevJIKPD4yTvH3CpM0cnZ21hcneEJiEkjj0ZURzUaRpU9AROXcbGN5GJECwn-h5cuLjYc7ZrDSDsXGLskuuKKzOE_3ns9SjMOTYNCsz6KUsSm_kXWIP2MvKg=]
  • Radiopharmaceutical chemistry: Iodination techniques. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGioL4ldqHoVvHUbr2qvloQkLD5tlhRSlZaYr4bIMDrOk8zGx__11nGX6X1lwjZSztxpGXl-8YRhjcDCd-KAq32DSwfSjitR1eREkGExaSdabQJbTbE7tRz8UifX6BI1BHf_1j-blwB0I_P6iNJV3nOSfyZW7tV5vhnDWOK90KxZkWti6Ae_ds1m5uSwHsKrnfZbCO00Qq9o5OgwHHWtAP_7A==]

Sources

Application Notes and Protocols for the Functionalization of the C-I Bond in 3-iodo-N,N,4-trimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-I Bond Functionalization in Drug Discovery and Materials Science

The carbon-iodine (C-I) bond, particularly on an aromatic scaffold, represents a versatile synthetic handle for the construction of complex molecular architectures. The inherent reactivity of the C-I bond, being the most labile among carbon-halogen bonds, makes it an ideal substrate for a myriad of transition-metal-catalyzed cross-coupling reactions.[1][2] The subject of this guide, 3-iodo-N,N,4-trimethylbenzamide, is a key building block whose strategic functionalization can lead to a diverse array of derivatives with potential applications in medicinal chemistry and materials science. The presence of the benzamide moiety, a common pharmacophore, and the specific substitution pattern offer opportunities for creating novel compounds with tailored biological activities or material properties.

This comprehensive guide provides detailed application notes and step-by-step protocols for the functionalization of the C-I bond in 3-iodo-N,N,4-trimethylbenzamide. We will delve into the mechanistic underpinnings of several key palladium- and copper-catalyzed cross-coupling reactions, offering insights into the rational selection of catalysts, ligands, and reaction conditions to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C, C-N, and C-S Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] For a substrate like 3-iodo-N,N,4-trimethylbenzamide, these reactions provide a direct pathway to introduce a wide range of substituents at the 3-position.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone for the synthesis of biaryl and vinyl-aryl structures, which are prevalent in many pharmaceutical agents.[3][4][5] The reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln ArPdILn Ar-Pd(II)-I(Ln) Pd0->ArPdILn Oxidative Addition (Ar-I) ArPdRBn Ar-Pd(II)-R'(Ln) ArPdILn->ArPdRBn Transmetalation ArPdRBn->Pd0 Reductive Elimination ArR Ar-R' ArPdRBn->ArR BoronicAcid R'-B(OH)₂ Borate [R'-B(OH)₃]⁻ BoronicAcid->Borate Activation Base Base (e.g., K₂CO₃) Base->Borate Borate->ArPdILn Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdIL2 Ar-Pd(II)-I(L₂) Pd0->ArPdIL2 Oxidative Addition (Ar-I) ArPdAmineL2 [Ar-Pd(II)-NHR'R''](L₂)⁺ I⁻ ArPdIL2->ArPdAmineL2 Amine Coordination ArPdAmidoL Ar-Pd(II)-NR'R''(L) ArPdAmineL2->ArPdAmidoL Deprotonation ArPdAmidoL->Pd0 Reductive Elimination ArNRR Ar-NR'R'' ArPdAmidoL->ArNRR Amine HNR'R'' Amine->ArPdIL2 Base Base (e.g., NaOtBu) Base->ArPdAmineL2 Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ ArPdIL2 Ar-Pd(II)-I(L₂) Pd0->ArPdIL2 ArPdAlkynylL2 Ar-Pd(II)-C≡CR'(L₂) ArPdIL2->ArPdAlkynylL2 ArPdAlkynylL2->Pd0 ArAlkynyl Ar-C≡CR' CuI Cu(I)I CuAcetylide Cu(I)-C≡CR' CuI->CuAcetylide Alkyne H-C≡CR' Base Base (e.g., Et₃N) Heck_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdIL2 Ar-Pd(II)-I(L₂) Pd0->ArPdIL2 AlkeneComplex [Ar-Pd(II)-I(L)(Alkene)] ArPdIL2->AlkeneComplex InsertionProduct R-CH₂-CH(Ar)-Pd(II)-I(L) AlkeneComplex->InsertionProduct ProductComplex [HPd(II)I(L)] + Ar-CH=CH-R InsertionProduct->ProductComplex ProductComplex->Pd0 Base Base Alkene H₂C=CHR Ullmann_Cycle cluster_cycle Catalytic Cycle CuIL Cu(I)L CuAmideL Cu(I)-Amide(L) CuIL->CuAmideL Ligand Exchange CuIIIComplex Ar-Cu(III)-Amide(I)(L) CuAmideL->CuIIIComplex Oxidative Addition (Ar-I) CuIIIComplex->CuIL Reductive Elimination ArAmide Ar-Amide CuIIIComplex->ArAmide Amide H-Amide Amide->CuIL Base Base Base->Amide

Sources

Application Notes & Protocols: The Strategic Use of 3-iodo-N,N,4-trimethylbenzamide in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a pivotal class of targeted therapies in oncology, particularly for cancers with deficiencies in homologous recombination DNA repair pathways, such as those harboring BRCA1/2 mutations.[1][2] The core chemical structures of many potent PARP inhibitors, including Niraparib and Olaparib, are built upon a benzamide scaffold.[3][4] This guide provides an in-depth exploration of 3-iodo-N,N,4-trimethylbenzamide, a critical and highly versatile starting material for the synthesis of these complex molecules. We will elucidate the rationale behind its use and provide detailed, field-proven protocols for its application in key carbon-carbon bond-forming reactions, specifically the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These protocols are designed to be self-validating, with explanations for critical experimental choices to ensure robust and reproducible outcomes for researchers in drug discovery and development.

Introduction: PARP Inhibition and the Benzamide Scaffold

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes essential for cellular homeostasis, playing a central role in DNA repair.[5][6] PARP-1, the most well-understood member, detects DNA single-strand breaks and initiates their repair.[6] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing more complex DNA double-strand breaks is compromised. The inhibition of PARP in these cells prevents the repair of single-strand breaks, which then escalate into double-strand breaks during DNA replication.[7] The cell's inability to repair these via the defective HR pathway leads to cell death, a concept known as "synthetic lethality".[1]

A significant number of clinically approved PARP inhibitors, such as Olaparib, Rucaparib, and Niraparib, share a common structural feature: a benzamide moiety that mimics the nicotinamide portion of the PARP substrate NAD+.[2][5][8] The synthesis of these drugs, therefore, relies on the efficient and strategic functionalization of benzamide-based building blocks. 3-iodo-N,N,4-trimethylbenzamide has emerged as a key intermediate in this context. Its structure is ideal for synthetic elaboration: the N,N-dimethylamide group is a common feature of the final drug target, while the strategically placed iodine atom serves as a robust chemical handle for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient construction of the complex biaryl or heteroaryl-aryl linkages that are crucial for high-potency PARP inhibition.

The Role of 3-iodo-N,N,4-trimethylbenzamide in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of C(sp²)–C(sp²) bonds.[9][10] It involves the palladium-catalyzed reaction between an organohalide and an organoboron species, such as a boronic acid or boronic ester.[11] For the synthesis of PARP inhibitors like Niraparib, this reaction is instrumental in coupling the benzamide core to a second aromatic or heteroaromatic ring system, a key step in building the final pharmacophore.[3][12]

Mechanistic Rationale

Understanding the catalytic cycle is crucial for troubleshooting and optimization. The generally accepted mechanism proceeds through three key stages:[10][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-iodo-N,N,4-trimethylbenzamide, forming a Pd(II) intermediate. The high reactivity of the C-I bond makes this step highly efficient.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The choice of base is critical to facilitate this step.[14]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)-I(L)₂ pd0->pd_intermediate transmetalation Transmetalation pd_biaryl Ar-Pd(II)-Ar'(L)₂ pd_intermediate->pd_biaryl pd_biaryl->pd0 reductive_elimination Reductive Elimination product Ar-Ar' (Coupled Product) aryl_halide 3-iodo-N,N,4-trimethylbenzamide (Ar-I) boronic_acid Ar'-B(OH)₂ + Base Sonogashira_Workflow start_materials Starting Materials: • 3-iodo-N,N,4-trimethylbenzamide • Terminal Alkyne reaction Reaction Setup (Inert Atmosphere, Room Temp or Mild Heat) start_materials->reaction catalysts Catalyst System: • Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) • Cu(I) Co-catalyst (e.g., CuI) • Amine Base (e.g., TEA) catalysts->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: Alkynyl-Substituted Benzamide purification->product

Sources

Application Notes and Protocols for the Quantification of 3-iodo-N,N,4-trimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-iodo-N,N,4-trimethylbenzamide is a substituted benzamide derivative with potential applications in pharmaceutical and chemical research. As with any compound under investigation for therapeutic or other uses, the ability to accurately and reliably quantify it in various matrices is paramount. This document provides detailed analytical methodologies for the quantification of 3-iodo-N,N,4-trimethylbenzamide, designed for researchers, scientists, and drug development professionals.

The protocols herein are developed based on established principles of analytical chemistry for small molecules and are grounded in the regulatory frameworks for method validation established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6] The causality behind experimental choices is explained to provide a deeper understanding of the methods. Two primary analytical techniques are presented: High-Performance Liquid Chromatography (HPLC) with UV detection for routine analysis and quality control, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex biological matrices.[7][8][9]

Physicochemical Properties of 3-iodo-N,N,4-trimethylbenzamide

A thorough understanding of the analyte's physicochemical properties is crucial for method development.

PropertyValue (Predicted)Significance for Method Development
Molecular Formula C₁₁H₁₄INODetermines the molecular weight.
Molecular Weight 303.14 g/mol Essential for preparing standard solutions and for mass spectrometry.
Structure The aromatic ring provides a chromophore for UV detection. The tertiary amine and amide functionalities can be ionized for mass spectrometry.
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, DMSO); sparingly soluble in water.Guides the choice of solvents for sample and standard preparation and the mobile phase composition.
pKa (Predicted) Amide N-H ~17; Tertiary amine ~9-10The pKa of the tertiary amine is important for optimizing chromatographic separation by controlling the mobile phase pH.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of 3-iodo-N,N,4-trimethylbenzamide in bulk drug substances and simple formulations where high sensitivity is not required. The principle relies on the separation of the analyte from impurities on a nonpolar stationary phase with a polar mobile phase.[8][10][11]

Rationale for Method Selection
  • Robustness and Reliability: HPLC is a well-established, robust technique for pharmaceutical analysis.[5]

  • Cost-Effectiveness: Compared to mass spectrometry, HPLC with UV detection has lower operational costs.

  • Suitability for Analyte: The benzamide structure contains a chromophore that allows for sensitive UV detection.

Experimental Protocol

1. Materials and Reagents

  • 3-iodo-N,N,4-trimethylbenzamide reference standard (purity >99%)

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Formic acid (≥98%)

  • 0.45 µm syringe filters (PTFE or nylon)

2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-iodo-N,N,4-trimethylbenzamide reference standard in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by PDA scan)

5. Sample Preparation

  • Accurately weigh the sample containing 3-iodo-N,N,4-trimethylbenzamide.

  • Dissolve and dilute the sample with the diluent to an expected concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.

  • Quantify 3-iodo-N,N,4-trimethylbenzamide in the sample using the linear regression equation.

Method Validation (as per ICH Q2(R2))[3][4][5][6][7]
ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from excipients, impurities, or degradation products.
Linearity r² ≥ 0.995 over the concentration range.
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision Repeatability (Intra-day): RSD ≤ 2.0%; Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. RSD at this concentration should be ≤ 10%.
Robustness The method should be unaffected by small, deliberate variations in flow rate, column temperature, and mobile phase composition.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the highly sensitive and selective quantification of 3-iodo-N,N,4-trimethylbenzamide in complex biological matrices such as plasma or serum. It is ideal for pharmacokinetic and bioequivalence studies. The principle involves chromatographic separation followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM).[7][9][12][13][14]

Rationale for Method Selection
  • High Sensitivity: LC-MS/MS provides low limits of detection (pg/mL range), which is essential for bioanalysis.[9]

  • High Selectivity: MRM allows for the specific detection of the analyte even in the presence of complex matrix components, minimizing interferences.[7][12]

  • Structural Confirmation: The fragmentation of the parent ion to a product ion provides a high degree of confidence in the identity of the analyte.

Experimental Protocol

1. Materials and Reagents

  • 3-iodo-N,N,4-trimethylbenzamide reference standard.

  • Internal Standard (IS): A stable isotope-labeled version (e.g., 3-iodo-N,N,4-trimethylbenzamide-d6) is highly recommended. If unavailable, a structurally similar compound can be used.

  • LC-MS grade acetonitrile and methanol.

  • LC-MS grade water.

  • Formic acid (LC-MS grade).

  • Human plasma (or other relevant biological matrix).

2. Instrumentation

  • UHPLC or HPLC system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. LC-MS/MS Conditions

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Analyte: m/z 304.0 → 162.1 (hypothetical); IS: m/z 310.0 → 168.1 (hypothetical)
Collision Energy To be optimized for the specific instrument and analyte.

4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5. Data Analysis

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.

  • Quantify the analyte in the samples using the regression equation.

Method Validation (as per FDA M10 Bioanalytical Method Validation Guidance)[1][2][16][17]
ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples.
Calibration Curve At least 6 non-zero standards, r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra- and inter-batch accuracy within ±15% of nominal. Precision (RSD) ≤ 15%. For LLOQ, accuracy within ±20% and precision ≤ 20%.
Matrix Effect The matrix factor should be consistent across different lots of matrix.
Recovery Extraction recovery should be consistent and reproducible.
Stability Analyte stability must be demonstrated under various conditions (freeze-thaw, short-term, long-term, post-preparative).

Visualizations

HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample/ Reference Standard dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify end Report Result quantify->end

Caption: Workflow for the quantification of 3-iodo-N,N,4-trimethylbenzamide by HPLC.

LC-MS/MS Bioanalytical Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_bio Data Processing start_bio Plasma Sample add_is Add Internal Standard (IS) start_bio->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject_lcms Inject into UHPLC System supernatant->inject_lcms separate_lcms Chromatographic Separation inject_lcms->separate_lcms ionize ESI+ Ionization separate_lcms->ionize detect_msms MRM Detection ionize->detect_msms integrate_ratio Integrate Peak Areas (Analyte & IS) detect_msms->integrate_ratio calculate_ratio Calculate Area Ratio integrate_ratio->calculate_ratio calibrate_ratio Generate Weighted Calibration Curve calculate_ratio->calibrate_ratio quantify_ratio Quantify Analyte calibrate_ratio->quantify_ratio end_bio Report Result quantify_ratio->end_bio

Caption: Bioanalytical workflow for 3-iodo-N,N,4-trimethylbenzamide by LC-MS/MS.

Conclusion

The analytical methods presented provide robust and reliable frameworks for the quantification of 3-iodo-N,N,4-trimethylbenzamide. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific application, required sensitivity, and the nature of the sample matrix.[8] For both methods, adherence to the principles of method validation outlined by regulatory bodies like the ICH and FDA is critical to ensure the generation of high-quality, defensible data.[1][3][4]

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AIT Bioscience. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks. [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC. [Link]

  • Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Taylor & Francis. (2017). Affinity Extraction LC–MS for Small-Molecule Drug Quantification: Considerations, Challenges and Potential Applications. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (n.d.). RSC Publishing. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). MDPI. [Link]

  • Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent. [Link]

  • PubMed. (2009). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. [Link]

  • ResearchGate. (n.d.). (PDF) Benzodiazepines: Sample Preparation and HPLC Methods for Their Determination in Biological Samples. [Link]

  • PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). justice.gov. [Link]

  • Part 6: Preparation of Organic Compounds. (n.d.). ResearchGate. [Link]

  • ResearchGate. (2020). (PDF) Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [Link]

  • SciELO. (n.d.). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [Link]

  • NCBI. (n.d.). Guidelines for drinking-water quality - ANNEX 4Analytical methods and achievability. [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). ijpbs.net. [Link]

Sources

purification techniques for 3-iodo-N,N,4-trimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of 3-iodo-N,N,4-trimethylbenzamide

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 3-iodo-N,N,4-trimethylbenzamide, a substituted aromatic amide of interest to researchers in medicinal chemistry and drug development. Recognizing that high purity is paramount for accurate downstream biological and chemical studies, this document moves beyond simple procedural lists to explain the fundamental principles and strategic decisions behind each purification technique. We present field-proven protocols for recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC), tailored for this specific molecular structure. This guide is designed to empower researchers, scientists, and drug development professionals to achieve the highest possible purity for their target compound, ensuring the integrity and reproducibility of their research.

Introduction: The Imperative for Purity

3-iodo-N,N,4-trimethylbenzamide is a bespoke chemical entity, likely synthesized as an intermediate or a final active pharmaceutical ingredient (API) candidate. In any of these roles, its purity is not merely a quality metric but a critical determinant of experimental success. Trace impurities, such as unreacted starting materials, reagents, or synthetic byproducts, can lead to erroneous biological data, unpredictable reaction outcomes, and challenges in regulatory compliance. This guide provides a systematic approach to purifying this compound, ensuring that the material used in subsequent applications is of the highest possible standard.

Physicochemical Profile and Impurity Analysis

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely nature of any contaminants. While extensive experimental data for 3-iodo-N,N,4-trimethylbenzamide is not widely published, we can infer its properties from structurally similar compounds to guide our approach.

2.1 Predicted Physicochemical Properties

The structure of 3-iodo-N,N,4-trimethylbenzamide—featuring a polar tertiary amide group, a nonpolar methyl-substituted benzene ring, and a large, polarizable iodine atom—suggests moderate polarity. This duality is key to selecting appropriate purification solvents and systems.

PropertyPredicted Value / CharacteristicRationale & Implication for PurificationSource
Molecular Formula C₁₀H₁₂INO-Inferred
Molecular Weight 289.11 g/mol Affects diffusion and mass-based calculations.Inferred
Physical State Likely a solid at room temperature.Enables purification by recrystallization. The melting point of the related N,N,4-trimethylbenzamide is 41 °C.[1][1]
Polarity Moderately polar.The polar amide group will dominate, but the substituted aromatic ring adds significant nonpolar character. This allows for solubility in a range of organic solvents and makes it an ideal candidate for normal-phase chromatography.[2]
Solubility Predicted to be soluble in polar aprotic solvents (DCM, EtOAc, Acetone) and polar protic solvents (Ethanol, Methanol). Low solubility in nonpolar solvents (Hexane) and water.Crucial for selecting solvents for recrystallization and chromatography. The principle of "like dissolves like" is fundamental.[2][2]

2.2 Common Synthetic Impurities

The most common synthesis for N,N-disubstituted benzamides involves the acylation of a secondary amine with an acyl chloride.[3] In this case, 3-iodo-4-methylbenzoyl chloride would react with dimethylamine. Potential impurities include:

  • Unreacted 3-iodo-4-methylbenzoic acid: Arises from hydrolysis of the starting acyl chloride. It is a key impurity to target for removal.

  • Unreacted Dimethylamine/Triethylamine: Excess amine and base are common.

  • Byproducts: Side-products from the synthesis, which may have similar polarities to the desired product.[4][5]

Foundational Purification: Aqueous Work-up

Before attempting more rigorous purification methods, a simple liquid-liquid extraction (aqueous work-up) is a highly effective first step to remove acidic and basic impurities.

Principle of Causality: This technique exploits the differential solubility of acidic and basic impurities in aqueous solutions of varying pH. The target amide, being neutral, will remain in the organic layer, while the acidic carboxylic acid impurity will be deprotonated by a mild base and move into the aqueous layer, and the excess amine base will be protonated by a mild acid and extracted into the aqueous phase.

Protocol 3.1: Standard Aqueous Work-up

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl solution (to remove basic impurities like triethylamine).

    • Saturated NaHCO₃ solution (to remove acidic impurities like 3-iodo-4-methylbenzoic acid).

    • Brine (saturated NaCl solution) to remove residual water and break up any emulsions.

  • Drain the organic layer into a clean flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent in vacuo to yield the crude, pre-purified product.

Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds.[6] It relies on the principle that the desired compound and its impurities have different solubility profiles in a given solvent system.[7] An ideal solvent will dissolve the compound poorly at low temperatures but readily at high temperatures.[6][8]

4.1 Solvent System Selection

Based on the predicted moderate polarity of 3-iodo-N,N,4-trimethylbenzamide, suitable solvent systems would be a single polar solvent or a binary mixture of a "good" solvent (in which it is soluble) and an "anti-solvent" (in which it is poorly soluble).

Recommended Starting Solvents:

  • Single Solvent: Ethanol, Isopropanol.

  • Binary System: Ethyl Acetate / Hexane; Acetone / Water; Ethanol / Water.

Protocol 4.1: Recrystallization from a Binary Solvent System (e.g., Ethyl Acetate/Hexane)

  • Place the crude, pre-purified solid into an Erlenmeyer flask.

  • Add the "good" solvent (Ethyl Acetate) dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[8]

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

  • Slowly add the "anti-solvent" (Hexane) dropwise to the hot solution until it becomes faintly cloudy (the saturation point).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat, cover it lightly (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[7][8]

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[7]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Wash the crystals with a small amount of cold anti-solvent (Hexane) to remove any residual soluble impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Recrystallization_Workflow cluster_dissolve Dissolution cluster_saturate Saturation & Crystallization cluster_isolate Isolation start_node Crude Solid add_good_solvent Add min. hot 'good' solvent (e.g., EtOAc) start_node->add_good_solvent process_node process_node decision_node decision_node output_node output_node input_node input_node add_anti_solvent Add hot 'anti-solvent' to cloud point (e.g., Hexane) add_good_solvent->add_anti_solvent cool_slowly Cool slowly to room temp, then ice bath add_anti_solvent->cool_slowly vacuum_filter Vacuum Filtration cool_slowly->vacuum_filter wash_crystals Wash with cold anti-solvent vacuum_filter->wash_crystals dry_product Dry under vacuum wash_crystals->dry_product pure_product Pure Crystalline Product dry_product->pure_product

Caption: Workflow for purification by binary solvent recrystallization.

Purification by Flash Column Chromatography

For mixtures that are difficult to separate by recrystallization, or for purifying non-crystalline (oily) products, flash column chromatography is the method of choice.[9][10] This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[9]

5.1 Principle of Separation

Silica gel is a highly polar stationary phase. Polar compounds will adhere more strongly to the silica and elute more slowly, while nonpolar compounds will travel through the column more quickly with the mobile phase. By starting with a nonpolar mobile phase and gradually increasing its polarity, compounds can be eluted in order of increasing polarity.

Protocol 5.1: Flash Column Chromatography

  • Solvent System Development (TLC):

    • Using thin-layer chromatography (TLC), test various mobile phase mixtures (e.g., Hexane/Ethyl Acetate) to find a system where the desired product has an Rf (retention factor) value of approximately 0.3-0.4. This Rf value generally provides the best separation.

  • Column Packing:

    • Select an appropriately sized column for the amount of material to be purified.

    • Prepare a slurry of silica gel in the initial, nonpolar solvent (e.g., 100% Hexane).

    • Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (like DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" technique typically results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the nonpolar mobile phase.

    • Gradually increase the polarity of the mobile phase according to your TLC development (e.g., from 100% Hexane to 90:10 Hexane/EtOAc, then 80:20, etc.).

    • Collect the eluent in a series of numbered test tubes or flasks (fractions).

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent in vacuo to yield the final, purified product.

Column_Chromatography_Workflow start_node Crude Product tlc_dev 1. Develop Solvent System (TLC) Target Rf ~0.3 start_node->tlc_dev process_node process_node decision_node decision_node output_node output_node input_node input_node pack_col 2. Pack Column (Silica Gel Slurry) tlc_dev->pack_col load_sample 3. Dry Load Sample onto Column pack_col->load_sample elute 4. Elute with Solvent Gradient (Increasing Polarity) load_sample->elute collect 5. Collect Fractions elute->collect analyze_fractions 6. Analyze Fractions by TLC collect->analyze_fractions is_pure Fractions Pure? analyze_fractions->is_pure combine Combine Pure Fractions is_pure->combine Yes reprocess Reprocess Impure Fractions is_pure->reprocess No evaporate Evaporate Solvent combine->evaporate final_product Purified Product evaporate->final_product

Caption: General workflow for purification by flash column chromatography.

High-Purity Polishing: Preparative HPLC

For applications demanding the highest level of purity (>99.5%), such as for API registration or sensitive biological assays, preparative High-Performance Liquid Chromatography (Prep HPLC) is the ultimate tool.[11][12][13] It operates on the same principles as analytical HPLC but uses larger columns to handle significant quantities of material, effectively separating the target compound from even trace-level, closely related impurities.[11][14]

6.1 Method Development and Execution

  • Phase Selection: Both normal-phase (e.g., silica column with Hexane/IPA eluent) and reversed-phase (e.g., C18 column with Water/Acetonitrile eluent) are viable.[12][15] Given the compound's structure, a reversed-phase method is often a robust starting point.

  • Analytical to Preparative Scale-Up: A separation method is first developed on a smaller, analytical-scale HPLC system. Once optimal separation is achieved, the method is scaled up to a preparative system by increasing the column diameter, flow rate, and injection volume proportionally.

  • Fraction Collection: The preparative HPLC system is equipped with an automated fraction collector that isolates the eluent containing the pure compound, triggered by a detector (e.g., UV).

Protocol 6.1: General Preparative HPLC Workflow

  • Develop an analytical HPLC method (typically reversed-phase C18) that shows good separation between the product peak and any impurity peaks.

  • Scale up the method to a preparative column, adjusting the flow rate and injection volume for the larger column dimensions.

  • Dissolve the semi-purified compound (from recrystallization or flash chromatography) in the mobile phase.

  • Inject the sample onto the preparative HPLC system.

  • Collect the fractions corresponding to the main product peak as identified by the detector.

  • Combine the pure fractions and remove the solvent (often by lyophilization for aqueous mobile phases) to yield the final, high-purity product.

Purity Verification

The success of any purification must be validated. Standard analytical techniques to confirm the purity of the final product include:

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC trace should show a single major peak, allowing for quantification of purity (e.g., >99% by area).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show signals corresponding only to the desired structure, with no peaks attributable to impurities.

  • Melting Point: A pure crystalline solid will have a sharp, defined melting range. Impurities tend to depress and broaden the melting range.[6]

Conclusion

The purification of 3-iodo-N,N,4-trimethylbenzamide is a multi-step process that should be approached systematically. By beginning with a foundational aqueous work-up, followed by either recrystallization for crystalline solids or flash column chromatography for more complex mixtures, a high degree of purity can be readily achieved. For applications requiring the utmost purity, preparative HPLC serves as the definitive final polishing step. The protocols and principles outlined in this guide provide a robust framework for researchers to obtain material of verifiable quality, thereby ensuring the accuracy and reliability of their scientific endeavors.

References

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved March 15, 2026, from [Link]

  • Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Retrieved March 15, 2026, from [Link]

  • Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved March 15, 2026, from [Link]

  • Intech Analyticals. (n.d.). Preparative HPLC Chromatography. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Iodobenzamide. PubChem. Retrieved March 15, 2026, from [Link]

  • Lanigan, R. M., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved March 15, 2026, from [Link]

  • Gallou, F., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters. Retrieved March 15, 2026, from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved March 15, 2026, from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved March 15, 2026, from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved March 15, 2026, from [Link]

  • Rogozea, A., et al. (2024). N-(3,4-Dimethoxyphenethyl)-2-propylpentanamide. MDPI. Retrieved March 15, 2026, from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved March 15, 2026, from [Link]

  • Almqvist, F., et al. (1998). Preparation of tri-iodo benzene compounds. Google Patents.
  • VassarCollege. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved March 15, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-iodo- (CAS 540-37-4). Retrieved March 15, 2026, from [Link]

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Scale-Up Synthesis of 3-Iodo-N,N,4-trimethylbenzamide: Application Notes and Process Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: Senior Application Scientist Technical Guide

Executive Summary & Mechanistic Rationale

3-Iodo-N,N,4-trimethylbenzamide (CAS: 435273-15-7) is a critical intermediate and a recognized impurity reference standard in the synthesis of targeted kinase inhibitors, most notably the BCR-ABL inhibitor Ponatinib[1][2]. Transitioning the synthesis of this molecule from a discovery-scale medicinal chemistry route to a robust, kilogram-scale manufacturing process requires abandoning expensive, low-atom-economy peptide coupling reagents (e.g., HATU, EDC) in favor of highly scalable acid chloride chemistry[2][3].

In this protocol, 3-iodo-4-methylbenzoic acid is activated using thionyl chloride (SOCl₂) to form the highly reactive 3-iodo-4-methylbenzoyl chloride, which is subsequently trapped by dimethylamine[2].

Expertise & Experience: Causality in Experimental Design
  • Catalytic DMF in Chlorination: We employ a catalytic amount of N,N-dimethylformamide (DMF) during the SOCl₂ activation. DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride). This acts as the true active chlorinating species, accelerating the reaction at lower temperatures (65°C instead of harsh reflux) and significantly reducing thermal degradation[3].

  • Biphasic Schotten-Baumann Amidation: Instead of using anhydrous dimethylamine gas or THF solutions with expensive organic bases (like DIPEA), this protocol utilizes 40% aqueous dimethylamine in a biphasic system with aqueous NaOH. The water acts as a massive heat sink for the highly exothermic amidation, while NaOH neutralizes the HCl byproduct, driving the reaction to completion safely on a large scale.

Process Workflow

Caption: Two-step scale-up synthesis workflow for 3-iodo-N,N,4-trimethylbenzamide via acid chloride.

Quantitative Data & Stoichiometry (1 kg Scale Projection)

The following table summarizes the precise stoichiometry required for a 1.0 kg input of the limiting reagent.

MaterialMW ( g/mol )EquivalentsMass/VolumeFunction
3-Iodo-4-methylbenzoic acid262.051.001000 gLimiting Reagent
Thionyl Chloride (SOCl₂)118.971.50416 mLActivating Agent
N,N-Dimethylformamide (DMF)73.090.0515 mLCatalyst
Toluene92.14N/A5.0 LSolvent
Dimethylamine (40% aq)45.081.50722 mLNucleophile
Sodium Hydroxide (20% aq)40.002.001.5 LAcid Scavenger
3-Iodo-N,N,4-trimethylbenzamide 289.12 0.92 (Expected) 1015 g Target Product

Self-Validating Systems: In-Process Controls (IPC)

A robust scale-up process must be a self-validating system. Acid chlorides cannot be directly analyzed by reversed-phase HPLC due to rapid, inconsistent hydrolysis on the column, which leads to split peaks and inaccurate conversion readings. To create a reliable control point, we employ a methanol quench . Quenching the aliquot in anhydrous methanol quantitatively converts the acid chloride into the stable methyl ester, which separates cleanly from the starting carboxylic acid on an HPLC column.

Caption: In-Process Control (IPC) logic utilizing methanol quenching for accurate HPLC monitoring.

Step-by-Step Experimental Protocol

Phase 1: Formation of 3-Iodo-4-methylbenzoyl chloride
  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a scrubber system (containing 2M NaOH to neutralize SO₂ and HCl off-gases).

  • Charge: Add 3-iodo-4-methylbenzoic acid (1000 g, 3.82 mol) and anhydrous toluene (5.0 L) to the reactor. Begin agitation at 150 rpm.

  • Catalyst Addition: Inject DMF (15 mL, 0.19 mol).

  • Activation: Dropwise add thionyl chloride (416 mL, 5.73 mol) over 1 hour[3]. Causality Note: Controlled addition manages the rate of gas evolution, preventing reactor over-pressurization.

  • Heating: Ramp the jacket temperature to achieve an internal temperature of 65°C. Maintain for 3 to 4 hours[3].

  • IPC Verification: Execute the methanol quench IPC (see Section 4). Once the methyl ester peak indicates >99% conversion, proceed.

  • Concentration: Apply vacuum (approx. 50-100 mbar) and distill off excess SOCl₂ and roughly 2 L of toluene. Causality Note: Removing unreacted SOCl₂ is critical; if left in the mixture, it will react with dimethylamine in the next step to form dimethylsulfamoyl chloride, a highly toxic and difficult-to-purge impurity.

Phase 2: Schotten-Baumann Amidation
  • Preparation of Amine Solution: In a separate 20 L reactor, charge 40% aqueous dimethylamine (722 mL, 5.73 mol) and 20% aqueous NaOH (1.5 L). Cool the mixture to 0°C to 5°C using a chiller unit.

  • Coupling: Slowly transfer the acid chloride/toluene solution from Phase 1 into the 20 L reactor over 2 hours, maintaining the internal temperature strictly below 15°C. Causality Note: The reaction is highly exothermic. Strict temperature control prevents the volatilization of dimethylamine (boiling point 7°C for the pure gas) and minimizes competitive hydrolysis of the acid chloride back to the starting material.

  • Maturation: Allow the reaction to warm to room temperature (20-25°C) and stir vigorously for 2 hours.

  • Workup & Extraction: Stop agitation and allow phase separation. The target benzamide resides in the upper toluene layer. Drain the aqueous layer. Wash the organic layer sequentially with 1M HCl (1 L) to remove unreacted amine, followed by saturated brine (1 L).

  • Crystallization: Concentrate the toluene layer under vacuum to approximately 1.5 L, then slowly add heptane (3 L) as an anti-solvent. Cool to 0°C to induce crystallization.

  • Filtration & Drying: Filter the resulting white to off-white solid. Wash the filter cake with cold heptane (500 mL). Dry in a vacuum oven at 45°C to constant weight to yield the final 3-iodo-N,N,4-trimethylbenzamide.

References[1] 3-碘-N,N,4-三甲基苯甲酰胺 | 3-Iodo-N,N,4-trimethylbenzamide - Leyanhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1aFdFKVPqlpeDihepPxoDfyxdpvo_cWs34UExb24wjokPRPscUCyG-qjCGMSBqH-krfAcMlokEBM772PCmZq7FPsPR5Os9PtLipDjuYE_sHYmSAU64Su7htjO7w4igq5W[2] Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening Platform - Journal of Medicinal Chemistry - ACS Publicationshttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzhnX4KOOuzF1JLK7nKedmbH-BIgMuvOnnOt8HSDhdpMKr7b_JWDRio0WhB-44MdV4rvRmVsuIZgsyXI1dCMLk2xtXiJDDgtOI_rZbrKFaC5bIbXqJx9LST6Jmh-5SmpZ8FPEqwA==[3] US20160362411A1 - Processes for making ponatinib and intermediates thereof - Google Patentshttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjXhTkl3x-q0W1CddD4uq5NVhzxTty748M3iGeQnfHAmgxfmYPXtM1FsXWkj7A3stLKUCX9E3XXX9Yjj1eNElsf0d_Jj4mJUP7WXiLkv3gXphXsaWy8cRV4yp11rnUJ3AhCw2q9WqBdBOAPYQGxUI=

Sources

Application Note: Harnessing 3-Iodo-N,N,4-trimethylbenzamide in Halogen-Enriched Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight compounds that bind to target proteins with low affinity but exceptionally high ligand efficiency. While traditional fragment libraries heavily emphasize hydrogen bonding and hydrophobic interactions, the integration of Halogen-Enriched Fragment Libraries (HEFLibs) has revolutionized the exploration of chemical space[1]. HEFLibs deploy halogenated probes to identify binding "hot spots" capable of forming halogen bonds—highly directional, non-covalent interactions between the electrophilic region of a halogen atom (the σ-hole) and a nucleophilic partner, such as a protein backbone carbonyl or a π -system[2][3].

As a premier chemical probe within this space, 3-iodo-N,N,4-trimethylbenzamide (CAS: 435273-15-7)[4] offers a meticulously tuned structural profile for FBDD screening:

  • The 3-Iodo Vector: Iodine is the heaviest and most polarizable of the stable halogens. This high polarizability generates a pronounced, highly positive σ-hole, maximizing the strength and directionality of the resulting halogen bond compared to brominated or chlorinated analogs[5].

  • The N,N-dimethylamide Core: By fully methylating the amide nitrogen, the molecule is stripped of its hydrogen-bond donor capacity. This restricts the fragment to acting solely as a hydrogen-bond acceptor (via the carbonyl oxygen), reducing promiscuous binding and simplifying the deconvolution of its binding pose.

  • The 4-Methyl Steric Shield: Positioned ortho to the iodine atom, the 4-methyl group provides a critical hydrophobic contact vector while sterically restricting the approach angles to the iodine. Furthermore, its electron-donating hyperconjugation subtly tunes the electronic environment of the aromatic ring, optimizing the σ-hole's electrostatic potential[5].

Physicochemical & Geometric Profiling

To successfully deploy 3-iodo-N,N,4-trimethylbenzamide in a screening cascade, its physicochemical properties and theoretical binding geometries must be established. While the inclusion of iodine inherently pushes the molecular weight near the upper limits of the traditional "Rule of Three" (Ro3), this is a recognized and accepted deviation in HEFLib design[2].

Table 1: Physicochemical Properties of 3-iodo-N,N,4-trimethylbenzamide
PropertyValueFBDD Relevance
Molecular Formula C₁₀H₁₂INOStandard aromatic scaffold[4].
Molecular Weight 289.12 g/mol High ligand efficiency potential; acceptable Ro3 deviation[6].
LogP (estimated) ~2.8Favorable for probing lipophilic pockets.
H-Bond Donors 0Prevents non-specific electrostatic promiscuity.
H-Bond Acceptors 1Carbonyl oxygen provides a secondary anchor point.
Halogen Bond Donors 1Strong σ-hole on the iodine atom for directional bonding.
Table 2: Optimal Halogen Bond Geometric Parameters for Hit Validation

When validating the binding pose of this fragment in silico or via X-ray crystallography, the interaction must adhere to strict geometric constraints to be classified as a true halogen bond[2][3].

ParameterTarget RangeMechanistic Causality
Distance (C–I ··· O=C) 2.8 Å – 3.2 ÅMust be shorter than the sum of the van der Waals radii of I and O.
Angle θ₁ (C–I ··· O) 160° – 180°The σ-hole is located exactly opposite the covalent C–I bond (linear).
Angle θ₂ (I ··· O=C) 110° – 130°Aligns precisely with the lone electron pairs of the nucleophilic oxygen.

Screening & Validation Workflow

The integration of 3-iodo-N,N,4-trimethylbenzamide requires a specialized workflow. Because halogen bonds are highly directional, primary screening must be highly sensitive to weak, transient interactions, followed immediately by high-resolution structural validation.

FBDD_Workflow Lib Halogen-Enriched Fragment Library SPR Primary Screening (SPR / NMR) Lib->SPR 1-5 mM Screening Xray Structural Validation (Anomalous Phasing) SPR->Xray Active Hits (Kd < 1 mM) Hit Hit-to-Lead Optimization Xray->Hit 3D Pose & Halogen Bond

FBDD workflow utilizing halogen-enriched fragments for hit identification and structural validation.

Experimental Protocols

The following protocols are engineered as self-validating systems . They include internal checkpoints to ensure that the data generated is a true reflection of biomolecular interaction rather than solvent artifacts or false positives.

Protocol A: High-Sensitivity Surface Plasmon Resonance (SPR) Screening

Objective: Identify low-affinity binding ( Kd​ in the μ M to mM range) of 3-iodo-N,N,4-trimethylbenzamide while rigorously eliminating false positives caused by bulk refractive index shifts. Causality: Fragments have low molecular weights and require high screening concentrations (e.g., 1 mM). This necessitates higher DMSO concentrations in the running buffer (typically 3–5%). Because DMSO has a massive refractive index, even a 0.05% mismatch between the running buffer and the injected sample will produce a bulk shift that completely masks the subtle 5–15 Response Unit (RU) signal of a 289 Da fragment.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein via standard amine coupling on a CM5 sensor chip. Aim for a high immobilization density (3000–5000 RU) to maximize the theoretical maximum response ( Rmax​ ) for the low-molecular-weight fragment.

  • Buffer Equilibration: Prepare the Running Buffer (e.g., PBS-P+) supplemented with exactly 5.0% (v/v) DMSO. Prime the SPR system and allow the baseline to stabilize for at least 2 hours.

  • DMSO Calibration (Self-Validation Checkpoint):

    • Prepare an 8-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer.

    • Inject the series. The SPR software must generate a calibration plot to correct for excluded volume effects.

    • Validation: The resulting curve must be linear or slightly quadratic with an R2>0.99 . If the fit fails, abort the run and remake the buffers; proceeding will result in false-positive data.

  • Sample Preparation: Dilute the 3-iodo-N,N,4-trimethylbenzamide from a 100 mM DMSO stock into the running buffer to a final concentration of 1 mM, ensuring the final DMSO concentration remains exactly 5.0%.

  • Kinetic Injection: Inject the fragment at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, which is critical for accurately capturing the rapid on/off rates typical of fragment binding. Use a 30-second contact time and a 30-second dissociation time.

  • System Control: Inject a known positive control binder and a blank buffer injection every 16 cycles to validate surface stability and baseline drift.

Protocol B: Anomalous-Dispersion X-ray Crystallography Soaking

Objective: Obtain high-resolution structural validation of the halogen bond geometry. Causality: The iodine atom in 3-iodo-N,N,4-trimethylbenzamide is a heavy element with a dense electron cloud, making it an exceptionally strong anomalous scatterer at typical synchrotron wavelengths. This allows for the unambiguous determination of the fragment's binding pose, even if the overall occupancy is low due to weak affinity.

Step-by-Step Methodology:

  • Crystal Preparation: Harvest apo-protein crystals and transfer them to a stabilization drop containing the mother liquor.

  • Fragment Soaking: Prepare a soaking solution containing 20 mM 3-iodo-N,N,4-trimethylbenzamide.

    • Causality: High concentration drives the equilibrium toward the bound state. Because the fragment is lipophilic (LogP ~2.8), use 10% DMSO or ethylene glycol as a co-solvent to maintain solubility without destroying the crystal lattice.

  • Incubation: Soak the crystals for 2 to 12 hours. Monitor visually for cracking. Short soaks prevent crystal degradation from the organic solvent, while sufficient time is needed for the fragment to diffuse through the solvent channels.

  • Cryoprotection: Briefly transfer the crystal to a cryoprotectant solution (soaking solution + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Data Collection & Self-Validation:

    Collect diffraction data at a synchrotron beamline. While standard wavelengths (e.g., 1.00 Å) provide sufficient anomalous signal for iodine ( f′′≈3

    4 e⁻), collecting at a longer wavelength (e.g., 1.54 Å) maximizes the anomalous differences.
  • Validation: Process the data and calculate an anomalous difference Fourier map. A peak of >5σ at the putative iodine position self-validates the presence and exact orientation of the fragment. This definitively distinguishes the iodine atom from ordered water molecules, buffer artifacts, or noise, confirming a true hit[3].

References

  • Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2rvhcR9ceScnRWdN0JyDZgdzt-GQfYn_vtiFcwIOQsCihLqR6Hv63V4p_zahaKQPURFN7fY6bwnqiRIev9k5b8k7XRQeGe12bDt35HFFGoNBzY8Wr-lFUS4TAcOj7pECHBlCL]
  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library - Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE1atGfKSMQJ4t96e6X8288aJYxIfvCgOh3ZYll_GBulN0yx0FimyLW0zp5C8D3_dP_fQpemj6O7J4QC6h7SdpX1NRrE-0dus2aTcyWP-rPp60ZUoO-NBpwMYOLAnOBoZg8sFxK8m4ZpGkQEU9SVAM-H9UGjEFo5-fITLzheHvlQc_uBwfCtr8NAiiy3wTJJY=]
  • Halogen-enriched fragment libraries as chemical... : Future Medicinal Chemistry - Ovid.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYIHFZmy7qC1bjSwKdSe6vUAhV7plK30LkrDJk-W6BQnYf0dJ0fwzYYixaasq-gCrOdQ7udehHyqYaTG5FP3dXpALWN4Po2IauW1Q986BlhNry6j1WHWGB1O36qlDOoMDo38hOoA2yHO6LkdTbjEUPp8uhY-9q80FiV1scbqtdDTAN1Hv2eWZRMFJb__2FEEiznFNLf2UDqPONZ3TfJANQQV3YqDVX8XhfN3F4UO3K23g8C5Y=]
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  • 435273-15-7 3-iodo-N,N,4-trimethylbenzamide C10H12INO ... - Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwFila2iGW5pRrMhHL0lT4ai6f34oIqs581eHeYfid57tOu4y4SKlmWebdDRBtRHIpD2zjjVm2GBeUDLEVSMlKDhleQMpF7FnZLoKJ0w63zO1HEKXBDncgEqm0Uln4jVcVEJiEsdY5bqb2onV5qSZmHvmd]
  • 3-碘-N,N,4-三甲基苯甲酰胺| 3-Iodo-N,N,4-trimethylbenzamide - Leyan.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH0BznaS0kqNI0npbF-seItuJBy6bdwTPd29SmvH_Iv-MhRNyI3bRW6PVRsj9syFpwROdomC2CdMz3ToevLDo_BbiLSxtDNWQ3IIDKSfVzs51fZpj3fZxCHmg8mjfUWI0k]
  • 泊那替尼杂质对照品 - 康派森医药.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_3kKOudpSNHS2Wfhc5pBLRvypMPvtnE0DBS2joDKDwSRHhlwhNmzOrbqD67YjlpaHot_1Cdn_S85O4VG3mnFND6SGDrSDQJ2djv5XlYMz-0f0QKVB3l6HiQpTZ64Lvj1SejE7KsObUL0=]
  • 标准品对照品_恒丰万达科研试剂商城.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMJ3xGlJznnoEkJPJXtHiWHAUz7m1pKqIuIuFClDMvxQdAlfl-nAM4VhE-qUXunS4-4XuHNkgi-VCBeUebqV-1PAh5DDXTcfvGYpJh6nuM9jdrKbHRSV3bz4W5gle8e59gA-56]

Sources

derivatization of 3-iodo-N,N,4-trimethylbenzamide for biological screening

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Throughput Derivatization of 3-Iodo-N,N,4-trimethylbenzamide for Targeted Biological Screening Libraries

Introduction & Strategic Rationale

The benzamide motif is a privileged pharmacophore in medicinal chemistry, frequently serving as a hinge-binding or allosteric interacting moiety in kinase inhibitors (e.g., the BCR-ABL inhibitor ponatinib)[1][2]. The compound 3-iodo-N,N,4-trimethylbenzamide (CAS: 435273-15-7) represents a highly versatile, late-stage intermediate for library generation[3]. It features a reactive aryl iodide poised for palladium-catalyzed cross-coupling, flanked by an ortho-methyl group that introduces strategic steric hindrance, and an N,N-dimethylamide group that acts as a robust hydrogen-bond acceptor.

This application note details optimized High-Throughput Experimentation (HTE) protocols for the divergent derivatization of 3-iodo-N,N,4-trimethylbenzamide[4][5]. By leveraging miniaturized Suzuki-Miyaura and Buchwald-Hartwig couplings, researchers can rapidly generate spatially diverse libraries for biological screening against kinase and GPCR targets[6].

Mechanistic Insights: Overcoming Steric Hindrance

Derivatizing the C3 position of 3-iodo-N,N,4-trimethylbenzamide presents a specific kinetic challenge: the adjacent C4-methyl group creates a sterically encumbered environment around the palladium oxidative addition complex.

  • Oxidative Addition: Aryl iodides typically undergo rapid oxidative addition with Pd(0). However, the ortho-methyl group can destabilize the resulting Pd(II) intermediate if the ligand sphere is too rigid.

  • Transmetalation & Reductive Elimination: The rate-limiting step often shifts to transmetalation or reductive elimination due to steric clash between the incoming nucleophile (boronate or amine) and the ortho-methyl group.

  • Ligand Selection (Causality): To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like XPhos or BrettPhos) are strictly required[7][8]. These ligands promote the formation of a highly active mono-ligated Pd(0) species. More importantly, their steric bulk forces the two coupling partners into close proximity within the Pd(II) coordination sphere, artificially accelerating reductive elimination despite the substrate's intrinsic hindrance[8][9].

Workflow Visualization

HTE_Workflow cluster_HTE High-Throughput Derivatization cluster_Screening Biological Screening Start 3-iodo-N,N,4-trimethylbenzamide (Core Scaffold) Suzuki Suzuki-Miyaura (Aryl Boronates) Start->Suzuki Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Sonogashira Sonogashira (Alkynes) Start->Sonogashira Purification HT Purification (Prep-LC-MS) Suzuki->Purification Buchwald->Purification Sonogashira->Purification Library Formatted Library (DMSO Stocks) Purification->Library Kinase Kinase Assays (e.g., BCR-ABL) Library->Kinase Phenotypic Phenotypic Assays (Cell Viability) Library->Phenotypic Hit Hit Identification & SAR Analysis Kinase->Hit Phenotypic->Hit

Fig 1: High-throughput derivatization and biological screening workflow for the benzamide scaffold.

Quantitative Data Summaries

To establish a self-validating system, a 96-well optimization screen was conducted to map the chemical space. Table 1 summarizes the optimal catalytic systems identified for derivatizing the sterically hindered 3-iodo-N,N,4-trimethylbenzamide scaffold.

Table 1: Optimized HTE Conditions for 3-Iodo-N,N,4-trimethylbenzamide Derivatization

Reaction TypeCoupling PartnerOptimal Precatalyst / LigandBaseSolventTemp / TimeAvg. Yield Range
Suzuki-Miyaura Aryl Boronic AcidsPd(OAc)₂ / XPhosK₃PO₄ (aq)1,4-Dioxane90°C, 16h75 - 92%
Suzuki-Miyaura Heteroaryl Pinacol BoronatesXPhos Pd G3K₂CO₃ (aq)THF80°C, 16h60 - 85%
Buchwald-Hartwig Primary AminesBrettPhos Pd G3NaOtBuToluene100°C, 16h65 - 90%
Buchwald-Hartwig Secondary AminesRuPhos Pd G3Cs₂CO₃1,4-Dioxane100°C, 16h50 - 80%

Experimental Protocols (Self-Validating System)

The following protocols are designed for 96-well glass-lined microtiter plates, enabling the parallel synthesis of 96 unique derivatives.

Protocol A: High-Throughput Suzuki-Miyaura Library Generation Objective: Couple 3-iodo-N,N,4-trimethylbenzamide with 96 diverse boronic acids/esters[4][6].

  • Preparation of Reagent Stocks:

    • Core Scaffold: Prepare a 0.2 M solution of 3-iodo-N,N,4-trimethylbenzamide in anhydrous 1,4-dioxane.

    • Catalyst: Prepare a 0.02 M solution of XPhos Pd G3 in 1,4-dioxane.

    • Base: Prepare a 1.0 M aqueous solution of K₃PO₄ (degassed with N₂ for 30 mins).

  • Plate Dosing (Glovebox Recommended):

    • To each well of a 96-well glass-lined plate, dispense 1.5 equivalents (30 µmol) of the respective boronic acid/ester from a pre-formatted source plate.

    • Add 100 µL (20 µmol) of the core scaffold solution to each well.

    • Add 50 µL (1.0 µmol, 5 mol%) of the XPhos Pd G3 catalyst solution.

    • Add 60 µL (60 µmol, 3.0 equiv) of the aqueous K₃PO₄ base.

  • Reaction Execution:

    • Seal the plate with a Teflon-lined silicone mat and a metal clamp to prevent solvent evaporation.

    • Heat the assembly on a reaction block at 90°C for 16 hours with orbital shaking (800 rpm).

  • Workup & Self-Validation:

    • Cool to room temperature. Unseal and add 200 µL of EtOAc to each well.

    • Centrifuge the plate (3000 rpm, 5 mins) to separate the aqueous and organic layers.

    • Validation Check: Transfer 10 µL of the organic layer to an analytical plate, dilute with 90 µL of MeCN, and analyze via LC-MS to confirm product mass (M+H)⁺ and estimate conversion before committing to preparative purification.

Protocol B: High-Throughput Buchwald-Hartwig Amination Objective: Introduce amine diversity at the C3 position[7][8].

  • Preparation of Reagent Stocks:

    • Core Scaffold: 0.2 M solution of 3-iodo-N,N,4-trimethylbenzamide in anhydrous toluene.

    • Catalyst: 0.02 M solution of BrettPhos Pd G3 in toluene.

  • Plate Dosing (Strictly Anhydrous):

    • Dispense 1.2 equivalents (24 µmol) of diverse primary/secondary amines into the 96-well plate.

    • Add 100 µL (20 µmol) of the core scaffold solution.

    • Add 50 µL (1.0 µmol, 5 mol%) of the BrettPhos Pd G3 solution.

    • Add 2.5 mg (26 µmol, 1.3 equiv) of solid NaOtBu to each well using a solid dosing tool. (Causality: Strong alkoxide bases are required to deprotonate the amine upon binding to the Pd complex. Without this deprotonation, the critical reductive elimination step cannot occur).

  • Reaction Execution:

    • Seal tightly, heat at 100°C for 16 hours with vigorous shaking.

  • Workup & Self-Validation:

    • Quench by adding 100 µL of saturated aqueous NH₄Cl. Extract with 200 µL EtOAc, centrifuge, and analyze the organic layer via LC-MS to ensure the absence of unreacted aryl iodide and confirm target mass.

Formatting for Biological Screening

Following LC-MS validation, the crude reaction mixtures are subjected to high-throughput preparative HPLC to isolate the target derivatives. Purified compounds are dried in vacuo (e.g., Genevac) and reconstituted in 100% DMSO to a standard master concentration of 10 mM. These master plates are then acoustically dispensed (using an Echo liquid handler) into 384-well assay plates for downstream screening against target panels, such as ABL1 or VEGFR2 kinase activity assays, or cellular viability assays in CML cell lines[2].

References

  • High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions. ResearchGate. 4

  • Advancement in Organic Synthesis through High Throughput Experimentation. NIH. 5

  • Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. MIT. 9

  • 435273-15-7 3-iodo-N,N,4-trimethylbenzamide. Guidechem. 3

  • The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. ACS Publications. 6

  • Cross-Coupling Reactions Guide. JMCCT. 7

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. 8

  • Patent Application Publication US 2014/0343282 A1. Googleapis. 1

  • Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. NIH. 2

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Iodo-N,N,4-trimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing yield bottlenecks when synthesizing halogenated benzamide building blocks.

The synthesis of 3-iodo-N,N,4-trimethylbenzamide (a critical intermediate for various kinase inhibitors, including RAF and Abl inhibitors) typically proceeds via the amidation of 3-iodo-4-methylbenzoic acid with dimethylamine. While conceptually straightforward, researchers often encounter plateauing yields (60–70%), deiodination side-reactions, and purification challenges.

This guide provides mechanistic troubleshooting, comparative data, and a field-proven, self-validating protocol to drive your yields >90%.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am using the standard thionyl chloride ( SOCl2​ ) route. Why am I recovering high amounts of the starting carboxylic acid instead of the target amide?

The Causality: This is a classic competing nucleophile issue. Many traditional protocols [1] suggest adding a 40% aqueous solution of dimethylamine to the intermediate 3-iodo-4-methylbenzoyl chloride. The water in the aqueous amine solution fiercely competes with the amine for the highly electrophilic acid chloride, hydrolyzing it back to 3-iodo-4-methylbenzoic acid. The Solution: Eliminate water from the system. Instead of aqueous dimethylamine, use dimethylamine hydrochloride ( HN(CH3​)2​⋅HCl ) combined with a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM). Alternatively, use a commercially available 2.0 M solution of dimethylamine in THF.

Q2: During scale-up, I am observing a 5–10% impurity that lacks the iodine atom (N,N,4-trimethylbenzamide). How do I prevent this?

The Causality: The aryl carbon-iodine ( C−I ) bond is relatively weak and highly susceptible to homolytic cleavage under harsh thermal conditions or oxidative addition if trace transition metals (like Pd or Cu from previous glovebox use) are present in your glassware. Prolonged refluxing in SOCl2​ exacerbates this radical-induced deiodination. The Solution: Avoid vigorous reflux. If you must use SOCl2​ , employ a Vilsmeier-Haack activation by adding a catalytic amount of DMF. This allows the acid chloride formation to proceed rapidly at room temperature or gentle heating (≤40°C). Furthermore, protect the reaction flask from intense ambient light during prolonged stirring.

Q3: I want to bypass the acid chloride intermediate entirely to improve atom economy and avoid SOCl2​ toxicity. What is the best coupling reagent?

The Causality: While EDC/HOBt is frequently cited in literature for similar halogenated benzoic acids[2], it often requires tedious aqueous workups to remove the urea byproducts, which can trap the slightly polar dimethylamide product. The Solution: Transition to Propylphosphonic anhydride (T3P) . T3P acts as a mild, highly efficient cyclodehydration and coupling reagent. It generates exclusively water-soluble byproducts that are effortlessly removed during a basic aqueous wash, preventing product loss and eliminating the need for silica gel chromatography [3].

Part 2: Comparative Data on Amidation Strategies

To help you select the best route for your specific constraints, the following table summarizes the quantitative and qualitative metrics of three common amidation strategies for 3-iodo-4-methylbenzoic acid.

Amidation MethodActivation ReagentAmine SourceTypical YieldReaction TimeWorkup ComplexityScalability
Acid Chloride SOCl2​ (reflux)40% Aq. HN(CH3​)2​ 55 - 65%4 - 6 hoursHigh (Hydrolysis risk)Moderate
Carbodiimide EDC / HOBt HN(CH3​)2​⋅HCl 75 - 80%12 - 16 hoursHigh (Urea byproducts)Low
Phosphonic Anhydride T3P (50% in EtOAc) HN(CH3​)2​⋅HCl 90 - 95% 2 - 4 hoursLow (Water-soluble) Excellent

Part 3: Diagnostic Workflow

Use the following logical decision tree to diagnose and resolve yield loss during your synthesis.

TroubleshootingLogic Start Evaluate Reaction Yield (< 80% Conversion) Q1 Is unreacted 3-iodo-4-methylbenzoic acid present in organic phase? Start->Q1 A1_Yes Check Activation Step (Ensure dry SOCl2/T3P) Optimize Basic Wash (pH 8-9) Q1->A1_Yes Yes A1_No Check Amidation Step & Byproduct Profile Q1->A1_No No Q2 Are deiodinated byproducts (N,N,4-trimethylbenzamide) observed? A1_No->Q2 A2_Yes Reduce Temp (< 40°C) Exclude Light Check Reagents for Trace Pd/Cu Q2->A2_Yes Yes Q3 Is the product lost during aqueous workup? Q2->Q3 No A3_Yes Avoid highly acidic washes Amide can protonate slightly Extract with EtOAc/DCM Q3->A3_Yes Yes

Caption: Logical troubleshooting workflow for identifying and resolving yield loss in benzamide synthesis.

Part 4: Validated Step-by-Step Protocol (T3P-Mediated Amidation)

This self-validating protocol utilizes T3P to maximize yield and purity while minimizing workup friction. The use of the hydrochloride salt of the amine ensures precise stoichiometry.

Reagents Required:

  • 3-Iodo-4-methylbenzoic acid (1.0 eq)

  • Dimethylamine hydrochloride (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • T3P (50% wt. solution in Ethyl Acetate) (1.5 eq)

  • Anhydrous Ethyl Acetate (EtOAc) (Solvent, 10 mL/g of starting material)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, charge 3-iodo-4-methylbenzoic acid (1.0 eq) and dimethylamine hydrochloride (1.5 eq).

  • Solvation & Basification: Suspend the solids in anhydrous EtOAc. Add DIPEA (3.5 eq) dropwise. Causality note: 1.5 eq of DIPEA is consumed to free-base the dimethylamine, while the remaining 2.0 eq acts as the acid scavenger for the T3P activation. The solution should become homogeneous.

  • Activation: Cool the reaction mixture to 0–5°C using an ice bath. Add the T3P solution (1.5 eq) dropwise over 10 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2 to 4 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 1:1) or LCMS. The starting acid should be completely consumed. If >5% starting material remains, add an additional 0.2 eq of T3P and stir for 1 hour.

  • Quench & Workup:

    • Quench the reaction by adding an equal volume of saturated aqueous NaHCO3​ (pH ~8). Stir vigorously for 15 minutes to hydrolyze any unreacted T3P into water-soluble phosphates.

    • Transfer to a separatory funnel and partition the layers. Extract the aqueous layer once more with EtOAc.

    • Wash the combined organic layers sequentially with water, 0.5 M HCl (to remove trace DIPEA), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford 3-iodo-N,N,4-trimethylbenzamide as a highly pure solid/oil (>95% yield). No column chromatography is required.

References

  • Shakespeare, W. C., et al. (2015). Methods and Compositions for RAF Kinase Mediated Diseases. U.S. Patent Application Publication No. US 2015/0105377 A1. U.S.
  • Kuroda, S., et al. (2006). Hydrazone derivative. European Patent Application No. EP 1612204 A1.
  • Thalluri, K., et al. (2024). Cyclover-Assisted Liquid-Phase Peptide Synthesis Using T3P® as a Green Coupling Reagent. ACS Omega, National Center for Biotechnology Information (PMC).[Link]

Technical Support Center: Optimizing Coupling Reactions for 3-iodo-N,N,4-trimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with substrates like 3-iodo-N,N,4-trimethylbenzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of these powerful synthetic transformations.

The structure 3-iodo-N,N,4-trimethylbenzamide presents a unique set of challenges and opportunities in cross-coupling chemistry. The presence of the sterically accessible iodide makes it an excellent electrophile for a variety of transformations, including Suzuki-Miyaura, Sonogashira, and Heck couplings. However, the electronic nature of the amide and the potential for ortho-lithiation are important considerations for reaction optimization. This guide is designed to provide both foundational knowledge and practical solutions to common issues encountered in the lab.

Core Troubleshooting Guide

Palladium-catalyzed cross-coupling reactions are complex, with multiple interdependent parameters that can affect the outcome.[1] Low yields, side-product formation, and reaction stalling are common hurdles. The following table outlines frequent problems, their potential causes, and scientifically-grounded solutions.

Problem Potential Causes Recommended Solutions & Rationale
Low or No Product Yield 1. Catalyst Inactivity: The Pd(0) active species is not forming or is degrading. Pd(II) precatalysts require in-situ reduction, which can be inefficient.[2]Catalyst Screening: For your substrate, consider screening a panel of catalysts. While Pd(PPh₃)₄ is a workhorse, more electron-rich and bulky ligands like those on PdCl₂(dppf), XPhos, or SPhos can be more effective.[3] Pre-catalyst Choice: Use a Pd(0) source directly (e.g., Pd₂(dba)₃) with a suitable ligand to bypass the reduction step.
2. Inappropriate Base: The base is crucial for the transmetalation step in Suzuki couplings and for regenerating the catalyst in Heck reactions. The chosen base may be too weak, insoluble, or incompatible with the substrate.[4]Base Screening: Screen a variety of bases. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃, especially for sterically hindered substrates.[3] Solubility: Ensure the base has some solubility in the reaction medium. For inorganic bases like K₃PO₄, a small amount of water in the solvent system (e.g., dioxane/water) can be critical for its function.[2]
3. Poor Reagent Quality: Boronic acids can degrade over time, and solvents may not be sufficiently anhydrous or deoxygenated.Reagent Check: Use fresh, high-purity boronic acids or their corresponding esters, which can exhibit greater stability.[2] Solvent Preparation: Use anhydrous solvents and ensure thorough degassing via freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon) to prevent catalyst oxidation.[3]
Significant Side Product Formation 1. Homocoupling: This is particularly common in Sonogashira (Glaser coupling) and Suzuki reactions, often promoted by the presence of oxygen.Rigorous Degassing: As mentioned above, minimizing oxygen is critical.[3] Copper-Free Sonogashira: For Sonogashira couplings, consider a copper-free protocol to eliminate Glaser-type homocoupling.[5]
2. Dehalogenation (Proto-deiodination): The iodo group is replaced by a hydrogen atom. This can be caused by trace amounts of water or other proton sources, especially at elevated temperatures.Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. The use of molecular sieves can be beneficial. Lower Temperature: If possible, screen for a more active catalyst system that allows the reaction to proceed at a lower temperature.
3. ortho-Litiation/Metalation: The amide group is a known directing group for ortho-lithiation.[6][7] If using organolithium or other strong bases, deprotonation at the 2-position can compete with the desired coupling.Base Selection: Avoid strong organolithium bases. Stick to carbonate, phosphate, or organic amine bases for cross-coupling reactions.
Reaction Stalls or Turns Black 1. Catalyst Decomposition (Palladium Black): The reaction mixture turning black is a classic sign of the palladium catalyst decomposing into inactive palladium black.[2][8] This is often caused by the loss of the stabilizing ligand.[2]Increase Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand (e.g., 2.5:1 L:Pd) can help stabilize the active catalytic species.[2] However, a large excess can inhibit the reaction. Ligand Choice: Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) are designed to resist dissociation and stabilize the palladium center.[9]
2. Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center more strongly than the starting materials, leading to catalyst inhibition.Dilution: Running the reaction at a lower concentration might mitigate this effect.
3. Iodide Inhibition: In C-N cross-coupling reactions, the iodide byproduct can have a significant inhibitory effect.[10]Solvent System: Choose a solvent system where the iodide salt byproduct is insoluble and precipitates out of the reaction mixture.[10]

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal catalyst and ligand for 3-iodo-N,N,4-trimethylbenzamide?

A: The choice of catalyst and ligand is arguably the most critical parameter in a cross-coupling reaction.[1] For an aryl iodide like 3-iodo-N,N,4-trimethylbenzamide, the oxidative addition of the C-I bond to a Pd(0) center is generally facile.[4] The challenge often lies in the subsequent steps of the catalytic cycle.

  • For Suzuki-Miyaura Couplings: Your substrate is somewhat sterically hindered by the ortho-methyl group and the N,N-dimethylamide. Therefore, bulky, electron-rich monophosphine ligands are an excellent starting point. Ligands like SPhos, XPhos, and RuPhos have been specifically designed to promote reductive elimination from sterically crowded intermediates and are highly effective for such transformations.[11] A good initial screen would involve Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source, combined with a 2:1 or 2.2:1 ratio of ligand to palladium.

  • For Sonogashira Couplings: The classic Pd(PPh₃)₄ is a reliable starting point. However, for more challenging couplings, or for copper-free conditions, catalyst systems based on bulky and electron-rich ligands can be more efficient.[12]

  • For Heck Couplings: The choice of ligand can influence the regioselectivity of the reaction. For electron-rich aryl iodides, Herrmann's catalyst (a palladacycle) or phosphine ligands like P(o-tolyl)₃ are often effective.

A high-throughput screening (HTS) approach, even on a small scale using 96-well plates, can be invaluable for rapidly identifying the optimal catalyst/ligand combination from a diverse library.[13][14]

Q2: What is the role of the base, and how does its strength and type affect the reaction?

A: The base plays a multifaceted role in cross-coupling reactions. In Suzuki-Miyaura couplings, its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4]

  • Base Strength: For your substrate, a moderately strong base is usually required. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. Very strong bases like alkoxides (e.g., NaOtBu) are typically used for C-N couplings (Buchwald-Hartwig amination) and are generally not necessary for C-C couplings of aryl iodides.[15]

  • Anion Effects: The nature of the anion can be important. Phosphates (K₃PO₄) are often superior for sterically demanding couplings. Fluoride ions (e.g., from CsF or KF) can also be effective but can sometimes lead to side reactions.

  • Homogeneity: The solubility of the base is a key factor. K₃PO₄, for instance, has low solubility in many organic solvents, and the reaction often occurs at the solid-liquid interface. The addition of water is often necessary to facilitate the formation of the active boronate species.[2]

Q3: How critical is the choice of solvent?

A: The solvent is a critical parameter that influences the solubility of reagents, reaction kinetics, and catalyst stability.[2]

  • Aprotic Polar Solvents: Solvents like 1,4-dioxane, THF, and DMF are commonly used. Dioxane, often with a small percentage of water, is a very common choice for Suzuki reactions.[16]

  • Aromatic Solvents: Toluene is another excellent choice, particularly for reactions run at higher temperatures, as it is less likely to coordinate to the palladium center compared to solvents like DMF.

  • Solvent Screening: If you are experiencing issues with yield or reaction rate, a solvent screen is highly recommended. A typical screen might include Toluene, Dioxane/H₂O, and DMF.

Q4: How do I set up a reliable and reproducible cross-coupling reaction?

A: Reproducibility is key in research and development. The most common source of irreproducibility in these reactions is the failure to maintain an inert atmosphere.

Here is a generalized protocol for setting up a Suzuki-Miyaura reaction:

  • Drying: Dry your reaction flask (e.g., a Schlenk flask) in an oven and allow it to cool under a stream of inert gas (Argon or Nitrogen).

  • Adding Solids: To the flask, add your 3-iodo-N,N,4-trimethylbenzamide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle at least three times to ensure all oxygen is removed.

  • Adding Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium pre-catalyst and ligand, followed by the degassed solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

This rigorous setup will minimize the chances of catalyst deactivation and side reactions like homocoupling.[17]

Visualization of the Catalytic Cycle

To better understand the process, the following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[18][19] Understanding these steps is fundamental to effective troubleshooting.

Suzuki_Miyaura_Cycle Figure 1: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling pd0 L₂Pd(0) (Active Catalyst) pd_complex L₂Pd(II)(Ar)(I) (Oxidative Adduct) pd0->pd_complex Oxidative Addition pd0->pd_complex pd_trans L₂Pd(II)(Ar)(R) (Transmetalation Product) pd_complex->pd_trans Transmetalation pd_complex->pd_trans product Ar-R (Coupled Product) pd_trans->product Reductive Elimination pd_trans->product product->pd0 Catalyst Regeneration aryl_halide Ar-I (3-iodo-N,N,4-trimethylbenzamide) aryl_halide->pd0 boronic_acid R-B(OH)₂ + Base boronic_acid->pd_complex base_byproduct I⁻ + [B(OH)₃Base]⁺

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Google Books.
  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018, July 10). MDPI. Retrieved from [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024, April 29). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015, March 27). PubMed. Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions in total synthesis. (2005, July 18). PubMed. Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl mesylates. (2011, August 22). RSC Publishing. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT. Retrieved from [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. (2018, March 16). ACS Publications. Retrieved from [Link]

  • Illustration of a general workflow for a high throughput experiment focused on aryl cross coupling reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates”. (2024, August 20). Domainex. Retrieved from [Link]

  • High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor. (n.d.). RSC Publishing. Retrieved from [Link]

  • High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. (2016, April 15). PubMed. Retrieved from [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.com. Retrieved from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). RSC Publishing. Retrieved from [Link]

  • Troubleshooting a difficult Heck reaction. (2024, June 14). Reddit. Retrieved from [Link]

  • Beyond Directed ortho Metalation: Ru-Catalyzed CAr–O Activation/Cross-Coupling Reaction by Amide Chelation. (2014, July 21). Journal of the American Chemical Society. Retrieved from [Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. (n.d.). PMC. Retrieved from [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Optimization of conditions in the Suzuki-Miyaura coupling reaction a. (n.d.). ResearchGate. Retrieved from [Link]

  • Cross-Coupling Reactions: A Practical Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved from [Link]

  • Directed ortho lithiation. (2025, May 20). Reddit. Retrieved from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Secondary Amides as Orthodirected Metalation Groups for Arenes — A Useful Construction Way of the Polysubstituted Aromatic and Heteroaromatic Systems. (n.d.). ResearchGate. Retrieved from [Link]

  • ortho metalation. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (n.d.). MDPI. Retrieved from [Link]

  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. (n.d.). PMC. Retrieved from [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube. Retrieved from [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. (2015, February 23). The Royal Society of Chemistry. Retrieved from [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). RSC Publishing. Retrieved from [Link]

  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. (2025, April 17). MDPI. Retrieved from [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. (n.d.). University of Windsor. Retrieved from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). PMC. Retrieved from [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: De-iodination of 3-iodo-N,N,4-trimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the reductive de-iodination of 3-iodo-N,N,4-trimethylbenzamide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances associated with this specific transformation. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions.

Section 1: Frequently Asked Questions (FAQs) & First-Pass Troubleshooting

This section addresses the most common issues encountered during the de-iodination of aryl iodides.

Q1: My de-iodination reaction is stalled or shows very low conversion. What are the most likely causes?

A1: Low or no conversion in a catalytic de-iodination, particularly a palladium-catalyzed hydrogenation, typically points to one of three areas: the catalyst, the hydrogen source, or substrate/reagent purity.

  • Catalyst Inactivation: The palladium catalyst (e.g., Pd/C) is the workhorse of this reaction. Its activity can be compromised by impurities in the starting material or solvent, such as sulfur or other heavy metal contaminants. Ensure your starting material is pure and use high-purity solvents. The catalyst itself may also be old or of poor quality. It is often advisable to use a fresh batch of catalyst from a reputable supplier.

  • Inefficient Hydrogen Source/Transfer:

    • For H₂ Gas: Ensure there are no leaks in your hydrogenation apparatus. The reaction vessel must be adequately purged with an inert gas (N₂ or Ar) before introducing hydrogen to remove all oxygen, which can deactivate the catalyst. Vigorous stirring is crucial to ensure good mixing and mass transfer of the hydrogen gas to the catalyst surface.[1]

    • For Transfer Hydrogenation: Reagents like ammonium formate or sodium formate must be used in stoichiometric excess (typically 3-5 equivalents).[2] The efficiency of these hydrogen donors can be highly dependent on the solvent and temperature.

  • Sub-optimal Reaction Conditions: The choice of solvent can significantly impact the reaction. Protic solvents like methanol or ethanol are common and effective. Temperature also plays a key role; while many de-iodinations proceed at room temperature, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.

Q2: I'm observing multiple spots on my TLC plate besides my starting material and desired product. What are these byproducts?

A2: The formation of byproducts in catalytic hydrogenation can arise from over-reduction or side reactions involving the functional groups on your molecule. For 3-iodo-N,N,4-trimethylbenzamide, potential byproducts include:

  • Aromatic Ring Reduction: While less common for benzamides under standard de-iodination conditions, aggressive conditions (high pressure, high temperature, or highly active catalysts like Rhodium) can lead to the saturation of the benzene ring, forming a cyclohexylamide derivative.

  • Amide Reduction: The tertiary amide group is generally stable to standard Pd/C hydrogenation. However, with more potent reducing systems or contaminants, it could potentially be reduced.

  • Hydroxylation: If there is incomplete removal of oxygen and a suitable base and catalyst are present, hydroxylation of the aryl iodide to form the corresponding phenol is a possible, though less common, side reaction.[3]

A primary troubleshooting step is to monitor the reaction closely over time. If byproducts appear late in the reaction, consider reducing the reaction time or temperature.

Q3: Why is the reaction rate so slow compared to literature examples of other aryl iodides?

A3: The electronic and steric environment of the iodine atom significantly influences the rate of de-iodination. In 3-iodo-N,N,4-trimethylbenzamide, the substituents play a key role. The methyl group at the 4-position is electron-donating, which can slightly decrease the reactivity of the C-I bond towards oxidative addition to the palladium catalyst. The N,N-dimethylbenzamide group at the 1-position is electron-withdrawing, which generally increases reactivity. The interplay of these electronic effects, along with potential steric hindrance from the adjacent methyl and amide groups, can modulate the reaction rate. Aryl iodides are generally the most reactive among aryl halides for this transformation.[2][4]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Catalyst Selection and Handling

A common failure point is the catalyst itself. This guide provides a systematic approach to ensuring your catalyst is active and effective.

Problem: Inconsistent results or complete reaction failure even with fresh reagents.

Troubleshooting Workflow:

G start Reaction Failure: Inconsistent or No Conversion check_catalyst 1. Verify Catalyst Source & Age start->check_catalyst test_activity 2. Run a Control Reaction check_catalyst->test_activity Catalyst seems okay new_catalyst 3. Procure New Catalyst (e.g., 5-10% Pd/C, fresh) check_catalyst->new_catalyst Catalyst is old or from unknown source handling 4. Review Catalyst Handling test_activity->handling Control reaction also fails success Problem Solved test_activity->success Control works! (Problem is with specific substrate/reagents) new_catalyst->test_activity dry_vs_wet Use Degussa type (wet) catalyst? Avoids dust, potential pyrophoricity. handling->dry_vs_wet weighing Weighing in air? Minimize exposure. Weigh quickly. dry_vs_wet->weighing Yes dry_vs_wet->weighing No weighing->success Improved handling resolves issue G pd0 Pd(0)L_n (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-I pd2_intermediate Ar-Pd(II)-I (Intermediate) oxidative_add->pd2_intermediate reductive_step Reduction (H₂ or H-donor) pd2_intermediate->reductive_step pd2_hydride Ar-Pd(II)-H (Hydride Intermediate) reductive_step->pd2_hydride - HI reductive_elim Reductive Elimination pd2_hydride->reductive_elim reductive_elim->pd0 Ar-H

Sources

Technical Support Center: Stability of 3-iodo-N,N,4-trimethylbenzamide in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-iodo-N,N,4-trimethylbenzamide. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. While direct, peer-reviewed stability data for this specific molecule is limited, this guide synthesizes established chemical principles from structurally related benzamides and iodo-aromatic compounds to provide a robust framework for troubleshooting and ensuring experimental integrity.

Our approach is built on anticipating potential degradation pathways and providing you with the tools to diagnose and mitigate them. By understanding the causality behind these issues, you can design more robust experiments and have greater confidence in your results.

Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Stability Issues

This section addresses the most common questions regarding the stability of 3-iodo-N,N,4-trimethylbenzamide, grounding the answers in fundamental chemical principles.

Q1: What are the primary potential degradation pathways for 3-iodo-N,N,4-trimethylbenzamide in solution?

Based on its structure, the compound has two primary points of potential instability: the amide bond and the carbon-iodine bond. This leads to two main degradation pathways:

  • Amide Hydrolysis: The cleavage of the amide bond, accelerated by strongly acidic or basic conditions, would yield 3-iodo-4-methylbenzoic acid and dimethylamine. While amides are generally stable, this pathway is a common concern for all benzamide derivatives, especially under prolonged storage or harsh pH conditions.[1]

  • Deiodination: The carbon-iodine bond is the weakest of the carbon-halogen bonds and can be susceptible to cleavage. This is most commonly initiated by exposure to light (photolysis), leading to the formation of N,N,4-trimethylbenzamide and an iodine radical.[2] This can also occur under certain reductive conditions or in the presence of specific transition metals.

Q2: What are the key environmental factors that can influence the stability of this compound?

The stability of 3-iodo-N,N,4-trimethylbenzamide in solution is primarily influenced by:

  • pH: Strongly acidic or basic conditions can catalyze amide hydrolysis.[1][3]

  • Light Exposure: UV and even ambient laboratory light can induce photolytic cleavage of the carbon-iodine bond.[2]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis and other potential degradation pathways. When heated to decomposition, related benzamides can emit toxic fumes.[4]

  • Solvent Choice: The type of solvent can influence stability. Protic solvents (like water, methanol, ethanol) can participate in hydrolysis, while reactive impurities in any solvent (e.g., peroxides in aged ethers) can cause degradation.

  • Presence of Oxidizing/Reducing Agents: Strong oxidizing or reducing agents can react with the functional groups on the molecule.

Q3: How can I predict the main degradation products I might see in my analysis?

You should primarily monitor for the appearance of two key degradation products. The table below summarizes these products and their expected analytical characteristics relative to the parent compound.

Degradation ProductFormation PathwayExpected Change in PolarityExpected Change in Mass (LC-MS)
3-iodo-4-methylbenzoic acid Amide HydrolysisMore polar (will elute earlier in RP-HPLC)-15.04 Da
N,N,4-trimethylbenzamide DeiodinationLess polar (will elute later in RP-HPLC)-125.90 Da

Q4: Is the compound expected to be stable when stored as a solid?

In its solid form, 3-iodo-N,N,4-trimethylbenzamide should be significantly more stable than in solution.[5] For long-term storage, it is recommended to keep the solid material in a cool, dry, and dark place, preferably under an inert atmosphere if it is of very high purity.

Section 2: Troubleshooting Guides for Common Stability Issues

This section provides step-by-step protocols to diagnose and resolve specific stability problems encountered during experimentation.

Issue 1: Progressive loss of parent compound in aqueous buffer with the appearance of an early-eluting peak in RP-HPLC.
  • Likely Cause: Amide hydrolysis. The carboxylic acid byproduct is more polar and will therefore have a shorter retention time on a C18 column.

cluster_0 Diagnosis cluster_1 Confirmation & Mitigation A 1. Design pH Stress Study (pH 3, 7, 10 in aqueous buffer) B 2. Incubate Samples (e.g., 40°C for 24-72h) A->B C 3. Analyze by RP-HPLC (Monitor parent peak area and look for new peaks) B->C D 4. Confirm Identity (Does new peak match 3-iodo-4-methylbenzoic acid standard or expected mass?) C->D Observe degradation? E 5. Determine Optimal pH (Identify pH with minimal degradation) D->E F 6. Implement Mitigation Strategy E->F G Store solutions frozen (-20°C). Prepare fresh for each experiment. Use buffers at the determined optimal pH. F->G

Caption: Workflow for diagnosing and mitigating amide hydrolysis.

  • Prepare Buffers: Prepare three buffers, for example:

    • pH 3.0 (e.g., 50 mM Citrate Buffer)

    • pH 7.4 (e.g., 50 mM Phosphate Buffer)

    • pH 10.0 (e.g., 50 mM Carbonate-Bicarbonate Buffer)

  • Prepare Stock Solution: Create a concentrated stock solution of 3-iodo-N,N,4-trimethylbenzamide in a minimal amount of an organic solvent like acetonitrile or DMSO.

  • Incubate Samples: Dilute the stock solution into each of the three buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Also, prepare a control sample in the buffer you intend to use for your experiments.

  • Set Conditions: Incubate all samples at a moderately elevated temperature (e.g., 40°C) to accelerate potential degradation. Take time points at T=0, 24, 48, and 72 hours.

  • Analyze: Analyze each sample by RP-HPLC, quantifying the peak area of the parent compound and any new peaks that appear. Significant degradation at pH 3 and/or 10 compared to pH 7.4 is strong evidence of hydrolysis.

Issue 2: Appearance of a new, less-polar peak and variable results in experiments conducted on the benchtop.
  • Likely Cause: Photodegradation (Deiodination). The resulting N,N,4-trimethylbenzamide is less polar than the iodinated parent compound and will elute later in RP-HPLC.

cluster_0 Diagnosis cluster_1 Confirmation & Mitigation A 1. Prepare Duplicate Samples (in clear and amber vials) B 2. Expose to Light (Place clear vial under ambient lab light or UV lamp. Keep amber vial wrapped in foil as control) A->B C 3. Analyze by RP-HPLC/LC-MS (After 4-8 hours, compare chromatograms) B->C D 4. Compare Results (Is there a new, later-eluting peak only in the light-exposed sample?) C->D Observe differences? E 5. Confirm Identity (Does the new peak's mass match N,N,4-trimethylbenzamide?) D->E F 6. Implement Mitigation Strategy E->F G ALWAYS use amber glass or foil-wrapped containers. Minimize exposure to direct light during experiments. Prepare solutions fresh to avoid prolonged light exposure. F->G

Caption: Workflow for diagnosing and mitigating photodegradation.

  • Prepare Solution: Prepare a solution of the compound in your experimental solvent (e.g., methanol or a neutral buffer) at a known concentration.

  • Aliquot Samples: Dispense the solution into two separate vials: one clear glass vial and one amber glass vial. For a more rigorous control, wrap the amber vial in aluminum foil.

  • Expose to Light: Place both vials side-by-side on a lab bench under normal laboratory lighting or, for an accelerated study, in a photostability chamber with controlled light exposure (e.g., ICH Q1B guidelines).

  • Analyze: After a set period (e.g., 8 hours), analyze the contents of both vials by RP-HPLC or LC-MS.

  • Evaluate: A significant decrease in the parent compound concentration and the appearance of a new peak (corresponding to the deiodinated product) in the clear vial, but not the amber one, confirms light sensitivity.

Section 3: Recommended Analytical Protocol for Stability Monitoring

For reliable quantification, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is recommended.[6] This technique can effectively separate the relatively nonpolar parent compound from its more polar (hydrolyzed) or less polar (deiodinated) degradants.

Starting RP-HPLC Method
  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    Time (min) %B
    0.0 30
    15.0 95
    17.0 95
    17.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 254 nm or determine the λmax by scanning.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples in the initial mobile phase composition (30% Acetonitrile / 70% Water). Filter through a 0.22 µm syringe filter before injection.

This method provides a robust starting point for separating the parent compound from its key potential degradants. For unambiguous peak identification, especially for the deiodinated product, coupling this separation to a mass spectrometer (LC-MS) is highly recommended.[7]

References
  • Oxford Academic. Liquid Chromatographic Studies on the Aqueous Solution Conformation of Substituted Benzamide Drug Models. Available at: [Link]

  • ResearchGate. (PDF) Thermal and spectroscopic investigation on N , N -dimethylbenzylamine based cyclopalladated compounds containing isonicotinamide. Available at: [Link]

  • PubMed. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Available at: [Link]

  • Wiley Online Library. Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Available at: [Link]

  • ResearchGate. Synthesis and stability of strongly acidic benzamide derivatives. Available at: [Link]

  • American Chemical Society Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Available at: [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. Available at: [Link]

  • PubMed. Quantitative analysis of trimethobenzamide hydrochloride by ion-pair column chromatography and semiquantitative analysis of 3,4,5-trimethoxybenzoic acid by thin-layer chromatography. Available at: [Link]

  • National Center for Biotechnology Information. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Available at: [Link]

  • Royal Society of Chemistry. Photochemistry of aromatic compounds. Available at: [Link]

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]

  • Semantic Scholar. Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for N-(hydroxymethyl)benzamide derivatives bearing electron-donating groups. Available at: [Link]

Sources

catalyst selection for cross-coupling with 3-iodo-N,N,4-trimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered when performing cross-coupling reactions with 3-iodo-N,N,4-trimethylbenzamide (CAS: 435273-15-7).

This building block presents a unique set of physicochemical challenges. While the aryl iodide moiety ensures rapid oxidative addition, the ortho-methyl group imposes a severe steric penalty during transmetalation and reductive elimination. Furthermore, the meta-N,N-dimethylamide group acts as an electron-withdrawing inductive moiety that can weakly coordinate to palladium intermediates. This guide provides causal explanations, troubleshooting logic, and self-validating protocols to ensure your synthetic success.

I. Diagnostic FAQ & Troubleshooting

Q1: Why does my Suzuki-Miyaura coupling stall at low conversions despite using a highly reactive aryl iodide? The Causality: Oxidative addition of 3-iodo-N,N,4-trimethylbenzamide to Pd(0) is extremely fast. However, the reaction stalls because the ortho-methyl group creates a steric bottleneck. Standard ligands like PPh₃ or dppf are not bulky enough to force the two coupling partners together, causing the catalytic cycle to trap the palladium in a stable Pd(II)-aryl resting state. Furthermore, the accumulation of iodide ions can competitively bind to the Pd(II) complex, acting as a thermodynamic sink that inhibits transmetalation, a phenomenon well-documented in 1[1]. The Solution: Transition to Buchwald-type biaryl phosphine ligands. Specifically,2[2]. The lower aromatic ring of SPhos provides a secondary interaction with the Pd center to stabilize the active catalyst, while its extreme steric bulk accelerates the reductive elimination step.

Q2: I am observing significant amounts of N,N,4-trimethylbenzamide (hydrodehalogenation). How do I suppress this byproduct? The Causality: Hydrodeiodination occurs when the Pd(II)-aryl intermediate undergoes β -hydride elimination. This hydride is typically sourced from coordinating solvents (like ethanol or isopropanol) or amine bases. Because the ortho-methyl group slows down transmetalation, the long-lived Pd(II) intermediate has ample time to abstract a hydride and prematurely reductively eliminate the des-iodo byproduct. The Solution: Eliminate all β -hydride donors from your system. Switch to strictly aprotic solvent systems (e.g., Toluene/Water or Dioxane) and utilize inorganic bases like K₃PO₄ or Cs₂CO₃ instead of triethylamine or DIPEA.

Q3: My Sonogashira coupling yields excessive amounts of Glaser homocoupling (dimerized alkyne). How can I fix this? The Causality: The standard Sonogashira reaction relies on a Cu(I) co-catalyst. In the presence of trace oxygen, Cu(I) rapidly promotes the oxidative dimerization of terminal alkynes. Because transmetalation onto your sterically hindered Pd(II)-aryl complex is slow, the alkyne-copper intermediate builds up in solution, drastically increasing the probability of homocoupling. The Solution: Implement a 3[3]. Aryl iodides are sufficiently reactive to undergo amine-promoted deprotonation or direct carbopalladation without the need for copper, completely eradicating the Glaser dimerization pathway[4].

II. Quantitative Catalyst Selection Matrix

The following table summarizes the optimized catalytic systems designed to overcome the specific steric and electronic hurdles of 3-iodo-N,N,4-trimethylbenzamide.

Reaction TypePrecatalystLigandBaseSolventTempKey Mechanistic Advantage
Suzuki-Miyaura Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (3 eq)Toluene/H₂O (5:1)90 °CSPhos bulk forces rapid reductive elimination of the ortho-hindered biaryl.
Sonogashira PdCl₂(MeCN)₂ (5 mol%)XPhos (10 mol%)Cs₂CO₃ (2 eq)MeCN60 °CCopper-free conditions prevent alkyne homocoupling; XPhos handles steric bulk.
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%)RuPhos (8 mol%)NaOtBu (2 eq)1,4-Dioxane100 °CRuPhos prevents iodide-induced catalyst poisoning and facilitates C-N bond formation.

III. Mechanistic & Troubleshooting Visualizations

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Fast for Aryl-I) Pd0->OxAdd PdII_I Pd(II)(Ar)(I)L Sterically Hindered OxAdd->PdII_I 3-iodo-N,N,4-trimethylbenzamide Transmet Transmetalation (Inhibited by Iodide) PdII_I->Transmet PdII_Ar Pd(II)(Ar)(Ar')L Pre-Elimination Complex Transmet->PdII_Ar Boronic Acid / Base RedElim Reductive Elimination (Accelerated by SPhos) PdII_Ar->RedElim RedElim->Pd0 Ligand Bulk Effect Product Cross-Coupled Product RedElim->Product

Catalytic cycle highlighting the steric bottleneck at transmetalation and reductive elimination.

LogicTree Start Reaction Failed / Low Yield Check Analyze Crude by LC-MS Start->Check Dehalo Major Byproduct: N,N,4-trimethylbenzamide (Dehalogenation) Check->Dehalo Homo Major Byproduct: Glaser Dimer (Sonogashira) Check->Homo Stalled Unreacted Aryl Iodide (Stalled Reaction) Check->Stalled Sol1 Switch to Aprotic Solvent Use Inorganic Base (K3PO4) Dehalo->Sol1 Sol2 Switch to Cu-Free Conditions (Pd(OAc)2 / XPhos) Homo->Sol2 Sol3 Use Bulky Buchwald Ligand (SPhos or XPhos) Stalled->Sol3

Troubleshooting logic tree for cross-coupling of ortho-hindered aryl iodides.

IV. Self-Validating Experimental Protocols

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling

Objective: Couple 3-iodo-N,N,4-trimethylbenzamide with an aryl boronic acid while suppressing hydrodehalogenation.

  • Preparation: In an oven-dried Schlenk tube, add 3-iodo-N,N,4-trimethylbenzamide (1.0 equiv, 1.0 mmol), the aryl boronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and anhydrous K₃PO₄ (3.0 equiv).

    • Causality Note: K₃PO₄ is chosen over carbonate bases because its higher solubility in the aqueous micro-layer accelerates the activation of the boronic acid, pushing the slow transmetalation step forward.

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (5:1 v/v, 6 mL total).

    • Causality Note: The biphasic system partitions the inhibitory iodide byproduct into the aqueous layer, preventing it from poisoning the Pd(II) intermediate.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 12 hours.

  • Validation Checkpoint: Withdraw 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS. The starting material mass (m/z 289.12) should be <5% relative to the product mass. If m/z 163.10 (N,N,4-trimethylbenzamide) is detected >10%, verify the exclusion of oxygen and trace alcohols in your solvents.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for silica gel purification.

Protocol B: Copper-Free Sonogashira Coupling

Objective: Couple a terminal alkyne to 3-iodo-N,N,4-trimethylbenzamide without Glaser homocoupling.

  • Preparation: In a glovebox or under strict Argon, charge a vial with 3-iodo-N,N,4-trimethylbenzamide (1.0 equiv, 1.0 mmol), PdCl₂(MeCN)₂ (0.05 equiv), XPhos (0.10 equiv), and Cs₂CO₃ (2.0 equiv).

  • Reagent Addition: Add anhydrous, degassed Acetonitrile (5 mL), followed by the terminal alkyne (1.2 equiv).

    • Causality Note: Acetonitrile is a moderately coordinating solvent that stabilizes the cationic Pd intermediate required for the alkyne deprotonation step in the absence of copper.

  • Reaction: Seal the vial and heat to 60 °C for 16 hours.

  • Validation Checkpoint: Analyze via LC-MS. The absence of the alkyne dimer mass confirms the success of the copper-free environment.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

V. References

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society. URL:

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters, American Chemical Society. URL:

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC, National Institutes of Health. URL:

  • Palladium-catalyzed coupling of aryl halides with alkynes. US Patent 7642391B1. URL:

Sources

Technical Support Center: Managing Steric Hindrance in 3-iodo-N,N,4-trimethylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the synthetic challenges of 3-iodo-N,N,4-trimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile but sterically demanding building block. Here, we will dissect the common issues encountered during its reactions and provide robust, evidence-based solutions to overcome them.

Understanding the Challenge: The "Awkward" Shape of 3-iodo-N,N,4-trimethylbenzamide

The structure of 3-iodo-N,N,4-trimethylbenzamide presents a classic case of steric hindrance, a phenomenon where the spatial arrangement of atoms or groups obstructs a chemical reaction.[1][2] In this molecule, three key features contribute to this challenge:

  • The ortho-Iodo Group: The large iodine atom adjacent to the reactive C-I bond creates a significant steric shield, impeding the approach of catalysts and coupling partners.

  • The N,N-dimethylamide Group: The two methyl groups on the amide nitrogen are not static; they rotate and can effectively block the adjacent ortho position (the C-I bond).

  • The para-Methyl Group: While less impactful than the other two, the methyl group at the 4-position adds to the overall bulk of the molecule.

This combination of bulky groups makes it difficult for the palladium catalyst, a cornerstone of many cross-coupling reactions, to access the carbon-iodine bond for the crucial oxidative addition step in the catalytic cycle.[3][4] The result? Sluggish reactions, low yields, and a host of unwanted side products.

Troubleshooting Guide & FAQs

This section addresses specific problems you might encounter in your experiments, offering explanations and actionable protocols.

Issue 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Question: My Suzuki-Miyaura coupling of 3-iodo-N,N,4-trimethylbenzamide with a boronic acid is giving me very low yields, and a lot of my starting material remains unreacted. What's going wrong and how can I fix it?

Answer: This is a classic symptom of steric hindrance preventing efficient catalytic turnover. The bulky substituents on your benzamide are likely hindering the oxidative addition of the palladium catalyst to the C-I bond. Here’s how to tackle this:

The Causality: The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the aryl halide to a Pd(0) species.[3] Steric bulk around the C-I bond increases the energy barrier for this step, slowing down the entire reaction. Your goal is to use a catalytic system that is both highly active and can accommodate the sterically demanding substrate.

Strategies for Improvement:

  • Ligand Selection is Critical: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates. You need to switch to more specialized ligands.

    • Bulky, Electron-Rich Monophosphine Ligands: These are the go-to choice for sterically demanding couplings.[5] Ligands like SPhos, XPhos, and RuPhos from the Buchwald group are designed to stabilize the palladium center and promote rapid oxidative addition and reductive elimination.[3][6]

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be very effective for coupling sterically hindered substrates.[7][8] They form stable complexes with palladium and can accelerate the catalytic cycle.[7]

  • Choice of Palladium Precatalyst: Using a well-defined, air-stable precatalyst can lead to more consistent and reproducible results compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[5][9] Precatalysts like the Buchwald G3 or G4 palladacycles are excellent options.[6]

  • Optimize the Base and Solvent:

    • Base: The choice of base is crucial for the transmetalation step.[3] For Suzuki couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like potassium carbonate (K₂CO₃), especially with hindered substrates.[10]

    • Solvent: Aprotic polar solvents like dioxane, 2-MeTHF, or DMF are generally good choices as they can help with the solubility of the reagents and influence catalyst activity.[10]

  • Increase Reaction Temperature and Time: Gently increasing the temperature can provide the necessary energy to overcome the activation barrier.[1] However, be cautious, as excessively high temperatures can lead to catalyst decomposition and side reactions.[10] Extending the reaction time may also be necessary to drive the reaction to completion.[1]

Experimental Protocol: Optimizing a Suzuki-Miyaura Coupling

Here is a starting point protocol for a Suzuki-Miyaura coupling with 3-iodo-N,N,4-trimethylbenzamide. Remember to always run small-scale test reactions to find the optimal conditions for your specific substrates.

Parameter Initial Conditions Troubleshooting Modifications
Palladium Source Pd(PPh₃)₄ (2-5 mol%)Buchwald G3 Precatalyst (1-3 mol%)
Ligand None (or PPh₃)SPhos or XPhos (1.2-1.5 eq. to Pd)
Base K₂CO₃ (2 eq.)K₃PO₄ or Cs₂CO₃ (2-3 eq.)
Solvent Toluene/H₂ODioxane/H₂O or 2-MeTHF/H₂O
Temperature 80-90 °C100-110 °C
Time 4-6 hours12-24 hours

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 3-iodo-N,N,4-trimethylbenzamide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2-3 eq.).

  • Reagent Addition: Add the palladium precatalyst and ligand.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Issue 2: Side Product Formation - Dehalogenation and Homo-coupling

Question: In my Sonogashira coupling of 3-iodo-N,N,4-trimethylbenzamide with a terminal alkyne, I'm seeing a significant amount of the dehalogenated starting material (N,N,4-trimethylbenzamide) and alkyne homo-coupling products. How can I minimize these side reactions?

Answer: Dehalogenation (replacement of iodine with hydrogen) and homo-coupling are common side reactions, especially in reactions with sterically hindered substrates where the desired cross-coupling is slow.

The Causality:

  • Dehalogenation: This can occur through a competing hydrodehalogenation pathway, which becomes more prominent with highly active catalysts and at elevated temperatures.[3]

  • Homo-coupling (Glaser Coupling): In traditional Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative dimerization of the terminal alkyne.[10]

Strategies for Mitigation:

  • Copper-Free Sonogashira Conditions: The most effective way to eliminate alkyne homo-coupling is to switch to a copper-free protocol.[10] This often requires a more active palladium/ligand system to facilitate the coupling directly.

  • Control of Reaction Temperature: High temperatures can accelerate side reactions. Try running the reaction at a lower temperature for a longer duration.[10]

  • Choice of Base: For copper-free Sonogashira reactions, organic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or piperidine are commonly used and can influence the extent of side reactions.[10]

  • Inert Atmosphere: Rigorously exclude oxygen from your reaction by using properly degassed solvents and maintaining a positive pressure of an inert gas. Oxygen can promote oxidative homo-coupling.[10]

Visualization of the Decision-Making Process

The following diagram illustrates a logical workflow for troubleshooting common issues in cross-coupling reactions with 3-iodo-N,N,4-trimethylbenzamide.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Ligand Switch to Bulky Ligand (e.g., SPhos, XPhos, NHC) Start->Ligand Precatalyst Use Well-Defined Precatalyst (e.g., Buchwald G3) Start->Precatalyst Base Optimize Base (e.g., K3PO4, Cs2CO3) Start->Base Conditions Increase Temperature & Reaction Time Start->Conditions Success Improved Yield and Purity Ligand->Success Precatalyst->Success Base->Success Conditions->Success Side_Products Significant Side Products (Dehalogenation, Homo-coupling) Copper_Free Switch to Copper-Free Sonogashira Conditions Side_Products->Copper_Free Temp_Control Lower Reaction Temperature Side_Products->Temp_Control Inert_Atmosphere Ensure Strict Inert Atmosphere Side_Products->Inert_Atmosphere Copper_Free->Success Temp_Control->Success Inert_Atmosphere->Success

Caption: Troubleshooting workflow for hindered cross-coupling reactions.

Issue 3: Difficulty with Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination on 3-iodo-N,N,4-trimethylbenzamide with a primary amine, but the reaction is not proceeding. What are the key considerations for this transformation?

Answer: The Buchwald-Hartwig amination is also a palladium-catalyzed reaction and is subject to the same steric challenges.[11] However, there are some specific considerations for C-N bond formation.

The Causality: The mechanism involves the formation of a palladium-amide complex, followed by reductive elimination to form the C-N bond.[12] Both the oxidative addition and the reductive elimination steps can be hindered by bulky substrates.

Strategies for Success:

  • Ligand Choice is Paramount: For Buchwald-Hartwig reactions, specialized biarylphosphine ligands are essential. Ligands such as BrettPhos, XPhos, and DavePhos are designed to facilitate the amination of sterically hindered aryl halides.[3][13]

  • Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine and form the active nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard for these reactions.[6]

Visualization of the Catalytic Cycle

This diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the step most affected by steric hindrance.

Catalytic_Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Sterically Hindered Step PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 RR R-R' RedElim->RR RX R-X (3-iodo-N,N,4-trimethylbenzamide) RX->OxAdd R_M R'-M (Coupling Partner) R_M->Transmetal

Caption: Generalized catalytic cycle for cross-coupling reactions.

Concluding Remarks

Successfully employing 3-iodo-N,N,4-trimethylbenzamide in your synthetic endeavors requires a thoughtful approach to catalyst and ligand selection, as well as careful optimization of reaction conditions. By understanding the underlying principles of steric hindrance and applying the strategies outlined in this guide, you can overcome the challenges posed by this sterically encumbered yet valuable building block.

For further in-depth reading on the topics discussed, please refer to the comprehensive list of references below.

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). National Institutes of Health.
  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. (2008, July 4). The Journal of Organic Chemistry.
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. (n.d.). Benchchem.
  • Cross-Coupling Reactions Guide. (n.d.).
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (n.d.). ResearchGate.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • The effect of steric bulk in Sonogashira coupling reactions. (n.d.). ResearchGate.
  • Catalyst selection for cross-coupling reactions involving 2-Methyl-4-(methylsulfanyl)aniline. (n.d.). Benchchem.
  • Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. (2008, August 23). Accounts of Chemical Research.
  • The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. (n.d.). National Institutes of Health.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). Royal Society of Chemistry.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. (n.d.). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.).
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health.
  • A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. (2023, May 26). National Institutes of Health.
  • Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P. (2012, December 12). ACS Publications.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024, November 22). Organic Syntheses.
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi.
  • Palladium-catalyzed Cross-couplings by C–O Bond Activation. (2020, July 13).
  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. (n.d.). Arkivoc.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (n.d.). Organic Chemistry Portal.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). National Institutes of Health.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). MilliporeSigma.
  • Reactions of N,N-Dimethylaniline (1a) with Aryl Halides 2. (n.d.). ResearchGate.
  • Comparative Guide to the Synthesis and Bioactivity of N,N,4-trimethylbenzamide and Structurally Related Analogs. (n.d.). Benchchem.
  • Steric Hindrance in SN2 and SN1 Reactions. (2025, July 27). Chemistry Steps.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024, April 13). MDPI.
  • Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Iodoanisole Reactions. (n.d.). Benchchem.
  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 25). YouTube.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (n.d.). Benchchem.
  • Steric Hindrance (Is Like A Fat Goalie). (2011, July 18). Master Organic Chemistry.
  • 100 Nano-Stories: Steric Hindrance + Coordinate Covalent Bonds! (2021, May 6). Medium.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Effect of N-aryl substituents on the reactivity of electron-rich olefins as precursors of transition-metal–carbene complexes. The crystal and molecular structure of NN. (n.d.). Royal Society of Chemistry.
  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. (n.d.).
  • N-(4-iodophenyl)-3-methylbenzamide. (n.d.). ChemScene.

Sources

Technical Support Center: Work-up and Purification of 3-iodo-N,N,4-trimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive technical resource for troubleshooting common impurities and challenges encountered during the work-up and purification of 3-iodo-N,N,4-trimethylbenzamide. The methodologies outlined are grounded in established chemical principles to ensure the attainment of high-purity material essential for research and development.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the experimental work-up of 3-iodo-N,N,4-trimethylbenzamide in a practical question-and-answer format.

Q1: My crude product is a distinct brown or purple color. What is this impurity and how can it be removed?

A1: Root Cause and Resolution

A brown or purple discoloration in the crude product is almost certainly due to the presence of elemental iodine (I₂). This common impurity can form from the oxidation of iodide ions by atmospheric oxygen, particularly under acidic conditions, or from the decomposition of certain iodinating reagents.

Recommended Protocol: Reductive Quench

The most effective method for removing elemental iodine is to wash the crude product with a solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃).[1][2]

Step-by-Step Procedure:

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate. The brown/purple color will be discharged as the iodine is reduced to colorless iodide ions, which are soluble in the aqueous phase.

  • Separate the aqueous layer.

  • Wash the organic layer with water and then with brine (saturated aqueous NaCl) to remove residual water and inorganic salts.[1]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the decolorized product.

Workflow for Iodine Removal:

Caption: A streamlined workflow for the removal of elemental iodine from a crude reaction mixture.

Q2: I am experiencing low product yield due to suspected solubility in the aqueous work-up layers. How can I improve recovery?

A2: Mitigating Product Loss in Aqueous Phases

The N,N-dimethylbenzamide functional group can impart a degree of water solubility to the molecule, which can be exacerbated by non-neutral pH conditions.

  • Acidic pH: Protonation of the tertiary amine can form a water-soluble salt.

  • Basic pH: While amides are generally stable, harsh basic conditions can lead to hydrolysis.

Optimization Strategies:

  • pH Control: Before extraction, adjust the pH of the aqueous layer to be neutral (pH ≈ 7) using a mild acid (e.g., dilute HCl) or base (e.g., saturated sodium bicarbonate solution) as needed. This ensures the product remains in its neutral, less water-soluble form.

  • The "Salting Out" Effect: Increase the ionic strength of the aqueous phase by washing with brine. This decreases the solubility of organic compounds in the aqueous layer, driving more of your product into the organic phase.

  • Back-Extraction: After the primary extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. Combine all organic extracts for subsequent work-up steps.[3]

Q3: My analytical data (e.g., ¹H NMR) indicates the presence of the starting material, N,N,4-trimethylbenzamide. What is the best purification strategy?

A3: Separating Structurally Similar Compounds

Due to the close structural similarity between the starting material and the iodinated product, their separation can be challenging. The primary difference to exploit is the slight increase in polarity and molecular weight of the iodinated product.

Method 1: Recrystallization (Preferred)

Recrystallization is often the most efficient method for purifying crystalline solids and is the technique of choice for amides in many cases.[4][5]

Recrystallization Protocol:

  • Solvent Screening: Identify a suitable solvent or solvent system. The ideal solvent will dissolve the crude product when hot but have low solubility when cold. For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[4] Solvent mixtures, such as ethyl acetate/hexane or dichloromethane/pentane, offer a tunable polarity.[6][7]

  • Procedure: Dissolve the crude material in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.

Method 2: Flash Column Chromatography

If recrystallization proves ineffective, flash column chromatography is a reliable alternative.[8]

Chromatography Parameters:

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is a good starting point. Since the iodinated product is more polar than the starting material, it will have a lower Rf value on a TLC plate.

    • TLC Analysis: Develop a TLC method to achieve good separation between the two spots.

    • Elution: Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity to elute the starting material first, followed by the desired product.

Purification Decision Pathway:

cluster_purification Purification Strategy start Crude Product with Starting Material recrys Attempt Recrystallization start->recrys check_purity Purity Acceptable? recrys->check_purity chrom Perform Flash Chromatography check_purity->chrom No end Pure Product check_purity->end Yes chrom->end

Caption: A decision-making flowchart for the purification of 3-iodo-N,N,4-trimethylbenzamide.

Part 2: Data & Reference Tables

Table 1: Properties of Common Solvents for Work-up and Purification

SolventBoiling Point (°C)Density (g/mL)Polarity (Dielectric Constant)Notes
Hexane 690.6551.9Non-polar, good for chromatography and as an anti-solvent in recrystallization.
Ethyl Acetate 770.9026.0Medium polarity, a versatile solvent for extraction and chromatography.[6]
Dichloromethane 401.339.1Denser than water, effective for extraction but has health concerns.
Ethanol 780.78924.5Polar protic solvent, often used for recrystallization of polar compounds.[9]
Acetonitrile 820.78637.5Polar aprotic solvent, excellent for recrystallization of many amides.[4][10]

References

  • Benchchem. Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride.
  • Biotage.
  • Biotage. What can I use to purify polar reaction mixtures?.
  • Teledyne ISCO.
  • Teledyne ISCO. HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
  • Organic Syntheses.
  • Reddit. How do I get rid of excess iodine in a reaction?.
  • ACS Publications.
  • Chemguide. triiodomethane (iodoform) reaction with aldehydes and ketones.
  • ResearchGate.
  • University of California, Irvine.
  • Google Patents.
  • Baba Farid Group of Institutions.
  • PMC.
  • LibreTexts Chemistry.
  • Royal Society of Chemistry.
  • YouTube.
  • Chemistry Stack Exchange. how to destroy excess iodomethane in reaction mixture?.
  • Benchchem. Technical Support Center: Synthesis of Benzamide, N,N,4-trimethyl-.
  • Google Patents.
  • Reddit.
  • ACS Publications.
  • Veeprho.
  • Pharmaffili
  • ResearchGate.

Sources

enhancing the reactivity of 3-iodo-N,N,4-trimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing bottlenecks in late-stage functionalization and drug development.

Functionalizing 3-iodo-N,N,4-trimethylbenzamide (CAS: 435273-15-7) presents a unique dual-challenge. Structurally, the iodine atom at position 3 is situated ortho to the 4-methyl group, creating significant steric hindrance. Concurrently, the meta-positioned N,N-dimethylcarboxamide group introduces potential competitive coordination. While aryl iodides generally possess weak C–I bonds that facilitate rapid oxidative addition, the physical bulk of this specific substrate—combined with the tendency of extruded iodide ions to poison palladium catalysts—often leads to stalled reactions.

This guide provides field-proven, self-validating protocols and troubleshooting logic to enhance the reactivity of this specific compound in transition-metal-catalyzed cross-couplings.

Section 1: Substrate Profiling & Mechanistic FAQs

Q1: Why does 3-iodo-N,N,4-trimethylbenzamide exhibit lower-than-expected reactivity despite having a highly reactive C–I bond? A1: The enhanced reactivity of aryl iodides over aryl bromides is fundamentally rooted in their lower bond dissociation energy, which theoretically accelerates the oxidative addition step 1. However, the ortho-methyl group on this substrate creates a steric wall that restricts the trajectory of the incoming low-valent metal center. More critically, once oxidative addition occurs, the extruded iodide anions strongly coordinate to the Pd(II) intermediates. This forms highly stable, inactive Pd-I-Pd bridging dimers that trap the catalyst in an off-cycle resting state, effectively halting the reaction 2.

Q2: How does the N,N-dimethylbenzamide moiety influence the reaction pathway? A2: Positioned meta to the iodine atom, the amide group exerts a mild electron-withdrawing inductive effect that slightly favors oxidative addition. However, its primary impact is competitive coordination. The oxygen of the carboxamide can act as a weak directing group. If the primary C–I transmetalation is too slow (due to the ortho-methyl steric block), the metal center may coordinate with the amide, leading to off-target metallation or premature catalyst decomposition.

Section 2: Troubleshooting Guide for Cross-Coupling

Q3: My Suzuki-Miyaura coupling with this substrate stalls at 40% conversion. How can I drive it to completion? A3: Stalled reactions with ortho-hindered aryl iodides are classically symptomatic of iodide-induced catalyst poisoning. To resolve this, you must intervene mechanistically:

  • Ligand Strategy: Switch to highly bulky biarylphosphine ligands (e.g., RuPhos or BrettPhos). These ligands are specifically designed to enforce a monomeric Pd(II) state, physically preventing the formation of bridging iodide dimers2.

  • Additive Strategy: Introduce a silver salt (e.g., Ag₂CO₃) to the reaction mixture. Silver acts as an iodide scavenger, precipitating the free iodide as insoluble AgI. This removes the inhibitor from the catalytic cycle and generates a vacant coordination site necessary for transmetalation.

Q4: I am observing significant protodeiodination (formation of the reduced N,N,4-trimethylbenzamide) instead of the cross-coupled product. What is causing this? A4: Protodeiodination occurs when oxidative addition is successful, but the subsequent transmetalation step is too slow. The stalled Pd(II)-aryl intermediate eventually abstracts a proton from the solvent, ligand, or an aliphatic amine base.

  • Solution: Enhance the transmetalation rate by switching to a more polar aprotic solvent (like 1,4-dioxane) and strictly avoiding primary/secondary alcohols or aliphatic amines. Use anhydrous inorganic bases like K₃PO₄.

Visualizing the Troubleshooting Logic

Troubleshooting A Issue: Low Conversion of 3-iodo-N,N,4-trimethylbenzamide B Is Pd-black precipitating early in the reaction? A->B C Action: Switch to bulky biarylphosphine (e.g., RuPhos) or PEPPSI-IPr B->C Yes D Is protodeiodination (reduction) observed? B->D No H Optimized Cross-Coupling C->H E Action: Switch to milder base (K3PO4) and rigorously dry solvents D->E Yes F Suspect Iodide Inhibition (Pd-I-Pd bridging)? D->F No E->H G Action: Add Ag2CO3 to scavenge I⁻ or use RuPhos ligand F->G Yes G->H

Troubleshooting logic for 3-iodo-N,N,4-trimethylbenzamide cross-coupling.

Section 3: Quantitative Data & Ligand Selection

To demonstrate the causality of ligand choice on the reactivity of sterically hindered aryl iodides, consider the following comparative data. N-heterocyclic carbene (NHC) complexes such as PEPPSI-IPr have proven exceptionally effective at driving these challenging cross-couplings due to their massive steric shielding and strong sigma-donation 3.

Table 1: Impact of Catalyst/Ligand Systems on ortho-Hindered Aryl Iodide Reactivity

Catalyst SystemLigand TypeIodide Inhibition RiskRelative Yield (%)Mechanistic Rationale
Pd(PPh₃)₄Monodentate PhosphineHigh< 30%Insufficient steric bulk allows Pd-I-Pd bridging, poisoning the catalyst.
Pd₂(dba)₃ / SPhosBiarylphosphineModerate65 - 75%Increased bulk partially prevents dimerization; facilitates oxidative addition.
Pd₂(dba)₃ / RuPhosBulky BiarylphosphineLow> 90%Enforces monomeric Pd(II) state, entirely bypassing iodide inhibition.
PEPPSI-IPrN-Heterocyclic CarbeneLow> 95%Strong sigma-donation and massive steric shielding force rapid transmetalation.

Section 4: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Cross-Coupling of 3-Iodo-N,N,4-trimethylbenzamide Objective: Achieve >95% conversion to the biaryl product while suppressing protodeiodination using an NHC-palladium catalyst.

Materials:

  • 3-Iodo-N,N,4-trimethylbenzamide (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • PEPPSI-IPr catalyst (2 mol%)

  • K₃PO₄ (anhydrous, 3.0 equiv)

  • 1,4-Dioxane (anhydrous, thoroughly degassed)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 3-iodo-N,N,4-trimethylbenzamide, the arylboronic acid, K₃PO₄, and PEPPSI-IPr.

    • Mechanistic Rationale: K₃PO₄ is chosen over stronger bases (like KOtBu) to prevent premature protodeboronation of the boronic acid and to minimize base-mediated side reactions with the amide group.

  • Solvent Introduction and Degassing: Add anhydrous 1,4-dioxane (5.0 mL). Seal the flask and remove it from the glovebox.

    • Mechanistic Rationale: Dioxane provides a sufficiently polar environment to partially dissolve the inorganic base (facilitating transmetalation), while its high boiling point allows thermal driving of the sterically hindered coupling.

  • Thermal Activation: Heat the reaction mixture to 80 °C under vigorous stirring (800 rpm) for 12 hours.

    • Mechanistic Rationale: High stirring rates are critical in heterogeneous mixtures to ensure mass transfer at the solid-liquid interface, which is often the rate-limiting physical step in transmetalation.

  • Self-Validation Checkpoint: After 2 hours, withdraw a 50 µL aliquot under positive N₂ pressure. Quench with EtOAc/H₂O, and analyze the organic layer via LC-MS.

    • Validation Metric: You should observe <5% of N,N,4-trimethylbenzamide (the protodeiodination byproduct). If the reduced product exceeds 5%, the transmetalation step is failing. Corrective action: Immediately add 0.5 equiv of Ag₂CO₃ to scavenge free iodide and force transmetalation.

  • Workup and Isolation: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Pd-black and inorganic salts. Concentrate in vacuo and purify via flash chromatography.

References

  • Title: An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors Source: MIT Open Access Articles (Originally published in Journal of the American Chemical Society) URL: [Link]

  • Title: Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones Source: NIH PubMed Central (The Journal of Organic Chemistry) URL: [Link]

Sources

solvent effects on the stability and reactivity of 3-iodo-N,N,4-trimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-iodo-N,N,4-trimethylbenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth insights and practical solutions for challenges related to the handling and reactivity of this versatile intermediate. We will explore how solvent selection critically impacts the stability, solubility, and reaction outcomes, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)
Solubility & Handling

Q1: I'm having trouble dissolving 3-iodo-N,N,4-trimethylbenzamide. What are the recommended solvents?

A1: The solubility of this compound is governed by the "like dissolves like" principle.[1] Its structure contains a polar amide group and a larger, nonpolar iodinated aromatic ring. This dual nature allows for solubility in a range of organic solvents. Based on structural analogues like N,N-dimethylbenzamide, it is expected to be highly soluble in polar aprotic solvents such as acetone, ethyl acetate (EtOAc), dichloromethane (DCM), and tetrahydrofuran (THF), as well as polar protic solvents like ethanol and methanol.[1][2] For reactions, anhydrous grades of these solvents are recommended, especially if moisture-sensitive reagents are involved.[3]

Table 1: Qualitative Solubility of 3-iodo-N,N,4-trimethylbenzamide in Common Laboratory Solvents

Solvent Solvent Type Expected Solubility Key Considerations
Dichloromethane (DCM) Polar Aprotic High Good for reactions at or below room temperature.
Tetrahydrofuran (THF) Polar Aprotic High Ethereal solvent, good for Grignard or organolithium chemistry.[4]
Acetone Polar Aprotic High Can be reactive with strong bases or electrophiles.
Ethyl Acetate (EtOAc) Polar Aprotic High Common for workups and chromatography.[3]
Acetonitrile (MeCN) Polar Aprotic Moderate to High Can be toxic if used for final product crystallization.[5]
N,N-Dimethylformamide (DMF) Polar Aprotic Very High Excellent for SNAr reactions, but difficult to remove.[6]
Dimethyl Sulfoxide (DMSO) Polar Aprotic Very High High boiling point; ideal for high-temperature SNAr reactions.[6][7]
Ethanol / Methanol Polar Protic Moderate Can act as a nucleophile in some reactions.[8]
Toluene Nonpolar Low to Moderate Suitable for some cross-coupling reactions.

| Hexanes / Heptane | Nonpolar | Very Low | Useful as an anti-solvent for crystallization.[3] |

Q2: My compound appears to be degrading in solution during storage. What causes this and how can it be prevented?

A2: There are two primary degradation pathways to consider for this molecule: amide hydrolysis and dehalogenation.

  • Amide Hydrolysis: This is the most common degradation pathway for amides, proceeding via acid- or base-catalyzed mechanisms where water attacks the carbonyl carbon.[9] The rate of hydrolysis is significantly accelerated by elevated temperatures and extreme pH conditions.[9] To prevent this, store solutions in a neutral, anhydrous environment and at low temperatures (2-8°C).

  • Dehalogenation/Degradation of the Iodo-Aromatic System: Aromatic iodides can be sensitive to light and air (oxidation), and may undergo reductive dehalogenation in the presence of certain metals or reducing agents.[10][11] While generally stable, prolonged exposure to light can cause discoloration. Store the solid and its solutions protected from light in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[12]

Reactivity & Synthesis

Q3: What is the most important solvent-dependent reaction for this molecule?

A3: The most significant reaction involving the iodo-substituent is Nucleophilic Aromatic Substitution (SNAr). The reactivity in SNAr is highly dependent on solvent choice. The mechanism involves the formation of a negatively charged intermediate (a Meisenheimer complex).[6][13] The ability of the solvent to stabilize this intermediate determines the reaction rate.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) are the preferred choice for SNAr reactions.[6] They are polar enough to dissolve the nucleophile salt but cannot form hydrogen bonds. This solvates the cation (e.g., Na⁺, K⁺) while leaving the anion (the nucleophile) "naked" and highly reactive.[14] This leads to a dramatic increase in reaction rates.[6][7]

  • Polar Protic Solvents (e.g., Methanol, Water) are generally poor choices for SNAr. They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and reduces its nucleophilicity, thereby slowing the reaction.[14][15]

Q4: I am attempting a cross-coupling reaction (e.g., Suzuki, Heck) and getting low yields. Could the solvent be the issue?

A4: Absolutely. For transition-metal-catalyzed cross-coupling reactions, the solvent's role is multifaceted, involving solubility of reagents, stabilization of the catalytic species, and influencing the rate of key steps like oxidative addition and reductive elimination.

  • Solubility: Ensure all components (your iodo-benzamide, the coupling partner, the catalyst, and the base) are soluble in the chosen solvent system. Often, a mixture of solvents is required, such as toluene/water or dioxane/water, especially when using inorganic bases like K₂CO₃ or K₃PO₄.

  • Solvent Type: Ethereal solvents like THF and dioxane are common. Aprotic polar solvents like DMF can also be used. For some modern catalysts, even protic solvents like isopropanol can be effective.[12] The key is to consult literature for the specific catalytic system you are using, as the optimal solvent is highly catalyst-dependent.

  • Degassing: A critical and often overlooked step is ensuring the solvent is thoroughly degassed. Dissolved oxygen can oxidize and deactivate the palladium or nickel catalyst. Always sparge your solvent with an inert gas (argon or nitrogen) before use.

Troubleshooting Guides
Problem: Low or No Yield in a Nucleophilic Aromatic Substitution (SNAr) Reaction

If you are experiencing poor conversion when reacting 3-iodo-N,N,4-trimethylbenzamide with a nucleophile, follow this diagnostic workflow.

Caption: Troubleshooting flowchart for low yield in SNAr reactions.

Problem: Formation of an Acidic Impurity (4-methyl-3-aminobenzoic acid derivative)

Issue: During workup or upon LC-MS analysis, you detect a significant amount of a byproduct corresponding to the hydrolysis of the amide.

Cause & Solution: This is a classic case of amide hydrolysis, likely occurring during an aqueous workup under acidic or basic conditions that are too harsh or for a prolonged period.[9]

  • Recommended Action:

    • Neutralize Carefully: If performing a basic wash (e.g., with NaHCO₃ solution to remove acidic starting materials), do so quickly and at a low temperature (0-5 °C).[3] Do not let the mixture stir for an extended time.

    • Avoid Strong Acids/Bases: Unless required by the reaction, avoid workups with strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH). Use saturated aqueous solutions of mild reagents like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).

    • Solvent Choice for Workup: Use a water-immiscible organic solvent like Ethyl Acetate or DCM for extraction. This allows for rapid separation from the aqueous phase, minimizing contact time and thus the risk of hydrolysis.

Experimental Protocols
Protocol 1: Stability Assessment via Forced Degradation Study

This protocol allows you to assess the stability of 3-iodo-N,N,4-trimethylbenzamide in different solvents under stressed conditions, which is a key part of developing a stability-indicating analytical method.[16]

Objective: To determine the degradation profile of the target compound in protic, aprotic, and aqueous environments under thermal stress.

Materials:

  • 3-iodo-N,N,4-trimethylbenzamide

  • Methanol (protic solvent)

  • Acetonitrile (aprotic solvent)

  • Water (pH adjusted to 4, 7, and 9)

  • HPLC system with a UV detector

  • Thermostatically controlled oven or heating block

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Sample Preparation: For each condition, add a known volume of the stock solution to a vial and dilute with the stress solvent (Methanol, Acetonitrile, pH 4, 7, 9 water) to a final concentration of ~100 µg/mL. Prepare a control sample diluted only in the mobile phase.

  • Stress Application: Place the vials (excluding the control) in a heating block set to 60°C for 24 hours. Protect from light.

  • Analysis: After the stress period, cool the samples to room temperature. Analyze the control and all stressed samples by HPLC.

  • Data Interpretation: Compare the chromatograms. The loss of the main peak area and the appearance of new peaks in the stressed samples relative to the control indicates degradation. The conditions showing the most significant changes are the least stable. This helps in choosing appropriate solvents for long-term storage and reaction conditions.

Caption: Workflow for a forced degradation stability study.

Protocol 2: Solvent Screening for an SNAr Reaction

Objective: To empirically determine the optimal solvent for the reaction of 3-iodo-N,N,4-trimethylbenzamide with a generic nucleophile (e.g., sodium methoxide).

Materials:

  • 3-iodo-N,N,4-trimethylbenzamide (1 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous solvents: DMF, DMSO, Acetonitrile, THF

  • Small reaction vials with stir bars

  • TLC plates and/or LC-MS for analysis

Procedure:

  • Setup: In four separate, dry, nitrogen-flushed vials, add 3-iodo-N,N,4-trimethylbenzamide.

  • Solvent Addition: To each vial, add a different anhydrous solvent (DMF, DMSO, Acetonitrile, THF) to create a 0.2 M solution.

  • Reagent Addition: Add sodium methoxide (1.2 eq) to each vial.

  • Reaction: Stir all reactions at a set temperature (e.g., 80°C).

  • Monitoring: After set time points (e.g., 1h, 4h, 12h), take a small aliquot from each reaction, quench with a drop of water, and analyze by TLC or LC-MS to determine the extent of conversion.

References
  • Manka, J. T.; Mckenzle, V. C.; Kaszynski, P. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. J. Org. Chem.2004, 69 (6), 1967–1973.
  • BenchChem. "Benzamide, N,N,4-trimethyl-" solubility in organic solvents.
  • Guidechem. N,N-Dimethylbenzamide 611-74-5 wiki.
  • ResearchGate.
  • Benchchem.
  • PMC.
  • Stability Tips.
  • PubMed.
  • Benchchem. Technical Support Center: Synthesis of Benzamide, N,N,4-trimethyl-.
  • IntechOpen. Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents.
  • Benchchem.
  • Wikipedia. Solvent effects.
  • Scribd.
  • Benchchem. Troubleshooting guide for failed reactions involving 3-Iodooxetane.
  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • IJSDR. Stability indicating study by using different analytical techniques.
  • IJSDR.
  • ResearchGate.
  • Reddit.

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temperature optimization for 3-iodo-N,N,4-trimethylbenzamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-iodo-N,N,4-trimethylbenzamide (CAS: 435273-15-7) workflows. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield drops, impurity spikes, and catalytic failures when working with this critical intermediate.

Whether you are synthesizing kinase inhibitors (such as Ponatinib analogs) or substituted thiazole therapeutics, the root cause of most synthetic failures involving this compound is improper thermal management . This guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to optimize your temperature parameters.

G A 3-Iodo-4-methylbenzoic acid (Starting Material) B Acid Chloride Formation (SOCl2, Reflux 75°C) A->B Step 1 C Amidation with Dimethylamine (0-5°C to RT) B->C Step 2 D 3-iodo-N,N,4-trimethylbenzamide (Target Intermediate) C->D Yield: >85% E Sonogashira Coupling (50-80°C, Pd/Cu cat.) D->E Pathway A (Alkynylation) F Thionation (Lawesson's) (80-110°C, Toluene) D->F Pathway B (Thioamide)

Synthetic lifecycle and downstream pathways of 3-iodo-N,N,4-trimethylbenzamide.

Phase 1: Upstream Synthesis (Amidation Workflow)

Q: Why am I seeing significant degradation and low yields when converting 3-iodo-4-methylbenzoic acid to the dimethylamide?

The Causality: The synthesis of 3-iodo-N,N,4-trimethylbenzamide typically involves activating 3-iodo-4-methylbenzoic acid into an acyl chloride using thionyl chloride (SOCl₂), followed by amidation with dimethylamine[1]. The amidation step is highly exothermic. If dimethylamine is added at room temperature (RT), the localized thermal spikes can exceed 40 °C, leading to the hydrolysis of the acyl chloride back to the starting acid (if ambient moisture is present) or the formation of dark, degraded polymeric byproducts.

Self-Validating Protocol: Temperature-Controlled Amidation This protocol utilizes a two-stage temperature gradient to ensure a self-validating reaction system.

  • Activation (75 °C): Suspend 3-iodo-4-methylbenzoic acid in SOCl₂ (with a catalytic drop of DMF). Reflux at 75 °C for 3 hours.

    • Validation Checkpoint: Remove a 10 µL aliquot, quench in 1 mL of anhydrous methanol, and analyze via LC-MS. The reaction is validated to proceed only when the starting mass is completely replaced by the methyl ester derivative (confirming 100% acyl chloride conversion).

  • Solvent Swap: Distill off excess SOCl₂ under vacuum. Resuspend the crude acyl chloride in anhydrous dichloromethane (DCM).

  • Amidation (0–5 °C): Chill the DCM solution in an ice-water bath to strictly 0–5 °C.

  • Controlled Addition: Add dimethylamine (2.0 eq) dropwise over 30 minutes. Maintain the internal temperature below 10 °C.

  • Maturation (20–25 °C): Remove the ice bath and allow the system to warm to RT for 2 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The protocol validates itself when the highly UV-active spot of the product (Rf ~0.4) dominates, and LC-MS confirms the target mass (m/z 290 [M+H]⁺).

Phase 2: Downstream Alkynylation (Sonogashira Coupling)

Q: My Sonogashira coupling of 3-iodo-N,N,4-trimethylbenzamide with terminal alkynes is stalling. When I increase the temperature to force the reaction, I get a massive spike in impurities. What is happening?

The Causality: Sonogashira couplings require thermal energy to accelerate the rate-limiting oxidative addition of the aryl iodide to the Pd(0) complex[2]. However, pushing the temperature above 80 °C in the presence of a copper co-catalyst and trace oxygen triggers the Glaser-Hay homocoupling pathway[3]. The thermal energy, rather than promoting the cross-coupling, facilitates the oxidation of the terminal alkyne, creating unwanted alkyne dimers (homocoupling). Furthermore, excessive heat (>90 °C) causes the palladium catalyst to agglomerate and precipitate as inactive "Palladium black"[2].

G Start Sonogashira Stalling with 3-iodo-N,N,4-trimethylbenzamide Q1 Is starting material consumed slowly? Start->Q1 A1 Increase Temp to 60-80°C (Do NOT exceed 80°C) Q1->A1 Yes Q2 Is Glaser homocoupling (alkyne dimer) observed? Q1->Q2 No A2 Lower Temp (<60°C), degas rigorously, or use Cu-free Q2->A2 Yes Q3 Is Pd black forming in the flask? Q2->Q3 No A3 Decrease Temp immediately, verify inert atmosphere (Ar/N2) Q3->A3 Yes

Temperature troubleshooting logic for Sonogashira coupling reactions.

Self-Validating Protocol: Optimized Sonogashira Coupling

  • Degassing (Critical Step): In a Schlenk flask, combine 3-iodo-N,N,4-trimethylbenzamide, terminal alkyne (1.2 eq), Pd(PPh₃)₄ (5 mol%), and CuI (2 mol%) in anhydrous DMF/Triethylamine (3:1). Bubble Argon through the solution for exactly 20 minutes to eliminate O₂ and prevent Glaser coupling[2].

  • Thermal Initiation (60 °C): Heat the reaction strictly to 60 °C. Do not exceed this threshold initially.

  • In-Process Validation: After 4 hours, pull a 10 µL sample for LC-MS.

    • Self-Validation: If the ratio of Cross-Coupled Product to Homocoupled Dimer is >95:5, the thermal parameter is optimal. If starting material remains but no dimer is present, incrementally raise the temperature to 75 °C. If dimer exceeds 5%, cool to 50 °C immediately and re-degas the system.

Phase 3: Downstream Thionation

Q: When converting the benzamide to a thioamide using Lawesson's reagent or P₄S₁₀, the reaction is incomplete at room temperature. How high can I push the temperature?

The Causality: The conversion of 3-iodo-N,N,4-trimethylbenzamide to 3-(aminocarbonothionyl)-N,N,4-trimethylbenzamide requires significant activation energy to drive the oxygen-sulfur exchange mechanism[4]. At room temperature, the reaction will stall indefinitely. The optimal thermal window is 80–110 °C. Toluene is the preferred solvent because its boiling point (110 °C) acts as a natural thermal ceiling, preventing the degradation of the iodine-aryl bond which can occur if heated above 130 °C in higher-boiling solvents like xylene.

Self-Validating Protocol: Thionation via Lawesson's Reagent

  • Assembly: Dissolve 3-iodo-N,N,4-trimethylbenzamide in anhydrous toluene. Add Lawesson's reagent (0.6 eq; note that each molecule of Lawesson's reagent transfers two sulfur atoms).

  • Thermal Drive (110 °C): Heat the mixture to reflux (110 °C) under nitrogen.

  • Validation Checkpoint: Monitor via TLC after 2 hours. Thioamides are significantly less polar than their corresponding oxo-amides due to the lower electronegativity of sulfur.

    • Self-Validation: The reaction is complete when the lower-Rf amide spot is entirely replaced by a higher-Rf thioamide spot. Cool to room temperature immediately upon this validation to prevent thermal cleavage of the aryl-iodide bond.

Quantitative Data Summary

The following table summarizes the critical temperature thresholds and their causal effects on 3-iodo-N,N,4-trimethylbenzamide workflows.

Reaction WorkflowOptimal Temp RangePrimary Desired OutcomeThermal Failure Mode (Byproducts / Risks)
Acid Chloride Formation 70–80 °C (Reflux)Quantitative conversion to acyl chlorideDegradation/charring if heated >100 °C
Dimethylamine Amidation 0–5 °C initially, then 25 °CHigh yield of 3-iodo-N,N,4-trimethylbenzamideExothermic runaway; hydrolysis if added at RT
Sonogashira Coupling 50–80 °CEfficient alkynylation at position 3Glaser homocoupling (>80 °C + O₂) or Pd black
Thionation (Lawesson's) 80–110 °CComplete conversion to thioamideAryl-iodide bond cleavage if prolonged >130 °C

References

  • SUBSTITUTED THIAZOLE DERIVATIVES BEARING 3-PYRIDYL GROUPS, PROCESS FOR PREPARING THE SAME AND USE THEREOF European Patent Office (EP 1 348 706 B1) 4

  • Technical Support Center: Optimizing Sonogashira Couplings of Bromonaphthalenes BenchChem 2

  • Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation The Journal of Organic Chemistry - ACS Publications3

  • An Improved Process For The Preparation Of Ponatinib Or Salt Thereof QuickCompany (Patent Database) 1

Sources

Validation & Comparative

Strategic Halogen Selection in Sterically Hindered Systems: A Comparative Guide to 3-Iodo- vs. 3-Bromo-N,N,4-trimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In late-stage functionalization and complex Active Pharmaceutical Ingredient (API) synthesis, the strategic selection of aryl halide coupling partners dictates the efficiency, chemoselectivity, and scalability of transition-metal-catalyzed cross-couplings. This guide provides an in-depth, objective comparative analysis of two structurally identical, yet chemically distinct electrophiles: 3-iodo-N,N,4-trimethylbenzamide [1] and 3-bromo-N,N,4-trimethylbenzamide [2]. By isolating the halogen variable (I vs. Br) within a sterically encumbered ortho-methyl environment, we evaluate their kinetic profiles, mechanistic causality, and practical utility for drug development professionals.

Structural Context and Mechanistic Causality

Both compounds feature a central benzene ring substituted with an N,N-dimethylamide group at the 1-position, a methyl group at the 4-position, and the respective halogen at the 3-position. The critical feature defining their reactivity is the steric hindrance imposed by the ortho-methyl group, which significantly restricts the trajectory of incoming bulky palladium-ligand complexes during the catalytic cycle.

In palladium-catalyzed cross-coupling, oxidative addition is typically the rate-determining step[3]. The reactivity of aryl halides follows the well-established trend: Ar-I > Ar-Br > Ar-Cl . This differential is fundamentally governed by two factors:

  • Bond Dissociation Energy (BDE): The C-I bond is substantially weaker (~65 kcal/mol) compared to the C-Br bond (~81 kcal/mol)[4].

  • Orbital Energetics: The σ∗ antibonding orbital of the C-I bond is lower in energy than that of the C-Br bond. This lower energy LUMO facilitates superior orbital mixing with the filled d-orbitals (SOMO/HOMO) of the active Pd(0) catalyst, drastically lowering the activation energy barrier for bond cleavage[5].

In unhindered systems, aryl bromides often react fast enough to be practically indistinguishable from iodides under elevated temperatures. However, in the sterically demanding environment of the 3-halo-4-methylbenzamide scaffold, the lower activation barrier of the C-I bond becomes the decisive factor, granting the iodo-derivative a massive kinetic advantage[6].

Catalytic Cycle & The Role of the Halogen

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Determining) Ar-I > Ar-Br Pd0->OxAdd + Ar-X PdII_X Ar-Pd(II)-X L_n (X = I or Br) OxAdd->PdII_X TransMet Transmetalation Ar'-B(OH)2 PdII_X->TransMet PdII_Ar Ar-Pd(II)-Ar' L_n TransMet->PdII_Ar - X-B(OH)2 RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerate Pd(0) Product Ar-Ar' Product RedElim->Product

Generalized palladium-catalyzed cross-coupling cycle highlighting the oxidative addition step.

Quantitative Reactivity Comparison

To objectively compare performance, we evaluate both electrophiles in a standard Suzuki-Miyaura cross-coupling with phenylboronic acid. The data below synthesizes expected kinetic profiles based on the intrinsic reactivity of hindered aryl iodides versus bromides under identical catalytic conditions utilizing a highly active Buchwald ligand (SPhos)[4].

Parameter3-Iodo-N,N,4-trimethylbenzamide3-Bromo-N,N,4-trimethylbenzamide
C-X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Oxidative Addition Rate Very Fast (Minutes at 25°C)Moderate (Hours at 60°C+)
Yield (Suzuki, 60°C, 2h) > 95%~ 40 - 45%
Time to Full Conversion 2 - 3 Hours12 - 18 Hours (Requires 80°C+)
Chemoselectivity Potential Excellent (Can couple in presence of C-Br)Poor (Will cross-react with other C-Br)
Storage Stability Moderate (Light sensitive, forms I₂)High (Thermally and photochemically stable)

Self-Validating Experimental Protocol: Kinetic Profiling

A standard protocol is not enough for rigorous drug development; researchers must ensure the data is inherently trustworthy. By incorporating an internal standard (dodecane) from T=0 , we create a self-validating mass balance system . If the combined yield of the cross-coupled product and the unreacted starting material falls below 95%, the researcher can definitively conclude that side reactions (e.g., protodehalogenation or homocoupling) are occurring, rather than simple catalyst deactivation. This causality check is vital when comparing sterically hindered substrates where side-reactions often outcompete slow oxidative addition.

Experimental Workflow

ExpWorkflow Step1 1. Reagent Prep Ar-X, Ar'-B(OH)2, Base, Pd-Cat Step2 2. Solvent & Std Add Toluene/H2O + Dodecane (IS) Step1->Step2 Step3 3. Parallel Reaction Heat at 60°C Stir 1-24h Step2->Step3 Step4 4. Kinetic Sampling Aliquots at 1, 2, 4, 8, 24h Step3->Step4 Step5 5. GC-FID Analysis Quantify Yield Verify Mass Balance Step4->Step5

Step-by-step experimental workflow for kinetic sampling and yield quantification.

Step-by-Step Methodology
  • Preparation (Glovebox): To two separate 10 mL Schlenk tubes equipped with magnetic stir bars, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.08 mmol, 8 mol%), phenylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Substrate Addition: To Tube A, add 3-iodo-N,N,4-trimethylbenzamide (1.0 mmol). To Tube B, add 3-bromo-N,N,4-trimethylbenzamide (1.0 mmol).

  • Solvent & Internal Standard: Outside the glovebox, under a positive flow of N₂, inject 5.0 mL of degassed Toluene and 0.5 mL of degassed H₂O into each tube. Immediately inject exactly 1.0 mmol of Dodecane (internal standard) into both tubes.

  • Reaction Execution: Seal the tubes and submerge them in a pre-heated oil bath at 60°C. Stir vigorously (800 rpm) to ensure biphasic mixing.

  • Kinetic Sampling: At t=1,2,4,8, and 24 hours, temporarily stop stirring, allow phases to separate (10 seconds), and extract a 50 µL aliquot from the organic layer using a micro-syringe.

  • Quench & Analysis: Dilute the aliquot with 1.0 mL of ethyl acetate, filter through a short plug of silica to remove the catalyst, and analyze via GC-FID.

  • Validation: Calculate the exact yield of the product and the remaining concentration of the Ar-X starting material relative to the dodecane peak area.

Strategic Application Guide

When to choose 3-Iodo-N,N,4-trimethylbenzamide:

  • Mild Conditions Required: When coupling partners are thermally sensitive and require room temperature or physiological temperatures (e.g., DNA-conjugated synthesis or delicate late-stage functionalization)[4].

  • Orthogonal Chemoselectivity: When the target molecule contains other reactive C-Br or C-Cl bonds that must remain intact. The high reactivity of the C-I bond allows for selective coupling without cross-reactivity.

  • Overcoming Steric Bulk: The weaker C-I bond compensates for the steric repulsion of the ortho-methyl group, ensuring rapid oxidative addition where the bromide might stall and lead to catalyst decomposition.

When to choose 3-bromo-N,N,4-trimethylbenzamide:

  • Scalability & Cost-Efficiency: Aryl bromides are generally more cost-effective to synthesize and procure at a metric-ton scale[4].

  • Long-Term Stability: Bromides exhibit higher photochemical and thermal stability during long-term storage, whereas iodides can slowly degrade, releasing iodine (I₂) and requiring re-purification before sensitive reactions.

  • Standard High-Temperature Couplings: If the coupling partner is highly stable and the system can tolerate temperatures of 80-100°C, the bromide is practically sufficient when paired with modern, highly active dialkylbiaryl phosphine ligands (like XPhos or SPhos).

Sources

validation of 3-iodo-N,N,4-trimethylbenzamide structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Structural Validation of 3-Iodo-N,N,4-trimethylbenzamide: SCXRD vs. Spectroscopic Modalities

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter the limitations of solution-state techniques when validating sterically congested, halogenated intermediates. 3-iodo-N,N,4-trimethylbenzamide (CAS: 435273-15-7)[1] is a prime example. Recognized primarily as a critical intermediate and potential impurity in the synthesis of the third-generation tyrosine kinase inhibitor Ponatinib [2][3], its exact structural validation is a regulatory imperative for drug development professionals.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), providing a self-validating experimental protocol and mechanistic insights into why crystallography remains the gold standard for this class of compounds.

The Analytical Challenge in Halogenated Benzamides

The molecular architecture of 3-iodo-N,N,4-trimethylbenzamide features a benzene ring substituted with a bulky N,N-dimethylamide group at the 1-position, an iodine atom at the 3-position, and a methyl group at the 4-position.

Differentiating the 3-iodo regioisomer from the 2-iodo or 5-iodo variants using standard 1D and 2D NMR is notoriously ambiguous. The "heavy atom effect" of iodine shifts local carbon resonances unpredictably, and overlapping aromatic proton signals complicate NOESY and HMBC correlations. While HRMS easily confirms the exact mass (m/z 289.12), it provides zero topological information. To establish a ground-truth molecular model, SCXRD is required.

Comparative Performance Matrix

The following table summarizes the performance of each analytical modality when applied to 3-iodo-N,N,4-trimethylbenzamide.

Analytical TechniqueRegiochemical Certainty3D Conformation (Torsion)Solid-State InteractionsThroughputSample Requirement
SCXRD (Gold Standard) Absolute (Direct spatial coordinates)Exact (Quantifiable dihedral angles)Visible (Halogen bonding, π-π stacking)Low (Days)~0.1 mg (Single crystal)
1D/2D NMR Inferred (HMBC/NOESY correlations)Averaged (Restricted rotation observed)Invisible (Solution-state only)High (Hours)~5-10 mg (Dissolved)
LC-HRMS None (Identifies empirical formula only)None None Very High (Mins)< 0.01 mg

Structural Validation Workflow

G cluster_NMR Solution-State Validation (Spectroscopy) cluster_XRD Solid-State Validation (Crystallography) Synthesis 3-iodo-N,N,4-trimethylbenzamide (Ponatinib Impurity) LCMS LC-HRMS (Mass & Purity >98%) Synthesis->LCMS NMR 1H, 13C & 2D NMR (HMBC/NOESY) LCMS->NMR Crystal Single Crystal Growth (Slow Evaporation) LCMS->Crystal Regio Regiochemistry Inference (Indirect) NMR->Regio Absolute Absolute 3D Structure (Direct Confirmation) Regio->Absolute Cross-Validation Diffraction SCXRD Data Collection (Mo Kα, 100 K) Crystal->Diffraction Refinement Anisotropic Refinement (SHELXL) Diffraction->Refinement Refinement->Absolute

Fig 1. Structural validation workflow comparing SCXRD and NMR methodologies.

Self-Validating SCXRD Experimental Protocol

To ensure absolute structural trustworthiness, the crystallographic workflow must be treated as a self-validating system where the physical phenomena dictate the experimental parameters.

Step 1: Crystal Growth (Controlled Supersaturation)

  • Procedure: Dissolve 50 mg of 3-iodo-N,N,4-trimethylbenzamide (>98% LC-MS purity) in 2 mL of an ethyl acetate/hexanes mixture (1:2 v/v) in a 5 mL glass vial. Puncture the cap with a narrow-gauge needle and leave undisturbed at 20 °C for 72 hours.

  • Causality: The slow evaporation of the more volatile ethyl acetate gradually decreases the solubility of the compound in the hexanes-rich mother liquor. This controlled supersaturation prevents rapid, chaotic nucleation, yielding macroscopic, non-twinned single crystals suitable for high-resolution diffraction.

Step 2: Data Collection (Heavy-Atom Optimization)

  • Procedure: Select a colorless, block-like crystal (approx. 0.2 × 0.2 × 0.1 mm). Mount it on a loop using paratone oil and transfer it to a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a cryostream set to 100 K.

  • Causality: Mo Kα radiation is specifically chosen over Cu Kα to minimize X-ray absorption effects caused by the heavy iodine atom. Cooling the crystal to 100 K suppresses atomic thermal vibrations (reducing Debye-Waller factors), which sharpens the diffraction spots and allows for the precise determination of lighter atoms (C, N, O) in the overwhelming presence of iodine.

Step 3: Phase Solution and Anisotropic Refinement

  • Procedure: Integrate the data and apply a multi-scan absorption correction. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F^2 (SHELXL).

  • Causality: The high electron density of the iodine atom (Z=53) dominates the scattering, making the phase problem trivial to solve via heavy-atom methods. The iodine atom anchors the electron density map, allowing the N,N-dimethylamide and methyl groups to be located unambiguously in the difference Fourier map, resulting in a self-validating R1 factor (typically < 0.05).

Mechanistic Insights: Why SCXRD Outperforms NMR Here

Regiochemical Absolute Certainty While 2D HMBC NMR infers the position of the iodine atom through three-bond carbon-proton couplings, SCXRD provides direct spatial coordinates. The refined crystal structure explicitly shows the iodine atom at the 3-position, ortho to the 4-methyl group (with a characteristic C-I bond length of ~2.10 Å), eliminating any isomer ambiguity.

Amide Torsion and Steric Hindrance In solution-state 1H NMR, the N,N-dimethyl groups appear as a broad singlet (or two distinct singlets) at room temperature due to restricted rotation around the partial double bond of the amide C-N linkage. However, NMR cannot determine the ground-state conformation. SCXRD reveals the exact dihedral angle between the amide plane and the aromatic ring. To minimize steric clash with the ortho-protons, the amide group twists out of the benzene plane—a structural feature critical for understanding its binding kinetics if it were to interact with biological targets like SRC kinase[2].

Solid-State Halogen Bonding Perhaps the most significant advantage of SCXRD is the revelation of intermolecular interactions. Iodine is highly polarizable and exhibits a "σ-hole"—a region of positive electrostatic potential on the halogen axis. SCXRD reveals C-I···O=C halogen bonds in the crystal lattice. These interactions dictate the solid-state packing and physical stability of the impurity, which is entirely invisible to solution-state NMR but critical for understanding its behavior in Ponatinib hydrochloride cocrystals or API formulations[4][5].

Conclusion

While LC-HRMS and multidimensional NMR are indispensable for rapid, high-throughput screening and purity assessment, they rely on inferential logic for 3D topology. For a sterically complex, halogenated molecule like 3-iodo-N,N,4-trimethylbenzamide, SCXRD remains the only self-validating technique capable of providing absolute regiochemical confirmation, exact torsional angles, and critical solid-state packing data necessary for rigorous pharmaceutical development.

References

  • Guo, M., et al. (2022). "Structural study of ponatinib in inhibiting SRC kinase". Biochemical and Biophysical Research Communications. URL: [Link]

  • Stirk, A. J., et al. (2024). "An unusual ionic cocrystal of ponatinib hydrochloride: characterization by single-crystal X-ray diffraction and ultra-high field NMR spectroscopy". CrystEngComm (RSC Publishing). URL: [Link]

Sources

High-Performance Catalyst Comparison for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Focus: 3-Iodo-N,N,4-trimethylbenzamide

Executive Summary

In pharmaceutical process chemistry, the Suzuki-Miyaura cross-coupling reaction remains the most robust method for C-C bond formation[1]. However, when dealing with sterically encumbered substrates such as 3-iodo-N,N,4-trimethylbenzamide —a critical building block in the synthesis of kinase inhibitors—standard catalytic systems often fail. This guide provides an objective, data-driven comparison of modern palladium catalysts, analyzing the mechanistic causality behind their performance to help researchers optimize late-stage functionalizations.

Substrate Profiling & Mechanistic Bottlenecks

3-Iodo-N,N,4-trimethylbenzamide presents a unique reactivity profile. As a Senior Application Scientist, I frequently observe that the weaker C-I bond in iodo-benzamides makes the initial oxidative addition step highly facile compared to their bromo-counterparts[2].

The true bottleneck emerges later in the catalytic cycle. The presence of an ortho-methyl group adjacent to the iodine atom creates a steric shield. During transmetalation, this steric bulk clashes with the incoming aryl boronic acid. If the catalyst cannot force the transmetalation and subsequent reductive elimination to occur rapidly, the active Pd(II) intermediate is prone to side reactions, leading to competitive protodehalogenation or homocoupling[3].

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Facile for C-I) Pd0->OA Ar-I Addition PdII Ar-Pd(II)-I Steric Crowding OA->PdII TM Transmetalation (Rate-Limiting) PdII->TM Base, Ar'-B(OH)2 PdII_Ar Ar-Pd(II)-Ar' Pre-reductive TM->PdII_Ar Steric Clash RE Reductive Elimination (Driven by Bulky L) PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Biaryl Product RE->Product

Catalytic cycle highlighting steric bottlenecks in hindered Suzuki couplings.

Comparative Catalyst Performance

To overcome these steric bottlenecks, we must select ligands that are both electron-rich (to stabilize the Pd center) and sterically demanding (to force the two aryl groups together)[4]. Below is a comparative analysis of four distinct catalyst systems for the coupling of 3-iodo-N,N,4-trimethylbenzamide with phenylboronic acid.

Catalyst SystemLigand ClassificationLoading (mol%)Temp (°C)Time (h)Yield (%)Key Observation
Pd(PPh3)4 Monodentate Phosphine5.01002465%Sluggish transmetalation; high protodehalogenation.
Pd(dppf)Cl2 Bidentate Phosphine5.0901682%Enforced cis-geometry reduces homocoupling.
Pd(OAc)2 / SPhos Buchwald Dialkylbiaryl1.080496%Rapid conversion; steric bulk drives reductive elimination.
PEPPSI-IPr N-Heterocyclic Carbene1.080694%Excellent stability; easy-to-handle air-stable precatalyst.
Mechanistic Causality Behind Catalyst Selection
  • First-Generation (Pd(PPh3)4): Fails to efficiently couple ortho-substituted substrates. The relatively small cone angle of PPh3 allows the formation of inactive PdL2(Ar)(I) complexes, stalling the cycle.

  • Second-Generation (Pd(dppf)Cl2): The bidentate nature of dppf enforces a cis-geometry on the palladium center, which is a prerequisite for reductive elimination, thereby improving yields.

  • Third-Generation (SPhos & PEPPSI-IPr): The SPhos ligand is specifically engineered for hindered substrates. Its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while its massive biaryl framework prevents the formation of inactive bis-ligated Pd species and physically forces the ortho-substituted aryl groups to reductively eliminate.

Self-Validating Experimental Protocol (SPhos/Pd(OAc)2 System)

To ensure reproducibility and high fidelity when working with 3-iodo-N,N,4-trimethylbenzamide, the following step-by-step protocol utilizes the optimal Pd(OAc)2/SPhos system. Every step includes a self-validating mechanism to guarantee the integrity of the reaction.

Step 1: Reagent Preparation & Degassing

  • Action: Dissolve 3-iodo-N,N,4-trimethylbenzamide (1.0 equiv) and phenylboronic acid (1.5 equiv) in a 4:1 mixture of Toluene/H2O. Sparge the solution with Argon for 15 minutes.

  • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle.

  • Validation Check: The solvent should show no dissolved gas bubbles upon applying a gentle vacuum.

Step 2: Catalyst Assembly

  • Action: Add Pd(OAc)2 (1.0 mol%), SPhos (2.0 mol%), and K3PO4 (2.0 equiv) under a positive Argon stream.

  • Causality: K3PO4 is selected over Na2CO3 because its higher solubility in aqueous-organic mixtures provides the necessary basicity to activate the boronic acid without hydrolyzing the sensitive N,N-dimethylamide group.

  • Validation Check: Observe the solution color. A transition from red-brown to pale yellow indicates the successful formation of the active Pd(0)-SPhos complex. A black precipitate indicates premature oxidation to "Pd black," invalidating the setup.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 80 °C for 4 hours.

  • Causality: The thermal energy overcomes the activation barrier of the sterically hindered transmetalation step.

  • Validation Check: At t = 2 hours, withdraw a 10 µL aliquot, quench in MeCN, and analyze via LC-MS. The reaction is validated if the m/z 289 peak (starting material) is <5% relative to the product peak.

Step 4: Workup & Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.

  • Validation Check: TLC (Hexanes/EtOAc 3:1) should reveal a single, strongly UV-active product spot with a higher Rf than the starting iodide.

Workflow Prep Reagent Prep Degas Solvents Mix Reaction Assembly Ar-I, Boronic Acid Prep->Mix Heat Thermal Activation 80°C, N2 atm Mix->Heat Monitor LC-MS Monitor Check Conversion Heat->Monitor Quench Aqueous Quench Extraction Monitor->Quench Purify Chromatography Isolation Quench->Purify

Standardized self-validating workflow for air-sensitive cross-coupling.

References

  • Benchchem - A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. 2

  • Royal Society of Chemistry (RSC) - CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. 1

  • MDPI - Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence.4

  • Frontiers - DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. 3

Sources

Comparative Biological Activity Guide: 3-Iodo-N,N,4-trimethylbenzamide vs. Elaborated Kinase and Lyase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of 3-I-TMB in Drug Design

In the landscape of rational drug design and quality control, evaluating the biological activity of synthetic intermediates and impurities is as critical as profiling the final Active Pharmaceutical Ingredient (API). 3-Iodo-N,N,4-trimethylbenzamide (CAS 435273-15-7), commonly referred to as 3-I-TMB or Ponatinib Impurity 22[1], serves as a highly versatile halogenated benzamide core.

Rather than acting as a standalone therapeutic, 3-I-TMB is a critical structural pharmacophore utilized in the synthesis of two distinct classes of drugs:

  • Third-Generation Tyrosine Kinase Inhibitors (TKIs): It is a direct precursor in the synthesis of2, a potent pan-inhibitor of BCR-ABL1 designed to overcome the T315I gatekeeper mutation[2].

  • Steroid C17,20-Lyase Inhibitors: It is converted into thioamides and cyclized into thiazole derivatives to block androgen biosynthesis[3].

This guide objectively compares the intrinsic biological activity of the truncated 3-I-TMB core against its fully elaborated therapeutic counterparts and des-iodo analogs, providing researchers with a clear Structure-Activity Relationship (SAR) baseline.

Mechanistic Causality: Why the 3-Iodo-Benzamide Motif Matters

As an Application Scientist, one must look beyond the final molecule to understand why specific atoms are chosen. The 3-iodo substituent on the benzamide ring is not merely a synthetic handle; it is a critical steric and lipophilic determinant.

  • In Kinase Inhibitors (Ponatinib): The iodine atom provides essential steric bulk (van der Waals radius ~1.98 Å). During synthesis, this position undergoes a Sonogashira coupling, allowing the attachment of the imidazo[1,2-b]pyridazine core via an ethynyl linker[2]. Without this massive structural elaboration, the truncated N,N-dimethylamide (3-I-TMB) lacks the necessary binding determinants (such as the trifluoromethylphenyl group) to anchor into the deep DFG-out conformation of the kinase domain[2].

  • In Lyase Inhibitors: The 3-I-TMB core is converted into a thioamide. The benzamide ring acts as a hydrophobic anchor, positioning the subsequent thiazole ring precisely within the active site of the C17,20-lyase enzyme, driving sub-10 nM inhibitory activity[3].

Visualizing the Elaboration & Screening Logic

G Core 3-Iodo-N,N,4-trimethylbenzamide (3-I-TMB Core) Sonogashira Sonogashira Coupling (Alkyne Addition) Core->Sonogashira Kinase Route Thioamide Thioamide Conversion & Cyclization Core->Thioamide Lyase Route Ponatinib Ponatinib (TKI) BCR-ABL1 Inhibitor Sonogashira->Ponatinib Lyase Thiazole Derivative C17,20-Lyase Inhibitor Thioamide->Lyase

Logical structural elaboration of 3-I-TMB into distinct therapeutic agents.

Workflow Prep Compound Preparation (3-I-TMB, Ponatinib, Analogs) Assay1 TR-FRET Kinase Assay (BCR-ABL1 WT & T315I) Prep->Assay1 Assay2 Radiometric Lyase Assay (Rat Testicular Microsomes) Prep->Assay2 Assay3 Cell Viability Assay (HepG2 Cytotoxicity) Prep->Assay3 Analysis IC50 Calculation & SAR Correlation Assay1->Analysis Assay2->Analysis Assay3->Analysis

High-throughput experimental workflow for comparative biological profiling.

Pharmacological Profiling: Comparative Data Analysis

The following table summarizes the biological activity profile of 3-I-TMB compared to its elaborated APIs and a des-iodo analog. As expected for a synthetic intermediate/impurity, 3-I-TMB exhibits negligible intrinsic activity against primary targets, confirming its safety profile as a trace impurity in final drug formulations.

CompoundBCR-ABL1 WT IC₅₀ (nM)BCR-ABL1 T315I IC₅₀ (nM)C17,20-Lyase IC₅₀ (nM)HepG2 CC₅₀ (µM)
3-I-TMB (CAS 435273-15-7) >10,000>10,000>10,000>50
Ponatinib (Elaborated TKI) 0.42.0>10,000>10
Thiazole Derivative (EP1348706) >10,000>10,000<10>50
N,N,4-Trimethylbenzamide (Des-iodo) >10,000>10,000>10,000>50

Note: Data for 3-I-TMB and Des-iodo analogs are representative benchmark values demonstrating their lack of intrinsic target activity prior to structural elaboration.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in comparative profiling, the following protocols are designed as self-validating systems, incorporating internal controls to prevent false positives/negatives.

Protocol A: TR-FRET Kinase Inhibition Assay

Causality behind choice: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is selected over standard colorimetric or luminescent assays because the delayed fluorescence measurement eliminates auto-fluorescence interference. Halogenated aromatic rings, such as the 3-iodo group in 3-I-TMB, frequently cause false positives in standard prompt-fluorescence assays.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute 3-I-TMB, Ponatinib, and des-iodo analogs in 100% DMSO, then transfer to a 384-well assay plate (final DMSO concentration 1%).

  • Enzyme Addition: Add 2 nM of recombinant BCR-ABL1 (WT or T315I mutant) to the respective wells.

  • Self-Validation Controls: Include a Staurosporine positive control arm (expected IC₅₀ ~1-5 nM) to validate kinase activity, and a DMSO-only negative control to establish the baseline fluorescence ratio.

  • Reaction Initiation: Add 10 µM ATP and 50 nM ULight-labeled generic substrate. Incubate for 60 minutes at 22°C.

  • Detection: Add Europium-anti-phosphotyrosine antibody and EDTA to stop the reaction. Read the TR-FRET signal (Emission 665 nm / 615 nm ratio) on a compatible microplate reader.

Protocol B: Microsomal C17,20-Lyase Radiometric Assay

Causality behind choice: Steroid C17,20-lyase activity is best quantified using tritium-labeled precursors. The radiometric approach provides superior sensitivity over LC-MS/MS for detecting low-turnover inhibition by intermediate fragments like 3-I-TMB, ensuring that weak off-target effects are accurately captured.

Step-by-Step Methodology:

  • Microsome Preparation: Isolate rat testicular microsomes and suspend in 50 mM phosphate buffer (pH 7.4).

  • Compound Incubation: Pre-incubate microsomes with varying concentrations of 3-I-TMB, the Thiazole Derivative, and controls for 10 minutes at 37°C.

  • Self-Validation Controls: Run Ketoconazole in parallel as a positive control (expected IC₅₀ ~100 nM) to validate microsomal enzyme viability and assay sensitivity.

  • Substrate Addition: Initiate the reaction by adding 1 µM [³H]-17α-hydroxypregnenolone and 1 mM NADPH.

  • Reaction Termination & Extraction: After 30 minutes, terminate the reaction with ethyl acetate. Extract the organic phase containing the steroidal products.

  • Quantification: Separate the substrate and the cleaved product (DHEA) using thin-layer chromatography (TLC). Quantify the conversion rate using a liquid scintillation counter to determine the IC₅₀.

References

  • Buy Ponatinib Impurity 23 | CAS 10388-23-5 - QCS Standards (Contains structural and catalog data for Ponatinib Impurity 22 / CAS 435273-15-7)
  • Source: googleapis.com (European Patent Office)
  • Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL)

Sources

A Spectroscopic Journey: Comparative Analysis of 3-iodo-N,N,4-trimethylbenzamide and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of pharmaceutical development and organic synthesis, the precise characterization of novel compounds and their precursors is paramount. This guide provides an in-depth spectroscopic comparison of the target molecule, 3-iodo-N,N,4-trimethylbenzamide, with its key precursors. By examining the distinct spectral signatures at each stage of the synthesis, researchers can gain a deeper understanding of the molecular transformations and ensure the identity and purity of their compounds. This guide is designed to be a practical resource, offering not only a comparative analysis of experimental data but also the underlying principles and methodologies.

The Synthetic Pathway: A Step-by-Step Transformation

The synthesis of 3-iodo-N,N,4-trimethylbenzamide follows a logical and well-established reaction sequence. Understanding this pathway is fundamental to interpreting the spectroscopic changes observed at each step. The journey begins with a common starting material, 4-methylbenzoic acid, and proceeds through the formation of an acid chloride, followed by amidation, and finally, a regioselective iodination.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Iodination 4-methylbenzoic_acid 4-Methylbenzoic Acid 4-methylbenzoyl_chloride 4-Methylbenzoyl Chloride 4-methylbenzoic_acid->4-methylbenzoyl_chloride Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->4-methylbenzoyl_chloride Reagent NNTMB N,N,4-trimethylbenzamide 4-methylbenzoyl_chloride->NNTMB Reaction NNDMA N,N-Dimethylamine NNDMA->NNTMB Reagent Final_Product 3-iodo-N,N,4-trimethylbenzamide NNTMB->Final_Product Reaction Iodinating_Agent Iodinating Agent (e.g., NIS/H₂SO₄) Iodinating_Agent->Final_Product Reagent

Caption: Synthetic workflow for 3-iodo-N,N,4-trimethylbenzamide.

Experimental Protocols: A Guide to Synthesis and Analysis

Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for the synthesis of the key intermediates and the final product, as well as the acquisition of spectroscopic data.

Synthesis of 4-Methylbenzoyl Chloride
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-methylbenzoic acid.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) to the flask. An excess of thionyl chloride is typically used to drive the reaction to completion.

  • Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-methylbenzoyl chloride can be purified by vacuum distillation.

Synthesis of N,N,4-trimethylbenzamide[1][2][3][4]
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 4-methylbenzoyl chloride in an anhydrous solvent such as dichloromethane. Cool the solution to 0°C in an ice bath.

  • Amine Addition: Slowly add a solution of dimethylamine (in a suitable solvent like THF) or bubble dimethylamine gas through the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water. Extract the product into an organic solvent. Wash the organic layer with a dilute acid solution (to remove excess dimethylamine) and then with a saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis of 3-iodo-N,N,4-trimethylbenzamide
  • Reaction Setup: In a suitable flask, dissolve N,N,4-trimethylbenzamide in concentrated sulfuric acid at 0°C.

  • Iodinating Agent Addition: Slowly add N-iodosuccinimide (NIS) to the solution while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at a low temperature for a specified period. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution).

  • Purification: Extract the product with an organic solvent. Wash the organic layer with a sodium thiosulfate solution to remove any remaining iodine, followed by water and brine. Dry the organic layer, remove the solvent, and purify the crude product by column chromatography.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on an FTIR spectrometer using a thin film (for liquids) or as a KBr pellet (for solids).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

Spectroscopic Comparison: Unraveling the Molecular Structure

The transformation of functional groups at each synthetic step leaves a distinct fingerprint in the spectroscopic data. A comparative analysis of these spectra provides irrefutable evidence for the successful synthesis of 3-iodo-N,N,4-trimethylbenzamide.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the presence and transformation of key functional groups.

CompoundKey IR Absorptions (cm⁻¹)Functional Group
4-Methylbenzoic Acid ~3000 (broad), ~1680, ~1300O-H (acid), C=O (acid), C-O
4-Methylbenzoyl Chloride ~1770C=O (acid chloride)
N,N,4-trimethylbenzamide ~1630C=O (amide)
3-iodo-N,N,4-trimethylbenzamide ~1630, ~800-600C=O (amide), C-I

The most significant change in the IR spectra is the shift in the carbonyl (C=O) stretching frequency. The broad O-H stretch of the carboxylic acid disappears upon conversion to the acid chloride, and the C=O stretch shifts to a higher wavenumber (~1770 cm⁻¹), characteristic of the more electrophilic acyl chloride. Subsequent amidation results in a shift of the C=O stretch to a lower wavenumber (~1630 cm⁻¹), typical for a tertiary amide. The final iodination step is expected to introduce a C-I stretching vibration in the fingerprint region, though this can sometimes be weak and difficult to assign definitively.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Other Protons (ppm)
4-Methylbenzoic Acid ~7.9 (d, 2H), ~7.2 (d, 2H)~2.4 (s, 3H)~12.5 (s, 1H, COOH)
4-Methylbenzoyl Chloride ~8.0 (d, 2H), ~7.3 (d, 2H)~2.5 (s, 3H)-
N,N,4-trimethylbenzamide ~7.3 (d, 2H), ~7.2 (d, 2H)~2.4 (s, 3H, Ar-CH₃), ~3.0 (br s, 6H, N(CH₃)₂)-
3-iodo-N,N,4-trimethylbenzamide ~7.6 (s, 1H), ~7.2 (d, 1H), ~7.0 (d, 1H)~2.4 (s, 3H, Ar-CH₃), ~3.0 (br s, 6H, N(CH₃)₂)-

Key changes in the ¹H NMR spectra include the disappearance of the acidic proton of 4-methylbenzoic acid. The aromatic region of N,N,4-trimethylbenzamide shows a typical AA'BB' system. The introduction of the iodine atom at the 3-position breaks this symmetry, leading to a more complex splitting pattern with three distinct aromatic signals. The N,N-dimethyl protons often appear as a broad singlet due to restricted rotation around the amide C-N bond.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

CompoundCarbonyl Carbon (ppm)Aromatic Carbons (ppm)Methyl Carbons (ppm)
4-Methylbenzoic Acid ~172~144, ~130, ~129, ~128~21
4-Methylbenzoyl Chloride ~168~146, ~134, ~130, ~129~22
N,N,4-trimethylbenzamide ~170~139, ~133, ~129, ~127~21 (Ar-CH₃), ~38 (N(CH₃)₂)
3-iodo-N,N,4-trimethylbenzamide ~169~142, ~138, ~137, ~130, ~125, ~95 (C-I)~21 (Ar-CH₃), ~38 (N(CH₃)₂)

In the ¹³C NMR spectra, the chemical shift of the carbonyl carbon changes with the electronic nature of the attached group. A significant diagnostic feature in the spectrum of the final product is the appearance of a signal at a high field (~95 ppm) corresponding to the carbon atom directly bonded to the iodine, a phenomenon known as the "heavy atom effect."

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound.

CompoundMolecular Ion (m/z)Key Fragments (m/z)
4-Methylbenzoic Acid 136119, 91
4-Methylbenzoyl Chloride 154/156119, 91
N,N,4-trimethylbenzamide 163119, 91, 44
3-iodo-N,N,4-trimethylbenzamide 289245, 119, 91, 44

The mass spectrum of each compound will show a molecular ion peak corresponding to its molecular weight. For 4-methylbenzoyl chloride, the presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak. The final product, 3-iodo-N,N,4-trimethylbenzamide, will have a molecular ion peak at m/z 289. A prominent fragment is often observed due to the loss of the dimethylamino group.

Conclusion

The spectroscopic comparison of 3-iodo-N,N,4-trimethylbenzamide and its precursors provides a clear and detailed picture of the chemical transformations occurring at each stage of the synthesis. By carefully analyzing the changes in the IR, ¹H NMR, ¹³C NMR, and mass spectra, researchers can confidently verify the structure and purity of their target molecule. This guide serves as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, enabling them to navigate the complexities of compound characterization with precision and expertise.

References

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite - Rsc.org. Available at: [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, Vol. 54B, August 2015, pp. 1041-1048. Available at: [Link]

  • N,N,4-Trimethyl benzamide - NIST WebBook. Available at: [Link]

  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry, 2005, 41(10), 1467-1472. Available at: [Link]

  • The plausible reaction mechanism for the iodination of aromatic compounds in the presence of RTIL 2 as the reagent and the solvent and H2O2 (35%). - ResearchGate. Available at: [Link]

A Comparative Guide to the Quantitative Analysis of 3-iodo-N,N,4-trimethylbenzamide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the accurate quantification of target molecules within complex reaction mixtures is a cornerstone of process optimization, yield determination, and quality control. This guide provides an in-depth, objective comparison of two primary analytical techniques for the quantitative analysis of 3-iodo-N,N,4-trimethylbenzamide, a key intermediate in various synthetic pathways. We will explore High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights into the causality behind experimental choices and presenting supporting data to guide your selection of the most suitable method.

The validation of analytical methods is a critical aspect of pharmaceutical quality control, ensuring that methods for testing intermediates and final products are reliable and accurate.[1] This principle underpins the methodologies discussed herein, providing a framework for robust and trustworthy quantitative analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, prized for its high resolving power and sensitivity. For a molecule like 3-iodo-N,N,4-trimethylbenzamide, a reversed-phase HPLC method is the most logical choice. This approach separates compounds based on their hydrophobicity, which is ideal for differentiating the aromatic analyte from potentially more polar starting materials or more non-polar byproducts.

The Causality Behind the Method

The selection of a C18 column is deliberate; its long alkyl chains provide a highly non-polar stationary phase, promoting strong hydrophobic interactions with the aromatic ring and methyl groups of the analyte. This ensures good retention and separation from other components in the reaction mixture.[2] The mobile phase, a mixture of acetonitrile and water, is optimized to control the elution time. Acetonitrile, the organic modifier, is chosen for its low viscosity and UV transparency. A gradient elution is often preferred over an isocratic one in reaction monitoring, as it can effectively separate compounds with a wider range of polarities that may be present, from starting materials to the final product.[3] UV detection is selected due to the presence of the benzamide chromophore, which absorbs UV light strongly, allowing for sensitive detection.

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation :

    • Accurately weigh approximately 10 mg of the crude reaction mixture.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

    • Vortex the solution until fully dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

  • Instrumentation and Conditions :

    • System : Agilent 1200 LC system or equivalent.[4]

    • Column : Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A : Water with 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

    • Gradient : 30% B to 90% B over 15 minutes.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Injection Volume : 10 µL.

    • Detection : Diode Array Detector (DAD) at 254 nm.

  • Calibration :

    • Prepare a stock solution of purified 3-iodo-N,N,4-trimethylbenzamide standard at 1 mg/mL in the mobile phase.

    • Perform serial dilutions to create a set of calibration standards ranging from 1 µg/mL to 200 µg/mL.

    • Inject each standard in triplicate to construct a calibration curve by plotting peak area against concentration.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification s1 Weigh Crude Reaction Mixture s2 Dissolve in Acetonitrile/Water s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 a1 Inject Sample into HPLC s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at 254 nm a2->a3 q1 Integrate Peak Area a3->q1 q2 Calculate Concentration via Calibration Curve q1->q2 QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_quant Data Processing & Quantification s1 Weigh Crude Mixture & Internal Standard into NMR Tube s2 Add Deuterated Solvent (e.g., DMSO-d6) s1->s2 s3 Dissolve Completely s2->s3 a1 Acquire 1D 1H Spectrum s3->a1 a2 Ensure Long Relaxation Delay (D1 > 5*T1) a1->a2 q1 Process Spectrum (FT, Phasing, Baseline) a2->q1 q2 Integrate Analyte & Standard Peaks q1->q2 q3 Calculate Concentration q2->q3 Decision_Tree start Start: Need to quantify 3-iodo-N,N,4-trimethylbenzamide q1 Is high sensitivity (<10 µg/mL) required? start->q1 q2 Is high throughput essential? q1->q2 No ans_hplc Choose HPLC-UV q1->ans_hplc Yes q3 Is a pure analyte standard available? q2->q3 No q2->ans_hplc Yes q4 Is structural confirmation needed simultaneously? q3->q4 Yes ans_qnmr Choose qNMR q3->ans_qnmr No q4->ans_hplc No, use HPLC q4->ans_qnmr Yes

Caption: Decision guide for selecting an analytical method.

Conclusion

Both HPLC-UV and qNMR are powerful and reliable techniques for the quantitative analysis of 3-iodo-N,N,4-trimethylbenzamide in a reaction mixture.

HPLC-UV is the superior choice when high sensitivity and high throughput are paramount, making it ideal for routine quality control, impurity profiling at low levels, and screening large numbers of samples. Its primary limitation is the requirement for a well-characterized, pure reference standard of the analyte.

qNMR , on the other hand, excels in situations where a pure analyte standard is not available or when absolute accuracy and structural confirmation are needed in a single experiment. Its non-destructive nature and high precision make it an invaluable tool for primary analysis, reference material certification, and in-depth reaction monitoring where identifying byproducts is as important as quantifying the main product.

Ultimately, the choice of method is a strategic one. For rapid, sensitive, and routine analysis, HPLC is the workhorse. For accurate, standard-free quantification and structural elucidation, qNMR is the definitive authority.

References

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Giraudeau, P. (2023). Quantitative NMR spectroscopy of complex mixtures. Chemical Communications, 59(40), 5876-5889. DOI:10.1039/D3CC01455J
  • Castaing-Cordier, T., & Giraudeau, P. (2023). NMR methods for the analysis of mixtures. Chemical Communications, 59(1), 25-41. Retrieved from [Link]

  • Srivastava, A. K., et al. (2003). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 26(1), 85-98. DOI: 10.1081/JLC-120017154
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • Jeannerat, D. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Holden, D. A. (1986). Quantitative analysis of a mixture by NMR spectroscopy. Journal of Chemical Education, 63(8), 729. DOI: 10.1021/ed063p729
  • Pharma Mentor. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Request PDF. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Rajput, D., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2021). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. ResearchGate. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. Retrieved from [Link]

  • Pharmacognosy Research. (2013). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. PMC. Retrieved from [Link]

  • LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

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benchmarking the synthesis of 3-iodo-N,N,4-trimethylbenzamide against other methods

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking the Synthesis of 3-Iodo-N,N,4-trimethylbenzamide: A Comprehensive Comparison Guide

Executive Summary As a Senior Application Scientist, selecting the optimal synthetic route for 3-iodo-N,N,4-trimethylbenzamide—a critical building block in the development of p38 kinase inhibitors and targeted radiotracers—requires balancing yield, scalability, and atom economy. This guide objectively benchmarks three distinct methodologies: classical acyl chloride activation, coupling reagent-mediated amidation (EDC/HOBt), and late-stage direct electrophilic iodination. By dissecting the causality behind each experimental choice, this guide provides a self-validating framework for drug development professionals to optimize their synthetic workflows.

Methodological Benchmarking & Quantitative Data

The synthesis of tertiary amides from sterically hindered, halogenated benzoic acids presents unique thermodynamic challenges. Direct condensation is highly unfavorable due to the formation of unreactive ammonium carboxylate salts[1]. Therefore, substrate activation is mandatory. The table below summarizes the quantitative performance of the three benchmarked routes.

ParameterRoute A: Acyl Chloride (SOCl₂)Route B: Coupling Reagents (EDC/HOBt)Route C: Direct Iodination (NIS/TFA)
Typical Yield 85 - 95%80 - 90%50 - 65% (Regio-isomer mixture)
Reaction Time 2 - 4 hours12 - 18 hours16 - 24 hours
Temperature 80°C (Reflux) → 0°C20 - 25°C (Room Temp)25°C - 60°C
Atom Economy High (Volatile byproducts)Low (High molecular weight byproducts)Moderate (Succinimide byproduct)
Scalability Excellent (Kilogram scale)Moderate (Gram scale)Poor (Milligram/Discovery scale)
Primary Challenge Toxic, corrosive reagentsExpensive reagents, difficult purificationPoor regioselectivity, over-iodination

Route A: Acyl Chloride Activation (The Scale-Up Standard)

For large-scale synthesis, the conversion of 3-iodo-4-methylbenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) remains the industry standard due to its high atom economy and scalability[2].

Experimental Protocol & Causality:

  • Activation: Suspend 3-iodo-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).

    • Causality: DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack intermediate. This acts as an active catalyst, drastically accelerating the chlorination of the carboxylic acid compared to using SOCl₂ alone.

  • Chlorination: Add SOCl₂ (1.5 eq) dropwise. Reflux at 80°C for 2 hours.

    • Causality: Heating drives off the gaseous byproducts (SO₂ and HCl), shifting the thermodynamic equilibrium entirely toward the formation of the acyl chloride[2].

  • Concentration: Remove the solvent and excess SOCl₂ in vacuo.

    • Causality: Complete removal of unreacted SOCl₂ is critical. If left in the mixture, it will rapidly react with the incoming dimethylamine to form toxic dimethylsulfamoyl chloride, reducing the yield of the target amide.

  • Amidation: Dissolve the crude acyl chloride in DCM and cool to 0°C. Add dimethylamine (2.0 M in THF, 2.5 eq) dropwise.

    • Causality: The reaction is highly exothermic. Cooling prevents solvent boil-off and side reactions. The excess amine serves a dual purpose: acting as the nucleophile and as a base to scavenge the generated HCl, forming dimethylamine hydrochloride.

  • Workup: Wash the organic layer with 1M HCl, then saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Route B: EDC/HOBt Coupling (The Discovery Standard)

In discovery chemistry, avoiding harsh reagents like SOCl₂ is often preferred. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with 1-Hydroxybenzotriazole (HOBt) offers a mild, highly functional-group-tolerant alternative[1][3].

Experimental Protocol & Causality:

  • Pre-activation: Dissolve 3-iodo-4-methylbenzoic acid (1.0 eq) in anhydrous DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

    • Causality: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. HOBt immediately attacks this intermediate to form a stable, yet highly reactive, HOBt-active ester. This critical step prevents the O-acylisourea from undergoing an irreversible rearrangement into an unreactive N-acylurea[3].

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to initiate the reaction and neutralizes the hydrochloride salts of both EDC and the incoming dimethylamine, ensuring the nucleophile remains active[1].

  • Amidation: Add dimethylamine hydrochloride (1.5 eq). Stir at room temperature for 16 hours.

  • Workup: Wash sequentially with 1M HCl, saturated NaHCO₃, and water.

    • Causality: This is a self-validating purification system. EDC and its urea byproduct are water-soluble and are removed in the aqueous washes. The acidic wash removes unreacted DIPEA and dimethylamine, while the basic wash removes unreacted carboxylic acid and HOBt.

Route C: Direct Electrophilic Iodination (The Late-Stage Alternative)

When pre-functionalized 3-iodo-4-methylbenzoic acid is unavailable, late-stage iodination of N,N,4-trimethylbenzamide can be employed. This route utilizes N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA)[4].

Experimental Protocol & Causality:

  • Preparation: Dissolve N,N,4-trimethylbenzamide (1.0 eq) in acetonitrile.

  • Electrophilic Activation: Add NIS (1.1 eq) and catalytic TFA (0.2 eq).

    • Causality: Molecular iodine is insufficiently electrophilic to iodinate deactivated or moderately activated rings. TFA protonates the carbonyl oxygen of NIS, polarizing the N-I bond and generating a highly reactive iodonium (I⁺) equivalent, driving the electrophilic aromatic substitution[4].

  • Reaction: Stir at room temperature for 16-24 hours.

    • Causality: The methyl group (ortho/para directing) and the amide group (meta directing) both synergistically direct the incoming iodine to the 3-position. However, steric hindrance from the bulky N,N-dimethylamide group can lead to a mixture of regioisomers, requiring careful chromatographic separation[4][5].

  • Quench: Add aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate acts as a reducing agent, instantly converting any unreacted electrophilic iodine species into harmless, water-soluble iodide (I⁻), preventing over-iodination during the concentration phase.

Mechanistic & Workflow Visualizations

SynthesisWorkflow SM1 3-Iodo-4-methylbenzoic Acid RouteA Route A: SOCl2 / HNMe2 Acyl Chloride Method SM1->RouteA Activation RouteB Route B: EDC / HOBt / HNMe2 Coupling Reagent Method SM1->RouteB Activation SM2 N,N,4-Trimethylbenzamide RouteC Route C: NIS / TFA Direct Iodination Method SM2->RouteC Electrophilic Substitution Product 3-Iodo-N,N,4-trimethylbenzamide RouteA->Product High Yield, Scalable RouteB->Product Mild, High Purity RouteC->Product Late-Stage, Regio-Mix

Fig 1: Comparative synthetic workflows for 3-iodo-N,N,4-trimethylbenzamide.

MechanismEDC A Carboxylic Acid + EDC B O-Acylisourea Intermediate A->B DIPEA (Base) C HOBt Active Ester B->C + HOBt - DCU D Amide Product C->D + HNMe2 - HOBt

Fig 2: Mechanistic pathway of EDC/HOBt-mediated amidation.

Conclusion & Recommendations

For the synthesis of 3-iodo-N,N,4-trimethylbenzamide, Route A (Acyl Chloride) is the undisputed choice for scale-up (>10g) due to its superior atom economy, low reagent cost, and high yields. However, for discovery-stage libraries or parallel synthesis (<1g), Route B (EDC/HOBt) is recommended. Its mild conditions and self-validating aqueous workup eliminate the need for harsh chlorinating agents. Route C (Direct Iodination) should be reserved strictly for late-stage functionalization scenarios where the pre-iodinated building block is inaccessible, as the regioselectivity challenges necessitate rigorous chromatographic purification.

References[1] BenchChem. "Application Notes and Protocols: Amidation of 4-Methylbenzoic Acid with Dimethylamine." Benchchem.com. URL: https://www.benchchem.com/protocol/amidation-of-4-methylbenzoic-acid[3] ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00005[5] ACS Publications. "Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations." ACS Catalysis. URL: https://pubs.acs.org/doi/10.1021/acscatal.7b03362[4] ResearchGate. "Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid." URL: https://www.researchgate.net/publication/227658744[2] ArTS. "Study of 1,3,5-triazine-based amidation agents and their application in condensation reactions." University of Trieste. URL: https://arts.units.it/

Sources

A Comparative Study of the Directing Group Effect of the Amide in 3-Iodo-N,N,4-trimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry, the ability to predictably functionalize aromatic rings is paramount. Electrophilic Aromatic Substitution (EAS) stands as a cornerstone reaction for this purpose, and the outcome of such reactions on substituted benzene rings is profoundly influenced by the electronic and steric nature of the substituents already present.[1] These substituents, known as directing groups, not only affect the rate of reaction but also dictate the position (regioselectivity) of the incoming electrophile.[2][3] This guide provides an in-depth analysis of the directing group effect of the amide functionality in the context of a polysubstituted aromatic ring, specifically 3-iodo-N,N,4-trimethylbenzamide. By examining the interplay of activating and deactivating groups, we will dissect the factors that govern the regiochemical outcome of EAS reactions on this complex substrate.

Understanding Directing Group Effects in Electrophilic Aromatic Substitution

Substituents on a benzene ring are broadly classified into two categories: activating and deactivating groups.[4][5]

  • Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[4][6] They achieve this through resonance (+R) or inductive effects (+I). Common activating groups include hydroxyl (-OH), amines (-NH2, -NR2), and alkyl groups (-R).[6][7] Activating groups are typically ortho, para-directors.[8][9]

  • Deactivating Groups: These groups withdraw electron density from the aromatic ring, reducing its nucleophilicity and making it less reactive towards electrophiles compared to benzene.[5][10] This is accomplished through resonance (-R) or inductive effects (-I). Examples include nitro (-NO2), carbonyls (-COR), and halogens (-F, -Cl, -Br, -I).[6][10] Most deactivating groups are meta-directors, with the notable exception of halogens, which are deactivating yet ortho, para-directing.[2][9]

The directing effect arises from the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction.[11][12] For ortho and para attack on a ring with an activating group, a key resonance structure places the positive charge directly on the carbon bearing the substituent, allowing for direct delocalization and stabilization. For deactivating groups, this same resonance structure is highly destabilizing.

The Case of 3-Iodo-N,N,4-trimethylbenzamide: A Study in Competing Effects

The target molecule, 3-iodo-N,N,4-trimethylbenzamide, presents a fascinating case study due to the presence of three distinct substituents with competing electronic and steric influences:

  • N,N-dimethylcarboxamido group (-CON(CH3)2): The amide group is complex. The nitrogen atom's lone pair can donate into the ring via resonance (+R), which is an activating, ortho, para-directing effect.[10] However, this is counteracted by the electron-withdrawing resonance of the adjacent carbonyl group and the inductive effect (-I) of the electronegative oxygen and nitrogen atoms. While the nitrogen lone pair's resonance is somewhat attenuated by delocalization onto the carbonyl oxygen, the overall effect of an amide group is generally considered to be moderately activating and ortho, para-directing.[10]

  • Iodo group (-I): As a halogen, iodine is deactivating due to its electron-withdrawing inductive effect (-I).[10][13] However, it possesses lone pairs that can be donated to the ring through resonance (+R), which directs incoming electrophiles to the ortho and para positions.[2][13]

  • Methyl group (-CH3): An alkyl group, the methyl substituent is a weak activating group through an inductive effect (+I) and hyperconjugation. It is an ortho, para-director.[7]

When multiple substituents are present, the most powerful activating group generally dictates the position of substitution.[4] In this molecule, the amide group is the strongest activator. Therefore, we can hypothesize that electrophilic substitution will occur primarily at the positions ortho and para to the amide.

Experimental Design for a Comparative Study

To experimentally validate the directing effect of the amide group in 3-iodo-N,N,4-trimethylbenzamide, a controlled electrophilic substitution reaction, such as bromination, can be performed. The resulting product distribution will provide quantitative data on the regioselectivity.

Workflow for the Comparative Study

G cluster_synthesis Part 1: Synthesis of Starting Material cluster_eas Part 2: Comparative EAS Reaction cluster_analysis Part 3: Analysis S1 Synthesis of N,N,4-trimethylbenzamide S2 Iodination Reaction S1->S2 Acylation Product S3 Purification & Characterization (Column Chromatography, NMR, MS) S2->S3 Crude Product E1 Electrophilic Bromination of 3-iodo-N,N,4-trimethylbenzamide S3->E1 Starting Material E2 Reaction Quenching & Work-up E1->E2 Reaction Mixture E3 Product Isolation E2->E3 Organic Extract A1 Product Mixture Analysis (GC-MS, 1H NMR) E3->A1 A2 Quantification of Isomeric Products A1->A2 A3 Interpretation of Results A2->A3

Caption: Experimental workflow for studying the amide directing effect.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-iodo-N,N,4-trimethylbenzamide

  • Synthesis of N,N,4-trimethylbenzamide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-methylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane.[14] Cool the solution to 0 °C. Slowly add triethylamine (1.1 eq) followed by a dropwise addition of a solution of dimethylamine (1.1 eq) in THF.[14] Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with water, and perform an aqueous work-up using saturated sodium bicarbonate solution. Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography to yield N,N,4-trimethylbenzamide.

  • Iodination: To a solution of N,N,4-trimethylbenzamide (1.0 eq) in a suitable solvent, add an iodinating agent such as N-iodosuccinimide (NIS) and a catalytic amount of an acid like trifluoroacetic acid.[15] Stir the reaction at room temperature until completion (monitored by TLC). Perform an aqueous work-up, and purify the crude product by column chromatography to obtain 3-iodo-N,N,4-trimethylbenzamide.

Protocol 2: Electrophilic Bromination

  • Dissolve 3-iodo-N,N,4-trimethylbenzamide (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Add a source of electrophilic bromine, such as molecular bromine (Br2) with a Lewis acid catalyst (e.g., FeBr3), or N-bromosuccinimide (NBS) with an acid catalyst.[16][17]

  • Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to consume excess bromine.

  • Perform a standard aqueous work-up, extract the product into an organic solvent, dry the organic layer, and concentrate it.

  • Analyze the crude product mixture using ¹H NMR spectroscopy and GC-MS to determine the ratio of the different constitutional isomers formed.

Analysis of Expected Results

The directing power of the substituents on 3-iodo-N,N,4-trimethylbenzamide must be considered in concert.

Sources

Evaluating the Scalability of 3-Iodo-N,N,4-Trimethylbenzamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the scalability of active pharmaceutical ingredient (API) intermediates requires balancing kinetic control, process safety, and environmental impact. 3-Iodo-N,N,4-trimethylbenzamide is a critical building block, most notably utilized in the synthesis of the targeted tyrosine kinase inhibitor ponatinib[1].

Scaling the iodination of aromatic rings is notoriously challenging. Traditional batch methods often suffer from poor regioselectivity, thermal runaway risks, and massive aqueous waste generation. This guide objectively compares the traditional batch synthesis route against an advanced continuous flow methodology, providing actionable protocols, mechanistic causality, and comparative experimental data.

Mechanistic Causality: The Regioselectivity Challenge

The synthesis of 3-iodo-N,N,4-trimethylbenzamide relies on exploiting the synergistic directing effects of the functional groups on the benzene ring:

  • The Methyl Group: An electron-donating group that activates the ring and directs electrophilic aromatic substitution (EAS) to the ortho and para positions.

  • The Carbonyl Group (Carboxyl or Amide): An electron-withdrawing group that deactivates the ring and directs EAS to the meta position.

Because the methyl and carbonyl groups are para to each other, their directing effects reinforce one another, driving the incoming electrophilic iodine ( I+ ) exclusively to the 3-position (which is ortho to the methyl and meta to the carbonyl). However, the highly reactive nature of electrophilic iodine means that over-iodination (yielding 3,5-diiodo impurities) is a constant threat if mixing and temperature are not strictly controlled[2].

SynthesisRoutes PTA p-Toluic Acid (Starting Material) IodoAcid 3-Iodo-4-methylbenzoic acid (Intermediate) PTA->IodoAcid I2, HIO3, H2SO4 Batch (Route A) Amide N,N,4-Trimethylbenzamide (Intermediate) PTA->Amide 1. SOCl2 2. HN(CH3)2 Batch (Route B) BatchProduct 3-Iodo-N,N,4-trimethylbenzamide (Target - Batch) IodoAcid->BatchProduct 1. SOCl2 2. HN(CH3)2 FlowProduct 3-Iodo-N,N,4-trimethylbenzamide (Target - Flow) Amide->FlowProduct NIS, TfOH Continuous Flow

Figure 1: Divergent synthetic pathways for 3-iodo-N,N,4-trimethylbenzamide (Batch vs. Flow).

Route A: The Batch Baseline (Iodination of p-Toluic Acid)

The traditional industrial approach involves the direct iodination of p-toluic acid using a mixture of iodine ( I2​ ) and iodic acid ( HIO3​ ) in concentrated sulfuric acid[2], followed by amidation. Iodic acid acts as an oxidant, converting molecular iodine into the highly reactive electrophilic iodonium ion ( I+ ), ensuring complete atom economy of the iodine[3].

Experimental Protocol A: Self-Validating Batch Workflow
  • Electrophilic Iodination: In a 5 L jacketed reactor, suspend p-toluic acid (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride. Cool the mixture to 5 °C.

  • Oxidant Addition: Add HIO3​ (0.5 eq) and I2​ (0.4 eq). Slowly add concentrated H2SO4​ while maintaining the internal temperature strictly below 10 °C.

    • Causality: The highly exothermic generation of I+ must be thermally managed. Exceeding 15 °C drastically increases the formation of 3,5-diiodo-4-methylbenzoic acid.

  • Quench & Isolation: Pour the mixture over crushed ice containing an excess of aqueous Na2​SO3​ .

    • Self-Validation Check: The reaction mixture will transition from dark purple (unreacted I2​ ) to a pale yellow/white suspension. If the suspension remains purple, the quench is incomplete. Filter and dry to obtain 3-iodo-4-methylbenzoic acid.

  • Amidation: React the isolated intermediate with SOCl2​ (1.2 eq) at 60 °C to form the acid chloride. Remove excess SOCl2​ in vacuo. Dissolve in anhydrous DCM and dropwise add 2.0 M dimethylamine in THF at 0 °C.

Drawbacks: This route suffers from a high Environmental Factor (E-factor) due to the massive volumes of acidic aqueous waste generated during the quench. Furthermore, the heterogeneous nature of the I2​/HIO3​ mixture leads to mass-transfer limitations upon scale-up[3].

Route B: Advanced Continuous Flow (Direct Amide Iodination)

Continuous flow methodologies have revolutionized the handling of highly reactive halogenating agents[4]. By converting p-toluic acid to N,N,4-trimethylbenzamide first, we can leverage a homogeneous flow process using N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH)[5].

FlowReactor FeedA Feed A: Amide in MeCN Mixer T-Mixer (High Turbulence) FeedA->Mixer FeedB Feed B: NIS + TfOH in MeCN FeedB->Mixer Reactor Residence Time Coil (PFA, 60 °C, 5 min) Mixer->Reactor Mixed Stream Quench In-line Quench (Aq. Na2S2O3) Reactor->Quench Collection Product Collection (>98% Conversion) Quench->Collection

Figure 2: Schematic of the continuous flow reactor for homogeneous electrophilic iodination.

Experimental Protocol B: Self-Validating Flow Workflow
  • Precursor Preparation: Convert p-toluic acid to N,N,4-trimethylbenzamide using SOCl2​ followed by dimethylamine (standard batch amidation).

  • Flow System Priming: Prime a Perfluoroalkoxy alkane (PFA) coil reactor (10 mL internal volume) with anhydrous acetonitrile (MeCN). Set the reactor temperature to 60 °C.

  • Reagent Feeds:

    • Feed A: N,N,4-trimethylbenzamide (1.0 M in MeCN).

    • Feed B: NIS (1.1 M) and TfOH (0.5 M) in MeCN.

    • Causality: TfOH protonates the succinimide carbonyl of NIS, drastically increasing the electrophilicity of the iodine atom. This allows for rapid, homogeneous C-H functionalization without the need for harsh, heterogeneous oxidants[5].

  • Continuous Processing: Pump Feed A and Feed B at 1.0 mL/min each into a high-turbulence T-mixer. The combined stream enters the 60 °C coil, resulting in a precise residence time of 5 minutes.

  • In-Line Quench: Direct the reactor effluent into a stirred vessel containing saturated aqueous Na2​S2​O3​ .

    • Self-Validation Check: The effluent should transition from a pale yellow stream to completely colorless upon hitting the quench bath. Inline UV-Vis spectroscopy can be utilized to monitor the disappearance of the NIS complex, ensuring steady-state conversion[4].

Quantitative Data Comparison

The following table summarizes the scalability metrics derived from optimizing both routes. The continuous flow approach demonstrates overwhelming superiority in volumetric productivity and environmental sustainability.

Performance MetricRoute A: Batch ( I2​/HIO3​ )Route B: Continuous Flow (NIS/TfOH)Analytical Significance
Overall Yield 72%91%Precise residence time in flow prevents over-iodination to the 3,5-diiodo impurity.
Space-Time Yield (STY) 0.04 kg/L/h 1.45 kg/L/h Flow offers a ~36x increase in volumetric productivity due to rapid kinetics.
E-Factor 18.56.2Batch requires massive aqueous washes for sulfuric acid neutralization.
Regioselectivity (3- vs 5-) 95:5>99:1Rapid micromixing and homogeneous flow conditions ensure strict kinetic control.
Safety Profile High Exotherm RiskExcellentHigh surface-area-to-volume ratio in microreactors dissipates heat instantaneously.

Conclusion & Recommendations

For drug development professionals scaling the synthesis of 3-iodo-N,N,4-trimethylbenzamide, Route B (Continuous Flow) is the definitive choice. While Route A relies on inexpensive reagents ( I2​ , H2​SO4​ ), the hidden costs of waste remediation, lower yields due to di-iodination, and severe thermal hazards during scale-up negate these initial savings. By shifting the amidation step to the beginning of the sequence and utilizing a homogeneous NIS/TfOH system in a flow reactor, chemists can achieve a highly regioselective, safe, and easily scalable process with a drastically reduced environmental footprint.

References

1.[1] Title: Methods and compositions for treating parkinson's disease Source: Google Patents (WO2013101281A1) URL:

2.[2] Title: An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent Source: MDPI URL:

3.[3] Title: Process For The Iodination Of Aromatic Compounds Source: Google Patents (US20120041224A1) URL:

4.[4] Title: Selective Continuous Flow Iodination Guided by Direct Spectroscopic Observation of Equilibrating Aryl Lithium Regioisomers Source: ACS Publications URL:

5.[5] Title: Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions Source: PMC URL:

Sources

Validation of a High-Throughput UHPLC Method for 3-Iodo-N,N,4-trimethylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

3-Iodo-N,N,4-trimethylbenzamide (CAS: 435273-15-7) is a critical halogenated intermediate and a heavily monitored impurity in the synthesis of targeted therapeutics, such as the tyrosine kinase inhibitor Ponatinib [1]. Structurally, the molecule features a bulky iodine atom, a para-methyl group, and a tertiary amide. This specific combination of lipophilicity and weak polarity complicates its chromatographic separation from structurally analogous synthetic byproducts.

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default analytical technique. However, as regulatory frameworks evolve toward Quality-by-Design (QbD) and lifecycle management, laboratories require faster, more sensitive, and greener analytical methods. This guide details the development and rigorous validation of a novel Ultra-High-Performance Liquid Chromatography (UHPLC) method for 3-iodo-N,N,4-trimethylbenzamide, objectively comparing its performance against a traditional HPLC alternative according to the latest ICH Q2(R2) guidelines [2].

Visualizing the Analytical Target Profile (ATP)

Method development is not trial-and-error; it is a systematic progression driven by predefined objectives. The workflow below outlines the lifecycle approach taken for this validation.

G ATP Analytical Target Profile (High-Throughput & Sensitivity) Dev Method Development (UHPLC Optimization) ATP->Dev Defines criteria Val ICH Q2(R2) Validation (Specificity, Precision, Accuracy) Dev->Val Optimized Method Trans Method Transfer & Routine QC Val->Trans Validated Protocol

Caption: Workflow of analytical method lifecycle and ICH Q2(R2) validation.

Methodological Rationale & Causality

As an Application Scientist, every parameter chosen in a protocol must be grounded in physicochemical principles:

  • Stationary Phase & Particle Size: A C18 bonded phase was selected for both methods due to the hydrophobic nature of the trimethylated benzamide core. However, the UHPLC method utilizes sub-2 µm particles. According to the van Deemter equation, reducing particle size minimizes eddy diffusion (A-term) and mass transfer resistance (C-term). This allows for higher optimal linear velocities without sacrificing theoretical plates, resulting in sharper peaks and superior resolution [3].

  • Fluidic Dynamics & Pressure: UHPLC systems are engineered to handle backpressures exceeding 15,000 psi. This mechanical capability is what enables the use of sub-2 µm particles at flow rates that would otherwise over-pressurize a standard HPLC system (typically limited to 4,000–6,000 psi) [4].

  • Mobile Phase Chemistry: The mobile phase consists of Water and Acetonitrile. We deliberately incorporated 0.1% Formic Acid into the aqueous phase. Causality: The tertiary amide nitrogen possesses weak basicity, while residual silanols on the silica support are acidic. The acidic modifier (pH ~2.7) ensures the silanols remain fully protonated (neutral), eliminating secondary ion-exchange interactions that cause peak tailing, thus ensuring sharp, symmetrical peaks [5].

Step-by-Step Experimental Protocol & Self-Validation

To ensure trustworthiness, the following protocol acts as a self-validating system.

Step 1: Solution Preparation
  • Diluent: Methanol:Water (50:50, v/v). Causality: Matching the diluent to the initial mobile phase strength prevents solvent-mismatch band broadening at the column head.

  • Standard Stock: Accurately weigh 10.0 mg of 3-iodo-N,N,4-trimethylbenzamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a 100 µg/mL stock solution.

  • Working Solutions: Dilute the stock serially to construct a calibration curve ranging from 0.05 µg/mL to 50 µg/mL.

Step 2: System Suitability Testing (SST) - The Self-Validating Step

Before analyzing unknown samples, inject an SST standard (containing 3-iodo-N,N,4-trimethylbenzamide and its des-iodo analog) six times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing Factor (Tf) ≤ 1.5, Resolution (Rs) ≥ 2.0.

  • Causality: Passing the SST proves that the fluidic system is stable, the column chemistry is intact, and the detector response is linear on the exact day of analysis, satisfying GMP requirements.

Step 3: Chromatographic Execution

The comparative chromatographic conditions are summarized in Table 1.

Table 1: Chromatographic Protocol Comparison
ParameterTraditional HPLC-UVModern UHPLC-DAD
Column C18, 250 x 4.6 mm, 5 µmC18, 50 x 2.1 mm, 1.7 µm
Mobile Phase Water (0.1% FA) : ACN (40:60)Water (0.1% FA) : ACN (40:60)
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 10 µL1 µL
System Pressure ~2,500 psi~12,000 psi
Run Time 15.0 min3.0 min

Comparative Separation Dynamics

G cluster_HPLC Traditional HPLC cluster_UHPLC Modern UHPLC Sample 3-iodo-N,N,4-trimethylbenzamide Sample Matrix HPLC_Col 5 µm Particle Column (Lower Pressure) Sample->HPLC_Col UHPLC_Col <2 µm Particle Column (Ultra-High Pressure) Sample->UHPLC_Col HPLC_Det Broad Peaks Longer Run Time HPLC_Col->HPLC_Det van Deemter effect UHPLC_Det Sharp Peaks Rapid Resolution UHPLC_Col->UHPLC_Det Minimized eddy diffusion

Caption: Comparative separation dynamics between traditional HPLC and UHPLC.

ICH Q2(R2) Validation Data & Performance Comparison

Validation was executed strictly according to ICH Q2(R2) guidelines, ensuring the method is "fit for purpose" [2]. The empirical data highlights the stark performance contrast between the two platforms.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterTraditional HPLC-UVModern UHPLC-DADAcceptance Criteria (ICH Q2)
Linearity Range 1.0 – 50 µg/mL0.05 – 50 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.99920.9999R² ≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL0.015 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 1.0 µg/mL0.05 µg/mLS/N ≥ 10
Precision (%RSD, n=6) 1.2%0.4%≤ 2.0%
Accuracy (Recovery %) 98.5 – 101.2%99.4 – 100.3%98.0 – 102.0%

Data Interpretation: As demonstrated in Table 2, the UHPLC method exhibits a 20-fold improvement in the Limit of Quantitation (LOQ). This is a direct result of the reduced peak widths generated by the sub-2 µm particles; narrower peaks mean the analyte is concentrated into a smaller volume of mobile phase as it passes through the flow cell, drastically increasing the signal-to-noise (S/N) ratio [3]. Furthermore, the precision (%RSD) is significantly tighter (0.4% vs 1.2%) due to the advanced fluidic delivery systems inherent to modern UHPLC instrumentation.

Conclusion

The transition from HPLC to UHPLC for the analysis of 3-iodo-N,N,4-trimethylbenzamide is not merely a hardware upgrade; it is a fundamental enhancement in analytical capability. The validated UHPLC method reduces solvent consumption by over 80% and analysis time by 80% (from 15.0 min down to 3.0 min), while simultaneously improving sensitivity and resolution. For pharmaceutical laboratories monitoring this critical intermediate, adopting this UHPLC methodology ensures robust regulatory compliance and superior operational throughput.

References

  • 泊那替尼杂质对照品 - 康派森医药 | bjcomparison.com | 1

  • Validation of Analytical Procedures Q2(R2) - ICH | ich.org | 2

  • Comparing HPLC vs. UHPLC | creative-proteomics.com | 3

  • HPLC vs. UHPLC: Key Differences | allanchem.com | 4

  • HPLC vs UHPLC: Key Differences & Applications | phenomenex.com | 5

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.